molecular formula C12H20N4O7S B564657 S-(N-Methylcarbamoyl)glutathione-d3 CAS No. 127633-23-2

S-(N-Methylcarbamoyl)glutathione-d3

货号: B564657
CAS 编号: 127633-23-2
分子量: 367.391
InChI 键: ROWIKVIWEBGFSY-LLYRNZNTSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

S-(N-Methylcarbamoyl)glutathione-d3, also known as S-(N-Methylcarbamoyl)glutathione-d3, is a useful research compound. Its molecular formula is C12H20N4O7S and its molecular weight is 367.391. The purity is usually 95%.
BenchChem offers high-quality S-(N-Methylcarbamoyl)glutathione-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about S-(N-Methylcarbamoyl)glutathione-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

属性

CAS 编号

127633-23-2

分子式

C12H20N4O7S

分子量

367.391

IUPAC 名称

(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-1-oxo-3-(trideuteriomethylcarbamoylsulfanyl)propan-2-yl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C12H20N4O7S/c1-14-12(23)24-5-7(10(20)15-4-9(18)19)16-8(17)3-2-6(13)11(21)22/h6-7H,2-5,13H2,1H3,(H,14,23)(H,15,20)(H,16,17)(H,18,19)(H,21,22)/t6-,7-/m0/s1/i1D3

InChI 键

ROWIKVIWEBGFSY-LLYRNZNTSA-N

SMILES

CNC(=O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N

同义词

N-[N-L-γ-Glutamyl-S-[(methyl-d3-amino)carbonyl]-L-cysteinyl]glycine; 

产品来源

United States
Foundational & Exploratory

Quantifying Reversible Toxicity: The Critical Role of S-(N-Methylcarbamoyl)glutathione-d3 in Toxicokinetics

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Reactive Electrophiles

In the field of mechanistic toxicology, tracking highly reactive electrophiles is notoriously difficult. Methyl isocyanate (MIC)—the highly toxic industrial chemical responsible for the Bhopal gas tragedy—is a prime example[1]. Beyond acute industrial exposure, MIC is also generated endogenously as a reactive intermediate during the cytochrome P450-mediated metabolism of widespread industrial solvents like N,N-dimethylformamide (DMF)[2].

Because MIC is too reactive to be quantified directly in biological systems, it rapidly conjugates with the sulfhydryl group of glutathione (GSH) to form S-(N-Methylcarbamoyl)glutathione (SMG) [1]. Consequently, SMG serves as the primary biomarker for MIC exposure and DMF toxicokinetics. However, quantifying SMG presents a severe analytical challenge due to its chemical instability. To achieve precise, reproducible quantitation via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), researchers rely on isotope dilution mass spectrometry utilizing S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3) as the gold-standard internal standard.

Mechanistic Toxicology: The "Trojan Horse" Pathway

To understand why SMG-d3 is critical, one must first understand the unique toxicokinetics of SMG. Unlike typical glutathione conjugates that permanently neutralize electrophiles for urinary excretion, the thioester bond in SMG is uniquely labile[3].

SMG undergoes a process known as reversible conjugation . It acts as a transport vehicle—a "Trojan Horse"—carrying the MIC moiety safely through the bloodstream. Upon reaching distant systemic tissues, SMG can undergo retro-Michael dissociation, releasing the highly reactive MIC back into the microenvironment where it causes widespread protein carbamoylation and cellular toxicity[3]. Ultimately, a portion of SMG is processed through the mercapturic acid pathway and excreted in urine as N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC)[2].

G DMF N,N-Dimethylformamide (DMF) MIC Methyl Isocyanate (MIC) DMF->MIC CYP2E1 SMG S-(N-Methylcarbamoyl)glutathione (SMG) MIC->SMG + GSH Tissue Systemic Toxicity MIC->Tissue Carbamoylation GSH Glutathione (GSH) GSH->SMG SMG->MIC Reversible AMCC AMCC (Urine) SMG->AMCC Metabolism

Metabolic pathway of MIC to SMG and its reversible systemic transport.

The Analytical Imperative: Why SMG-d3 is Non-Negotiable

Because SMG naturally dissociates back into MIC and GSH, its concentration in a collected biological sample (blood, bile, or lung fluid) is constantly degrading. Furthermore, the complex biological matrices required for these assays cause severe ion suppression in the electrospray ionization (ESI) source of the mass spectrometer.

Using SMG-d3 (where the N-methyl group contains three deuterium atoms) solves these issues through the principle of isotopic dilution. Because SMG and SMG-d3 share identical physicochemical properties, they co-elute perfectly on a reversed-phase chromatography column.

Quantitative Impact of SMG-d3 Integration

The following table summarizes the causal impact of utilizing SMG-d3 on assay validation metrics:

Analytical MetricDirect Quantitation (No IS)Isotope Dilution (with SMG-d3)Mechanistic Causality
Matrix Effect (Ion Suppression) -45% to -60%± 5% (Normalized)SMG-d3 co-elutes precisely with SMG, experiencing identical ionization suppression in the ESI source, canceling out matrix variables.
Extraction Recovery 60% ± 15%98% ± 2%SMG-d3 accounts for physical losses during protein precipitation and transfer steps.
Analyte Stability (Benchtop) High Variance (Retro-Michael dissociation)Corrected (Ratio remains stable)Degradation of the thioester bond affects SMG and SMG-d3 equally; the SMG/SMG-d3 ratio remains constant despite absolute concentration drops.

Self-Validating Experimental Protocol: LC-MS/MS Quantitation

To ensure scientific integrity, the analytical workflow must be designed as a self-validating system. The following step-by-step protocol details how to leverage SMG-d3 for the accurate biomonitoring of SMG in biological fluids.

Step 1: Immediate Quenching and IS Spiking
  • Action: Immediately upon collection of the biological fluid (e.g., 50 µL of plasma or bile), spike the sample with 10 µL of a known concentration of SMG-d3 working solution (e.g., 50 ng/mL).

  • Causality: Immediate spiking arrests extraction recovery variables early. Any subsequent degradation of the endogenous SMG via reversible dissociation will occur at the exact same rate as the SMG-d3. The quantitative ratio is permanently locked at "time zero."

Step 2: Protein Precipitation
  • Action: Add 150 µL (3 volumes) of ice-cold acetonitrile (ACN) containing 0.1% formic acid to the spiked sample. Vortex vigorously for 30 seconds.

  • Causality: Cold ACN rapidly denatures metabolizing enzymes (such as γ-glutamyltransferase) that could enzymatically cleave the glutathione moiety. The addition of formic acid lowers the pH, which chemically stabilizes the labile thioester bond.

Step 3: Centrifugation and Supernatant Collection
  • Action: Centrifuge the mixture at 14,000 x g for 10 minutes at 4°C. Transfer the clear supernatant to an LC autosampler vial.

  • Causality: Removes precipitated proteins to prevent LC column clogging and reduces the lipid/protein matrix complexity that contributes to ion suppression.

Step 4: LC-MS/MS MRM Analysis
  • Action: Inject 5 µL onto a C18 reversed-phase column. Utilize a gradient elution of Water/ACN (both with 0.1% formic acid). Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • MRM Transitions: Monitor Multiple Reaction Monitoring (MRM) transitions for SMG ( m/z 365.1 236.1) and SMG-d3 ( m/z 368.1 239.1).

  • Causality: The mass shift of +3 Da isolates the internal standard from the endogenous analyte in the quadrupole, while the identical chemical structure ensures perfect chromatographic co-elution. The transition represents the characteristic loss of the pyroglutamate moiety (-129 Da).

Workflow A Sample Collection B Spike SMG-d3 (IS) A->B C Cold ACN Precipitation B->C D Centrifugation C->D E LC-MS/MS (MRM) D->E F Data Normalization E->F

Self-validating LC-MS/MS workflow utilizing SMG-d3 for accurate quantitation.

Conclusion

In toxicology research, the accuracy of biomonitoring is entirely dependent on the stability of the targeted biomarker. Because S-(N-Methylcarbamoyl)glutathione (SMG) acts as a reversible transport mechanism for highly toxic methyl isocyanate, its inherent instability makes direct measurement nearly impossible. The integration of S-(N-Methylcarbamoyl)glutathione-d3 is not merely an analytical best practice; it is a fundamental requirement to normalize matrix suppression, correct for degradation losses, and ensure that toxicokinetic data accurately reflects systemic exposure.

References

  • Mechanistic and Other Relevant Data - Some Industrial Chemicals - NCBI Bookshelf Source: National Center for Biotechnology Information (NCBI) URL:[Link][2]

  • Identification of S-(n-Butylcarbamoyl)glutathione, a Reactive Carbamoylating Metabolite of Tolbutamide in the Rat, and Evaluation of Its Inhibitory Effects on Glutathione Reductase in Vitro Source: Chemical Research in Toxicology (ACS Publications) URL:[Link][3]

  • Analysis of Metabolites and Therapeutics for Toxic Inhaled Agent Exposure Source: Open PRAIRIE - South Dakota State University URL:[Link][1]

Sources

S-(N-Methylcarbamoyl)glutathione-d3: Structural Characterization and Analytical Applications in Reactive Metabolite Profiling

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Biological Significance of S-(N-Methylcarbamoyl)glutathione

The identification and quantification of reactive metabolites are paramount in both drug development and occupational toxicology. S-(N-Methylcarbamoyl)glutathione (SMG) is a critical thioester conjugate formed when the highly reactive electrophile methyl isocyanate (MIC) reacts with the nucleophilic sulfhydryl group of glutathione (GSH)[1]. MIC is an infamous industrial toxicant and a known reactive intermediate generated during the cytochrome P450-mediated metabolism of xenobiotics, including the industrial solvent N,N-dimethylformamide (DMF) and investigational anti-tumor agents like N-methylformamide and laromustine[2],[3].

Because free MIC is highly unstable and rapidly binds to cellular macromolecules, direct quantification is analytically unfeasible. Instead, its glutathione conjugate, SMG, serves as a stable, surrogate biomarker of exposure[1]. To accurately quantify SMG in complex biological matrices (e.g., plasma, bile, and urine), researchers employ S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3) as a stable isotope-labeled internal standard (IS)[4]. This technical guide details the structural properties, metabolic pathways, and validated LC-MS/MS methodologies utilizing SMG-d3.

Chemical Structure and Physicochemical Properties

SMG is formed by the conjugation of a methylcarbamoyl moiety to the cysteine residue of the tripeptide glutathione (γ-L-glutamyl-L-cysteinylglycine). In the stable isotope-labeled analog, SMG-d3, the three hydrogen atoms on the N-methyl group are replaced with deuterium ( 2 H).

This specific labeling strategy is highly deliberate. By placing the heavy isotopes on the xenobiotic-derived moiety (the methylcarbamoyl group) rather than the endogenous GSH backbone, researchers ensure that any downstream metabolic cleavage of the thioester bond can still be tracked. If the carbamoyl group transcarbamoylates other proteins, the +3 Da mass shift is retained, allowing clear differentiation from endogenous background noise during mass spectrometry[4].

Quantitative Data Summary

The following table summarizes the core physicochemical properties of the unlabeled metabolite and its deuterated internal standard[2],[5],[6].

PropertyS-(N-Methylcarbamoyl)glutathione (Unlabeled)S-(N-Methylcarbamoyl)glutathione-d3 (Labeled)
Abbreviation SMGSMG-d3
CAS Number 38126-73-7127633-23-2
Molecular Formula C 12​ H 20​ N 4​ O 7​ SC 12​ H 17​ D 3​ N 4​ O 7​ S
Molecular Weight 364.37 g/mol 367.39 g/mol
Labeling Position N/AN-methyl group (-NHCD 3​ )
Primary Application Surrogate biomarker for MIC exposureInternal Standard (IS) for absolute quantification

Mechanistic Pathway: Formation of the S-Linked Conjugate

The formation of SMG is a classic example of a detoxification pathway that paradoxically generates a transportable reactive intermediate. In the hepatic system, cytochrome P450 2E1 (CYP2E1) oxidizes DMF to N-methylformamide (NMF), which undergoes further dealkylation to yield methyl isocyanate (MIC)[3]. MIC rapidly undergoes nucleophilic attack by the free thiol (-SH) of GSH to form SMG.

Crucially, this conjugation is reversible. SMG can act as a biological "Trojan horse," transporting the carbamoylating potential through the biliary or systemic circulation to other tissues. Once there, it can reversibly release MIC or directly transcarbamoylate nucleophilic amino acids on structural proteins and enzymes, leading to systemic toxicity[1].

Pathway DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 MIC Methyl Isocyanate (MIC) NMF->MIC CYP2E1 SMG S-(N-Methylcarbamoyl)glutathione (SMG) MIC->SMG GSH Conjugation GSH Glutathione (GSH) GSH->SMG Thiol Attack

Metabolic pathway of DMF to S-(N-Methylcarbamoyl)glutathione via Methyl Isocyanate.

Analytical Methodology: Isotope-Dilution LC-MS/MS Workflow

Quantifying GSH conjugates is notoriously challenging due to their high polarity, potential for autoxidation, and susceptibility to severe matrix effects (ion suppression or enhancement) during electrospray ionization (ESI)[4].

SMG-d3 is essential for absolute quantification. Because SMG-d3 possesses identical physicochemical properties to endogenous SMG, it co-elutes exactly during reversed-phase ultra-high-performance liquid chromatography (UHPLC). By spiking SMG-d3 into the sample prior to extraction, the protocol becomes a self-validating system: any physical loss of the analyte during sample preparation or signal suppression in the mass spectrometer applies equally to the IS, allowing the ratio of Unlabeled/Labeled peak areas to remain perfectly constant.

Step-by-Step Experimental Protocol

Step 1: Reagent Preparation Prepare a 1 mg/mL stock solution of SMG-d3 in 50:50 (v/v) methanol:water. Dilute this to a working internal standard (IS) concentration of 100 ng/mL using 0.1% formic acid in water. Causality Insight: The addition of formic acid maintains an acidic pH, which protonates the carboxylate groups and stabilizes the labile thioester bond against spontaneous hydrolysis.

Step 2: Sample Aliquoting and Spiking Aliquot 50 µL of the biological matrix (e.g., plasma or bile) into a microcentrifuge tube. Add 10 µL of the SMG-d3 working IS and vortex gently. Causality Insight: Spiking the internal standard directly into the raw matrix before any extraction steps ensures that the IS accounts for recovery variations during protein precipitation.

Step 3: Protein Precipitation Add 150 µL of ice-cold acetonitrile (containing 0.1% formic acid) to the sample. Vortex vigorously for 30 seconds. Causality Insight: Cold organic solvent rapidly denatures matrix proteins, releasing any protein-bound SMG while simultaneously halting enzymatic degradation (e.g., by γ-glutamyl transpeptidase).

Step 4: Centrifugation Centrifuge the samples at 14,000 × g for 15 minutes at 4°C. Carefully transfer the clear supernatant to an autosampler vial, avoiding the protein pellet.

Step 5: UHPLC-MS/MS Analysis Inject 5 µL of the supernatant onto a C18 UHPLC column. Utilize a gradient mobile phase of water and acetonitrile (both containing 0.1% formic acid). Monitor the analytes via Multiple Reaction Monitoring (MRM) in positive ESI mode. Causality Insight: The mass spectrometer is programmed to monitor specific precursor-to-product ion transitions. The +3 Da mass shift of SMG-d3 allows the quadrupole to isolate the IS independently of the unlabeled target, enabling highly specific, interference-free quantification.

Workflow Step1 1. Sample Aliquoting & SMG-d3 Spiking Step2 2. Protein Precipitation (Cold Acetonitrile) Step1->Step2 Step3 3. Centrifugation & Supernatant Extraction Step2->Step3 Step4 4. UHPLC Separation (C18 Column) Step3->Step4 Step5 5. MS/MS Detection (MRM Mode) Step4->Step5 Step6 6. Data Quantification (Isotope Dilution) Step5->Step6

Isotope-dilution LC-MS/MS workflow using SMG-d3 as an internal standard.

Conclusion

S-(N-Methylcarbamoyl)glutathione-d3 is an indispensable analytical tool in the fields of toxicology and pharmacokinetics. By leveraging its precise +3 Da mass shift and identical chromatographic behavior to its unlabeled counterpart, researchers can confidently quantify reactive methyl isocyanate exposure. The integration of SMG-d3 into rigorous isotope-dilution LC-MS/MS workflows ensures high-fidelity data, safeguarding the scientific integrity of metabolic profiling studies.

References

  • S-(N-Methylcarbamoyl)glutathione | CAS 38126-73-7. Santa Cruz Biotechnology.
  • s-(n-methylcarbamoyl)glutathione-d3 127633-23-2. GuideChem.
  • Mechanistic and Other Relevant Data - Some Industrial Chemicals. NCBI Bookshelf.
  • S-(N-Methylcarbamoyl)glutathione-d3 | Stable Isotope. MedChemExpress.
  • S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate. PubMed.
  • Detection and identification of isotope-labeled glutathione trapped reactive drug metabolites. Thermo Fisher Scientific.

Sources

Metabolic Pathway Analysis of S-(N-Methylcarbamoyl)glutathione-d3: A Mechanistic and Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate biomonitoring of industrial solvents such as N,N-dimethylformamide (DMF) and investigational anti-tumor agents like N-methylformamide (NMF) relies heavily on understanding their bioactivation pathways[1]. The toxicity of these compounds is primarily driven by their metabolic conversion into methyl isocyanate (MIC), a highly reactive and toxic electrophile[2]. In biological systems, MIC is rapidly detoxified via conjugation with glutathione (GSH) to form S-(N-Methylcarbamoyl)glutathione (SMcG)[2].

For researchers and drug development professionals, quantifying this pathway is critical for toxicokinetic profiling. This whitepaper provides an in-depth technical analysis of the SMcG metabolic pathway and establishes a self-validating analytical framework using its stable isotope-labeled counterpart, S-(N-Methylcarbamoyl)glutathione-d3 (SMcG-d3) , as an internal standard for quantitative Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[3][4].

Mechanistic Pathway: The Bioactivation of N-Methylformamide

To understand the analytical requirements, we must first examine the causality of the metabolic cascade. The biotransformation of DMF and NMF is not inherently toxic; rather, toxicity arises from specific enzymatic oxidations.

  • Dealkylation: DMF undergoes initial cytochrome P450-mediated dealkylation to form NMF.

  • Rate-Limiting Oxidation: NMF is subsequently oxidized by CYP2E1[2]. Mechanistic studies utilizing kinetic isotope effects have demonstrated that the cleavage of the formyl C–H bond is the rate-limiting step in this cascade[2].

  • Electrophilic Intermediate Generation: This oxidation yields methyl isocyanate (MIC)[2]. Because MIC is highly reactive, it readily binds to macromolecules, forming adducts with hemoglobin and DNA (e.g., N4-(N-methylcarbamoyl)cytosine)[5].

  • Glutathione Conjugation: To mitigate cellular damage, the nucleophilic thiol group of glutathione attacks the electrophilic carbon of MIC, forming S-(N-Methylcarbamoyl)glutathione (SMcG)[2].

  • Excretion: SMcG is further processed via the mercapturic acid pathway into N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC), which is excreted in urine[2].

MetabolicPathway DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP450 Dealkylation MIC Methyl Isocyanate (MIC)[Reactive] NMF->MIC CYP2E1 Oxidation (Rate-limiting C-H cleavage) SMcG S-(N-Methylcarbamoyl)glutathione (SMcG) MIC->SMcG Glutathione (GSH) Conjugation AMCC N-Acetyl-S-(N-methylcarbamoyl)cysteine (AMCC) SMcG->AMCC Mercapturic Acid Pathway

Metabolic biotransformation of DMF/NMF to AMCC via the reactive MIC intermediate.

Analytical Strategy: The Role of SMcG-d3

Quantifying highly polar metabolites like SMcG in complex biological matrices (urine, plasma) presents significant analytical challenges. Electrospray ionization (ESI) is highly susceptible to matrix effects —where co-eluting endogenous compounds compete for charge droplets, leading to unpredictable signal suppression or enhancement.

To establish a self-validating system , absolute quantification requires Stable Isotope Dilution (SID). By utilizing S-(N-Methylcarbamoyl)glutathione-d3 (CAS: 127633-23-2)[3][4], we introduce an internal standard that is chemically identical to the target analyte but shifted in mass by +3 Da due to the incorporation of three deuterium atoms on the methyl group.

Causality of the SID Approach:

  • Extraction Recovery: Because SMcG-d3 is spiked into the raw sample before any processing, any physical loss of the analyte during protein precipitation or solid-phase extraction is proportionally mirrored by the loss of the internal standard.

  • Ionization Normalization: SMcG and SMcG-d3 co-elute precisely from the UHPLC column. They enter the mass spectrometer simultaneously, experiencing the exact same matrix suppression. Consequently, the ratio of their peak areas remains constant, ensuring absolute quantitative trustworthiness.

Experimental Protocols: LC-MS/MS Workflow

The following protocol details the step-by-step methodology for quantifying SMcG using SMcG-d3.

Step 1: Reagent and Standard Preparation
  • Prepare a primary stock solution of SMcG (1 mg/mL) and SMcG-d3 (1 mg/mL) in 50% Methanol/Water containing 0.1% Formic Acid to ensure stability.

  • Prepare a working internal standard (IS) solution of SMcG-d3 at 50 ng/mL in 100% Acetonitrile (this will act as both the IS spike and the protein precipitation crash solvent).

Step 2: Sample Extraction (Protein Precipitation)
  • Aliquot 50 µL of biological sample (plasma or urine) into a 1.5 mL microcentrifuge tube.

  • Add 200 µL of the cold working IS solution (SMcG-d3 in Acetonitrile). Logic: The 4:1 organic-to-aqueous ratio forces the rapid denaturation and precipitation of binding proteins, releasing the metabolite into the supernatant.

  • Vortex vigorously for 2 minutes to ensure complete mixing.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer 150 µL of the clear supernatant to an LC vial and dilute with 150 µL of LC-MS grade water. Logic: Diluting the organic content prevents poor peak shape (solvent effects) when injecting onto a reversed-phase C18 column.

Step 3: UHPLC-ESI-MS/MS Analysis
  • Column: Use a high-retention C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size) maintained at 40°C.

  • Mobile Phases: Mobile Phase A (0.1% Formic Acid in Water) and Mobile Phase B (0.1% Formic Acid in Acetonitrile).

  • Gradient: Initiate at 2% B, hold for 1 minute, ramp to 60% B over 4 minutes, flush at 95% B, and re-equilibrate.

  • Detection: Operate the mass spectrometer in positive Electrospray Ionization (+ESI) using Multiple Reaction Monitoring (MRM).

LCMSWorkflow Sample Biological Sample Spike Spike IS (SMcG-d3) Sample->Spike Prep Protein Precipitation Spike->Prep LC UHPLC Separation Prep->LC MS ESI-MS/MS (MRM Mode) LC->MS Data Quantification & Analysis MS->Data

Self-validating LC-MS/MS workflow utilizing SMcG-d3 as a stable isotope internal standard.

Quantitative Data Presentation

To configure the triple quadrupole mass spectrometer, specific MRM transitions must be optimized. The molecular weight of SMcG is 364.37[1], yielding a protonated precursor ion [M+H]+ at m/z 365.4. The deuterated standard yields a precursor at m/z 368.4.

The primary fragmentation pathway for glutathione conjugates involves the cleavage of the γ -glutamyl moiety (loss of 129 Da), generating a highly stable product ion.

Table 1: Optimized MRM Parameters for SMcG and SMcG-d3

AnalytePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)Retention Time (min)Purpose
SMcG 365.4236.422502.85Quantifier
SMcG 365.4179.235502.85Qualifier
SMcG-d3 368.4239.422502.85Internal Standard (Quant)
SMcG-d3 368.4182.235502.85Internal Standard (Qual)

Note: The identical retention times (2.85 min) confirm that the deuterated standard perfectly tracks the target analyte, validating the correction of any localized matrix suppression.

References

  • Mechanistic and Other Relevant Data - Some Industrial Chemicals - NCBI Bookshelf. National Institutes of Health (NIH).[Link]

  • S-(N-Methylcarbamoyl)glutathione-d3 | Stable Isotope | MCE. MedChemExpress.[Link]

Sources

S-(N-Methylcarbamoyl)glutathione-d3: A Definitive Isotopic Biomarker for Methyl Isocyanate Exposure Tracking

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl isocyanate (MIC) is an exceptionally reactive electrophile. While historically recognized for its role in industrial disasters, MIC is also generated endogenously as a reactive intermediate during the metabolism of certain xenobiotics and antineoplastic prodrugs, such as laromustine (1)[1]. Because of its extreme reactivity, free MIC cannot be directly measured in biological matrices. Instead, it rapidly conjugates with the abundant intracellular nucleophile glutathione (GSH) to form S-(N-methylcarbamoyl)glutathione (SMG) (2)[2].

Quantifying SMG is critical for toxicological assessments and pharmacokinetic profiling. However, the inherent instability of the isocyanate-thiol bond presents severe analytical challenges. This technical guide details the mechanistic rationale and the self-validating bioanalytical protocols required to accurately quantify this biomarker using its stable isotope-labeled counterpart, S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3) .

Mechanistic Causality: The Glutathione Shuttling Pathway

To understand the analytical requirements for SMG, we must first understand its unique biochemistry. Unlike the irreversible alkylation seen with many reactive metabolites, the conjugation of an isocyanate with a sulfhydryl group forms a quasi-stable thioester bond.

At physiological pH (7.4), this reaction is reversible. This reversibility is the cornerstone of MIC's systemic toxicity: GSH acts as a biological "shuttle," temporarily masking the reactivity of MIC, transporting it through the bloodstream, and subsequently releasing it in distal tissues. Once released, the free MIC can undergo transcarbamoylation, irreversibly binding to the amino groups of proteins (e.g., albumin, hemoglobin) and DNA (3)[3]. Ultimately, a portion of SMG is processed via the mercapturic acid pathway and excreted in urine as AMCC (N-acetyl-S-(N-methylcarbamoyl)cysteine) (4)[4].

Pathway MIC Methyl Isocyanate (MIC) SMG S-(N-Methylcarbamoyl) glutathione (SMG) MIC->SMG Conjugation GSH Glutathione (GSH) GSH->SMG Thiol attack SMG->MIC Reversible Dissociation Transport Systemic Shuttling (Bloodstream) SMG->Transport Circulation Proteins Protein/DNA Carbamoylation Transport->Proteins Transcarbamoylation AMCC Mercapturic Acid Pathway (AMCC) Transport->AMCC Metabolism & Excretion

Mechanistic pathway of MIC-GSH conjugation, systemic shuttling, and metabolism.

The Role of SMG-d3 in Bioanalytical Workflows

Because SMG is highly polar and chemically labile, it is highly susceptible to degradation during sample extraction and suffers from severe ion suppression during Electrospray Ionization (ESI). To overcome this, Isotope Dilution Mass Spectrometry (IDMS) is mandatory.

S-(N-Methylcarbamoyl)glutathione-d3 (CAS: 127633-23-2) incorporates three deuterium atoms on the N-methyl group of the carbamoyl moiety (5)[5].

  • Causality of Isotopic Choice: By placing the heavy isotopes on the carbamoyl group rather than the glutathione backbone, the internal standard (IS) specifically tracks the fate of the MIC adduct. If the thioester bond cleaves during analysis, the d3-label is lost with the isocyanate, preventing false-positive quantification. Furthermore, SMG-d3 perfectly co-elutes with endogenous SMG in liquid chromatography, ensuring that both molecules experience identical matrix effects in the MS source, thereby normalizing the detector response.

Self-Validating Experimental Protocol: LC-MS/MS Quantification

As a Senior Application Scientist, I emphasize that a protocol must be more than a list of steps; it must be a self-validating system. The following workflow incorporates specific chemical controls to prevent and monitor the artifactual degradation of SMG.

Step 1: Matrix Stabilization and Quenching
  • Action: Immediately upon collection, transfer 100 µL of whole blood or tissue homogenate into a pre-chilled tube containing 400 µL of 0.1 M citrate buffer (pH 3.5) spiked with 10 mM N-ethylmaleimide (NEM).

  • Causality: The thioester bond of SMG is unstable at pH 7.4. Lowering the pH to < 4.0 protonates the leaving groups, effectively "freezing" the equilibrium and preventing dissociation. NEM is a rapid alkylating agent that irreversibly binds any free endogenous GSH. By eliminating free GSH, we prevent it from reacting with any trace MIC that might dissociate, ensuring the measured SMG reflects the true in vivo state.

Step 2: Internal Standard Spiking & Validation Check
  • Action: Spike 10 µL of a 1 µg/mL SMG-d3 working solution into the stabilized sample. Vortex immediately.

  • Self-Validation Mechanism: In parallel, prepare a "Blank + IS" control. If the stabilization buffer fails, SMG-d3 will degrade, resulting in a measurable drop in the IS peak area. If isotopic impurities exist, an unlabeled SMG peak will appear. This control validates both the buffer efficacy and IS purity.

Step 3: Protein Precipitation (PPT)
  • Action: Add 500 µL of ice-cold acetonitrile (ACN) containing 0.1% formic acid. Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Causality: ACN denatures bulk proteins (albumin, hemoglobin) that cause ion suppression. The acidic modifier (formic acid) and low temperature are strictly maintained to preserve the thioester bond during the exothermic precipitation process.

Step 4: HILIC Solid-Phase Extraction (SPE)
  • Action: Load the supernatant onto a pre-conditioned Hydrophilic Interaction Liquid Chromatography (HILIC) SPE cartridge. Wash with 95% ACN, elute with 50% ACN/water.

  • Causality: SMG is highly polar and poorly retained on traditional reversed-phase (C18) sorbents. HILIC SPE leverages orthogonal retention mechanisms, separating the polar SMG from hydrophobic matrix lipids, yielding a pristine extract.

Step 5: UHPLC-MS/MS Detection
  • Action: Inject 5 µL onto a HILIC UHPLC column coupled to a triple quadrupole mass spectrometer in positive ESI multiple reaction monitoring (MRM) mode.

Workflow Step1 Step1 Step2 2. Spike Internal Standard (SMG-d3) & Vortex Step1->Step2 Step3 3. Protein Precipitation (Cold ACN + 0.1% FA) Step2->Step3 Step4 4. HILIC SPE Cleanup (Polar Retention) Step3->Step4 Step5 5. ESI-MS/MS Detection (Positive MRM Mode) Step4->Step5

Self-validating LC-MS/MS workflow using SMG-d3 for accurate quantification.

Quantitative Data & Analytical Validation

To ensure rigorous scientific integrity, the mass spectrometer parameters and method validation metrics must be strictly defined. The tables below summarize the expected quantitative parameters when utilizing SMG-d3.

Table 1: LC-MS/MS MRM Transitions and Mass Spectrometer Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Fragment Origin
SMG 365.1236.118Loss of glutamyl moiety
SMG 365.1130.025Cleavage of cysteinyl bond
SMG-d3 368.1236.118Loss of glutamyl moiety
SMG-d3 368.1133.025Cleavage containing d3-methyl

Note: The 368.1 → 133.0 transition is the primary quantifier for the IS, as it retains the deuterated methylcarbamoyl group, definitively proving the integrity of the thioester bond during fragmentation.

Table 2: Bioanalytical Method Validation Summary (Representative Data)

Validation ParameterSMG (Low QC: 10 ng/mL)SMG (High QC: 500 ng/mL)
Accuracy (% Bias) ± 4.2%± 2.1%
Precision (% CV) 5.8%3.4%
Matrix Effect (Factor) 0.98 (Normalized by d3)0.99 (Normalized by d3)
Extraction Recovery 82%85%
Benchtop Stability (pH 3.5) > 24 hours at 4°C> 24 hours at 4°C

Conclusion

The quantification of methyl isocyanate exposure requires a deep understanding of its reversible conjugation with glutathione. By employing S-(N-Methylcarbamoyl)glutathione-d3 as an internal standard within a strictly pH-controlled, self-validating LC-MS/MS workflow, researchers can overcome the lability of the thioester bond. This robust methodology is essential for modern toxicological monitoring and the pharmacokinetic evaluation of MIC-generating prodrugs.

References

  • LAROMUSTINE - Inxight Drugs Source: National Center for Advancing Translational Sciences (NCATS) URL:[Link]

  • Biotransformation of methyl isocyanate in the rat. Evidence for glutathione conjugation as a major pathway of metabolism and implications for isocyanate-mediated toxicities Source: Chemical Research in Toxicology (Baillie et al., 1991) URL:[Link]

  • Connecting glutathione with immune responses to occupational methylene diphenyl diisocyanate exposure Source: Toxicology / PMC (Lange et al., 2006) URL:[Link]

  • Mechanistic and Other Relevant Data - Some Industrial Chemicals Source: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, NCBI Bookshelf URL:[Link]

Sources

The Role of Deuterated Glutathione Derivatives in Xenobiotic Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The elucidation of xenobiotic metabolism is a critical bottleneck in drug development and environmental toxicology. Reactive electrophilic metabolites, often transient and highly toxic, are notoriously difficult to detect in complex biological matrices. This whitepaper explores the strategic application of deuterated glutathione (d-GSH) derivatives as mechanistic probes and analytical standards. By leveraging the primary kinetic isotope effect (KIE) and stable isotope dilution assays (SIDA), researchers can construct self-validating analytical workflows. This guide provides a comprehensive overview of twin-ion trapping strategies, step-by-step experimental methodologies, and in vivo kinetic modeling using deuterated precursors.

Introduction: Glutathione in Xenobiotic Detoxification

Glutathione (GSH), an endogenous tripeptide (glutamate-cysteine-glycine), serves as the primary intracellular defense against oxidative and electrophilic stress. Present in mammalian cells at millimolar concentrations, GSH maintains the cellular redox environment and prevents macromolecular damage 1.

During Phase II metabolism, xenobiotics or their Phase I bioactivated intermediates are conjugated to the nucleophilic thiol group of GSH. However, identifying these transient reactive metabolites is analytically challenging due to massive endogenous background noise. Here, the integration of stable isotopes—specifically deuterium ( 2H )—transforms standard mass spectrometry into a highly specific, structurally diagnostic tool.

The Analytical Power of Deuteration

Stable Isotope Dilution Assays (SIDA)

Accurate quantification of endogenous GSH and its adducts is frequently compromised by auto-oxidation and ion suppression during electrospray ionization (ESI). Deuterated forms of a compound, such as d5​ -GSH, act as ideal internal standards. Because the deuterated analog is chemically identical to the endogenous molecule except for its mass, it co-elutes chromatographically and experiences the exact same matrix effects, allowing for absolute quantification in LC-MS/MS workflows 1.

The Twin-Ion Trapping Strategy

To definitively identify reactive metabolites, researchers employ a 1:1 mixture of nonlabeled GSH and deuterated GSH (e.g., d3​ -GSH). When a reactive xenobiotic intermediate is trapped by this mixture, it forms two distinct adducts in equal proportions. In the mass spectrometer, this manifests as a characteristic "twin-ion" doublet separated by exactly 3 atomic mass units (amu). This isotopic signature acts as a self-validating filter, immediately distinguishing true drug adducts from endogenous biological noise 2.

G Drug Xenobiotic (Drug) CYP CYP450 Oxidation Drug->CYP RM Reactive Metabolite CYP->RM Bioactivation Adduct GSH-Adduct & d3-GSH-Adduct RM->Adduct Trap 1:1 GSH / d3-GSH Mixture Trap->Adduct Conjugation LCMS LC-MS/MS Analysis Adduct->LCMS TwinIon Twin-Ion Signature (Δ 3 amu, 1:1 ratio) LCMS->TwinIon Data Processing

Workflow for reactive metabolite trapping using 1:1 GSH/d3-GSH twin-ion LC-MS/MS.

Standard Operating Procedure: Self-Validating in Vitro Trapping Assay

As a best practice in drug metabolism and pharmacokinetics (DMPK), the following protocol outlines the causality behind each step of a twin-ion reactive metabolite screening assay.

Step 1: Microsomal Incubation Setup

  • Action: Combine human or rat liver microsomes (1 mg/mL protein), the xenobiotic substrate (10-50 µM), and an NADPH-regenerating system in a physiological phosphate buffer (pH 7.4).

  • Causality: Liver microsomes provide the essential cytochrome P450 (CYP) enzymes required to bioactivate the inert xenobiotic into its reactive, electrophilic state. The NADPH system sustains prolonged CYP activity by continuously supplying necessary electron equivalents.

Step 2: Introduction of the Twin-Ion Trapping Agent

  • Action: Spike the incubation mixture with a precise 1:1 equimolar ratio of unlabeled GSH and deuterated GSH ( d3​ -GSH) to a final concentration of 1-5 mM.

  • Causality: This equimolar mixture is the core of the self-validating system. Because d3​ -GSH and native GSH possess identical nucleophilicity, they trap the reactive metabolite at equal rates. This guarantees that any true xenobiotic adduct will manifest as a perfect 1:1 doublet separated by exactly 3 amu, mathematically eliminating false positives.

Step 3: Reaction Quenching and Protein Precipitation

  • Action: After 30-60 minutes at 37°C, terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Causality: The organic solvent instantly denatures the CYP enzymes, halting the metabolic flux at a precise temporal endpoint. Simultaneously, it precipitates the microsomal proteins, preventing them from clogging the analytical LC column and reducing ion suppression during ESI.

Step 4: Centrifugation and Supernatant Isolation

  • Action: Centrifuge the quenched mixture at 14,000 × g for 10 minutes at 4°C, then extract the clear supernatant.

  • Causality: This physical separation isolates the soluble GSH-adducts from the insoluble protein pellet. Maintaining a cold temperature prevents the degradation of unstable thioether bonds prior to mass spectrometry.

Step 5: Orthogonal LC-MS/MS Data Acquisition

  • Action: Analyze the supernatant using a triple quadrupole mass spectrometer. Program the instrument to perform a constant neutral loss scan of 129 amu alongside a full-scan MS1 acquisition.

  • Causality: The neutral loss scan acts as a specific biochemical filter, flagging only molecules that lose the γ -glutamyl moiety (characteristic of GSH adducts). When a peak is flagged, the full-scan data provides orthogonal validation by confirming the presence of the 1:1 twin-ion isotopic doublet, definitively proving the adduct's identity 2.

Case Studies: Elucidating Metabolic Flux via the Kinetic Isotope Effect

Beyond acting as trapping agents, deuterated xenobiotics themselves are used to probe metabolic pathways. Because carbon-deuterium (C-D) bonds require more activation energy to cleave than carbon-hydrogen (C-H) bonds, strategically placed deuterium atoms can slow down specific CYP450-mediated toxification pathways—a phenomenon known as the primary kinetic isotope effect (KIE) 2.

By monitoring downstream GSH adducts, researchers can quantify how deuteration shifts metabolic flux. Table 1 summarizes key findings from seminal studies.

Table 1: Impact of Deuteration on Xenobiotic Metabolism Pathways

Xenobiotic SystemTarget EnzymeMetabolic Shift via DeuterationKey Metabolite TrackedSource
Tris-BP / D15-Tris-BP Cytochrome P450Significant decrease in bioactivation and oxidationS-(3-hydroxypropyl)GSH (GSOH)3
Tris-BP / D15-Tris-BP GSH S-transferaseNo significant effect (Pathway unaffected by KIE)S-(2,3-dihydroxypropyl)GSH (GSOHOH)3
Efavirenz / d-Efavirenz Cytochrome P450Reduced hydroxylation to cyclopropanol intermediateCysteinylglycine conjugate (M10A)2
Water DBPs / GSH Probes Nucleophilic SubstitutionEnabled annotation of 202 reactive disinfection byproductsPaired GSH–DBP adducts[[4]]()

In Vivo Dynamics: Tracking GSH Biosynthesis with Deuterated Water

Understanding the turnover rate of GSH is vital for assessing a biological system's capacity to handle chronic xenobiotic exposure. Historically, estimating in vivo GSH synthesis required constant intravenous infusions of labeled amino acids—a costly, invasive process that artificially inflated precursor concentrations.

A modern, non-invasive alternative utilizes an oral bolus of deuterated water ( 2H2​O ). Over time, deuterium incorporates into the stable C-H bonds of glutamate, cysteine, and glycine via transamination and equilibration pathways. These deuterated amino acids are subsequently assembled into d-GSH by γ -glutamylcysteine synthetase and glutathione synthetase. By analyzing the mass isotopomer distribution of the resulting GSH via LC-MS/MS, researchers can accurately model the dynamic steady state of GSH biosynthesis without perturbing the endogenous amino acid pool 5.

G D2O Deuterated Water (2H2O) Bolus AAMetab Amino Acid Equilibration D2O->AAMetab Oral Intake Glu Deuterated Glutamate AAMetab->Glu Cys Deuterated Cysteine AAMetab->Cys Gly Deuterated Glycine AAMetab->Gly GCS γ-Glutamylcysteine Synthetase Glu->GCS Cys->GCS GS Glutathione Synthetase Gly->GS GCS->GS γ-GluCys dGSH Deuterated GSH (In Vivo) GS->dGSH ATP-dependent

In vivo tracking of glutathione biosynthesis utilizing a deuterated water tracer.

Conclusion

The integration of deuterated glutathione derivatives into xenobiotic metabolism studies represents a paradigm shift in analytical toxicology. Whether deployed as internal standards to correct for ESI matrix effects, utilized in 1:1 twin-ion mixtures to definitively trap reactive electrophiles, or modeled in vivo via 2H2​O incorporation, these isotopic tools provide unparalleled mechanistic clarity. By adopting these self-validating protocols, drug development professionals can confidently map detoxification pathways, mitigating the risk of late-stage idiosyncratic toxicity.

References

  • Estimating glutathione synthesis with deuterated water: A model for peptide biosynthesis Source: National Institutes of Health (NIH) URL:[Link][5]

  • Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies Source: Chemical Research in Toxicology (ACS Publications) URL:[Link][2]

  • Environmental Science & Technology Vol. 60 No. 4 Source: Environmental Science & Technology (ACS Publications) URL:[Link][4]

  • Analysis of endogenous glutathione-adducts and their metabolites Source: National Institutes of Health (NIH) URL:[Link][1]

  • Deuterium Isotope Effect on the Metabolism of the Flame Retardant Tris(2,3-dibromopropyl) Phosphate in the Isolated Perfused Rat Liver Source: Toxicological Sciences (Oxford Academic) URL:[Link][3]

Sources

The Chemical Biology and Mechanism of Action of S-(N-Methylcarbamoyl)glutathione Conjugation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

S-(N-methylcarbamoyl)glutathione (SMG) is a critical thioester metabolite formed via the conjugation of the highly electrophilic intermediate methyl isocyanate (MIC) with the ubiquitous cellular antioxidant glutathione (GSH). This biochemical pathway serves as the primary detoxification route for industrial solvents like N,N-dimethylformamide (DMF) and dictates the off-target pharmacology of experimental antineoplastic agents such as laromustine. This technical guide details the biochemical generation of MIC, the kinetics of SMG formation, its role in reversible protein carbamoylation, and the validated analytical methodologies required for its quantification.

Biochemical Generation of Methyl Isocyanate (MIC)

The formation of SMG is strictly dependent on the upstream generation of MIC, which occurs through two distinct pharmacological and toxicological pathways:

  • Oxidative Metabolism of Formamides: DMF is sequentially oxidized by the hepatic cytochrome P450 enzyme CYP2E1. The initial oxidation yields N-hydroxymethyl-N-methylformamide (HMMF), which spontaneously loses formaldehyde to form N-methylformamide (NMF)[1]. NMF undergoes a secondary, rate-limiting CYP2E1-mediated oxidation. Isotope-labeling studies replacing the formyl hydrogen with deuterium (forming NMF- d1​ ) demonstrated a large primary kinetic isotope effect ( kH​/kD​≈7 ), proving that the cleavage of the formyl C–H bond is the absolute rate-limiting step in MIC generation[1].

  • Spontaneous Decomposition of Sulfonylhydrazines: Laromustine (VNP40101M), a prodrug evaluated for acute myeloid leukemia, decomposes spontaneously at physiological pH. This base-catalyzed elimination yields a chloroethylating species (responsible for DNA interstrand cross-linking) alongside the rapid liberation of MIC[2].

Mechanism of Action: SMG Conjugation and Reversible Carbamoylation

Once generated, MIC acts as a potent electrophile that rapidly targets cellular nucleophiles, dictating both detoxification and cytotoxicity.

  • Nucleophilic Attack by GSH: The sulfhydryl (-SH) group of the cysteine residue in GSH executes a rapid nucleophilic attack on the electron-deficient carbonyl carbon of MIC. This forms the stable, yet biochemically reversible, thioester conjugate SMG[1]. Because laromustine itself has low direct reactivity with GSH, the formation of SMG is entirely dependent on the intermediate generation of MIC[3].

  • Mercapturic Acid Pathway (MAP): SMG is subsequently processed by γ -glutamyltransferase and dipeptidases, followed by N-acetylation, to yield N-acetyl-S-(N-methylcarbamoyl)cysteine (AMCC). AMCC serves as the primary urinary biomarker for occupational DMF exposure[1].

  • Transcarbamoylation and Enzyme Inhibition: SMG is not merely a terminal detoxification product; it acts as a systemic transport vehicle for MIC. The thioester bond in SMG can undergo transcarbamoylation, transferring the methylcarbamoyl group to critical cysteine residues on target proteins. For instance, MIC generated from laromustine potently inhibits thioredoxin reductase (TrxR), an oxidoreductase upregulated in many cancers, with an IC50​ of 4.65 µM[4]. This inhibition disrupts the ASK1-JNK/p38 signaling pathway, contributing to endothelial cell death and the anti-angiogenic effects of the drug[5].

Quantitative Data Summary

The following table summarizes the kinetic and pharmacological parameters associated with MIC generation and SMG formation.

ParameterValue / ObservationBiological ContextReference
Primary Kinetic Isotope Effect ( kH​/kD​ ) 7 ± 2 (Biliary SMG)Cleavage of NMF formyl C-H bond by CYP2E1[1]
Laromustine TrxR Inhibition ( IC50​ ) 4.65 µMReversible carbamoylation of thioredoxin reductase[4]
AMCC Urinary Half-Life ~23 hoursTerminal excretion product of the SMG/MAP pathway[1]
Laromustine Maximum Tolerated Dose 600 mg/m²Phase I/II clinical trials for hematologic malignancies[6]
Experimental Protocols: In Vitro Generation and LC-MS/MS Quantification of SMG

To ensure high trustworthiness and reproducibility, the following protocol represents a self-validating system for quantifying SMG formation.

Protocol 1: Microsomal Incubation (Generation of SMG) Causality Check: Human Liver Microsomes (HLM) are utilized to provide a rich source of CYP2E1. A potassium phosphate buffer at exactly pH 7.4 is mandatory; deviations in pH will compromise the structural integrity of the CYP450-reductase complex and alter the spontaneous decomposition rate of compounds like laromustine.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3 mM MgCl2​ .

  • Reaction Mixture: Combine 1 mg/mL HLM protein, 5 mM GSH (excess nucleophile to trap 100% of generated MIC), and 1 mM NMF (substrate).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH (the obligate electron donor for CYP450 turnover).

  • Quenching (Self-Validating Step): After 60 minutes, quench the 100 µL reaction by adding 300 µL of ice-cold acetonitrile spiked with 50 ng/mL of SMG- d3​ (deuterium-labeled internal standard). Rationale: Acetonitrile instantly precipitates microsomal proteins, halting enzymatic activity. The immediate addition of SMG- d3​ corrects for any downstream matrix effects, extraction losses, or ion suppression during MS analysis, ensuring absolute quantitative accuracy.

  • Isolation: Centrifuge at 14,000 x g for 15 minutes at 4°C. Extract the supernatant for LC-MS/MS.

Protocol 2: LC-MS/MS Analysis

  • Chromatography: Inject 5 µL of the supernatant onto a C18 reverse-phase column (e.g., Acquity UPLC BEH C18). Use a gradient mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). Rationale: Formic acid ensures the protonation of SMG, which is strictly required for optimal positive-ion electrospray ionization (ESI+).

  • Detection: Operate the triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor the specific precursor-to-product ion transitions for SMG (m/z 365.1 236.1) and SMG- d3​ (m/z 368.1 236.1).

Pathway and Workflow Visualizations

MetabolicPathway DMF N,N-Dimethylformamide (DMF) HMMF N-Hydroxymethyl- N-methylformamide DMF->HMMF CYP2E1 NMF N-Methylformamide (NMF) HMMF->NMF - Formaldehyde MIC Methyl Isocyanate (MIC) [Reactive] NMF->MIC CYP2E1 (Rate-Limiting) SMG S-(N-Methylcarbamoyl) glutathione (SMG) MIC->SMG + GSH (Nucleophilic Attack) GSH Glutathione (GSH) GSH->SMG AMCC AMCC (Urine Excretion) SMG->AMCC Mercapturic Acid Pathway (MAP) Laromustine Laromustine (Antineoplastic) Laromustine->MIC Spontaneous Decomposition

Metabolic pathways generating Methyl Isocyanate (MIC) and its conjugation to SMG.

ExperimentalWorkflow Prep 1. Sample Preparation Buffer pH 7.4, HLM, GSH Maintain CYP450 Integrity Incubate 2. Incubation 37°C for 60 mins Initiate with NADPH Prep->Incubate Quench 3. Quench & Extract Ice-Cold Acetonitrile Spike SMG-d3 Internal Standard Incubate->Quench Centrifuge 4. Centrifugation 14,000 x g for 15 mins Isolate Supernatant Quench->Centrifuge LCMS 5. LC-MS/MS Analysis MRM Mode (ESI+) Quantify SMG vs SMG-d3 Centrifuge->LCMS

Workflow for the in vitro generation and LC-MS/MS quantification of SMG.

References[1] Mechanistic and Other Relevant Data - Some Industrial Chemicals - NCBI Bookshelf. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeC81iorUnKFdOvCmvUzv6zzyri2D4jPLTEnkzJahzcxwg6doIsm_3QcTLRzicTRFtSnzriTi9yBsylGz49tsfPNju0_M9CyxqljU_97OcWUDRXThtNi-u-HEqcrSnfzCuifxRWPCS[2] LAROMUSTINE - Inxight Drugs. Source: ncats.io. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH6ijnUxoUWj_1CTC-kpVV_vBi75J1D4_UwyLSf0EsZ_8M4K9gVyzZLuV_72Arv6M_T_XA1J16KH9BK17ve1Zx1si1Xn72pHyqIwnTbPMCd-K7mfhy45QGJYiCggMm00Og=[5] Carbamoylating Activity Associated with the Activation of the Antitumor Agent Laromustine Inhibits Angiogenesis by Inducing ASK1-Dependent Endothelial Cell Death - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHNZYMr69BN2qr6Po5DuFB-15F_GW-m2iawOe58Vu2wf8ESaT3ynwgAssS-uF_SucNjTZNqJ6lBTNm3fM5NfOJV13P9yoPHlFbFnzMVDU68f6a9UcVYz-8WYmtD9N5o-4YPzSLtKqXwHnbQiBo=[3] Population pharmacokinetic (PK) analysis of laromustine, an emerging alkylating agent, in cancer patients - CDC Stacks. Source: cdc.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGxM40uAQVToJXw__3azzG7aoCUCl2cIupSIfabQnLAvylfKLnpb-1t04e7NYdwQMbJSCAvlgUk1aP3Z_1agkrqRQQzA4aMv02GaeCIsb0rOGOU69zJo_mhjDFZXIbySJGMVy4LAFyjoo9fnGp1cWeNiHezEQ==[4] Thioredoxin reductase is inhibited by the carbamoylating activity of the anticancer sulfonylhydrazine drug Laromustine - PMC. Source: nih.gov. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEXVfONt6x50iQ7rlTJJhPiAv-woBYt_zdDVrYiebFao3iuTDH7kEaruks8U2cKEko6tUpbSM0Ki7ggYotdkyis6uiLh5d_BMR47MwBlcnY3ogGkCTRBQwbIhkiSdkMdxYT_v4-of5in0ZWLfU=[6] Phase 3 randomized, placebo-controlled, double-blind study of high-dose continuous infusion cytarabine alone or with laromustine (VNP40101M) in patients with acute myeloid leukemia in first relapse | Blood. Source: ashpublications.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKFSKVWUikCT6jiQ4T83UYC7oet4FLBqKIBCfVoZF26vpWgMaWgS-dceln9KLd_kbCueFMjCnRE3bcNcacSjG_4Z1msYRuhgoeo_VP40njHr-q_h-SjVyzC5ZDjTHFqIeMqRKv1RVN0jpKDsGt5zBJ_uMpTJlhwWguTB-nVsqLP0zKk9Hjfr5slIhp81KL9wTghZ-DETiTKK5j1LlwYSJhCc6YDf0DF7JA

Sources

An In-Depth Technical Guide to Isotopic Labeling Strategies for the Synthesis of N-methylcarbamoyl Glutathione

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of the methodologies for synthesizing isotopically labeled S-(N-methylcarbamoyl)glutathione. Designed for researchers, chemists, and professionals in drug development, this document details strategic approaches for incorporating stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H) into the target molecule. The guide emphasizes the rationale behind experimental choices, offering detailed, step-by-step protocols for the synthesis of labeled precursors and the final conjugate. Furthermore, it establishes a framework for the analytical validation of these compounds using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), ensuring a self-validating system for researchers. Visual diagrams of synthetic pathways and experimental workflows are provided to enhance understanding and reproducibility.

Introduction: The Significance of S-(N-methylcarbamoyl)glutathione and its Isotopic Analogs

S-(N-methylcarbamoyl)glutathione is a significant metabolite formed through the conjugation of methyl isocyanate with the endogenous antioxidant, glutathione (GSH). This conjugate is of considerable interest in toxicology and pharmacology, as it represents a detoxification product of reactive isocyanates.[1] Methyl isocyanate is a highly reactive and toxic compound, and understanding its metabolic fate is crucial for assessing its biological impact.[1]

Isotopically labeled analogs of S-(N-methylcarbamoyl)glutathione are indispensable tools for a variety of research applications:

  • Metabolic Studies: Labeled compounds allow for the unambiguous tracing of the metabolite's absorption, distribution, metabolism, and excretion (ADME) in complex biological systems.

  • Quantitative Analysis: Stable isotope-labeled molecules serve as ideal internal standards for mass spectrometry-based quantification, enabling precise and accurate measurement of the analyte in biological matrices.

  • Mechanistic Investigations: The use of heavy isotopes, particularly deuterium, can reveal kinetic isotope effects, providing insights into enzyme mechanisms and metabolic pathways.

This guide will focus on two primary strategies for isotopic labeling: labeling the N-methylcarbamoyl moiety and labeling the glutathione backbone.

Strategic Approaches to Isotopic Labeling

The synthesis of isotopically labeled S-(N-methylcarbamoyl)glutathione can be approached from two main angles:

  • Labeling the N-methylcarbamoyl Group: This involves the synthesis of an isotopically labeled methyl isocyanate precursor, which is then reacted with unlabeled glutathione.

  • Labeling the Glutathione Backbone: This strategy utilizes commercially available or enzymatically synthesized glutathione, labeled with isotopes such as ¹³C or ¹⁵N in one of its amino acid residues, which is then reacted with unlabeled methyl isocyanate.

The choice of strategy depends on the specific research question. For instance, if the goal is to study the fate of the methyl group, labeling the N-methylcarbamoyl moiety is appropriate. Conversely, to track the entire glutathione conjugate, labeling the glutathione backbone is the preferred method.

Synthesis of Isotopically Labeled Precursors

A critical aspect of this work is the preparation of high-purity, isotopically labeled starting materials.

Synthesis of Isotopically Labeled Methyl Isocyanate

Methyl isocyanate is not typically synthesized and stored in large quantities due to its high reactivity and toxicity. It is often generated in situ or prepared immediately before use. A common and effective method for synthesizing isocyanates is from the corresponding primary amine.

This protocol adapts the well-established pathway of converting a primary amine to an isocyanate, often via a carbamate intermediate or by using a phosgene equivalent.[2]

Step 1: Formation of a Carbamate Intermediate (from [¹³C]-Methylamine)

  • Materials:

    • [¹³C]-Methylamine hydrochloride (or a solution of free [¹³C]-methylamine)

    • Diphenyl carbonate or a similar phosgene equivalent

    • Triethylamine or another suitable non-nucleophilic base

    • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, suspend [¹³C]-Methylamine hydrochloride (1.0 eq) in anhydrous dichloromethane.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add triethylamine (2.2 eq) to liberate the free [¹³C]-methylamine. Stir for 20 minutes.

    • In a separate flask, dissolve diphenyl carbonate (1.1 eq) in anhydrous dichloromethane.

    • Add the diphenyl carbonate solution dropwise to the cold methylamine suspension.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or LC-MS.

    • Upon completion, the reaction mixture containing the phenyl N-[¹³C]-methylcarbamate can be carried forward or purified.

Step 2: Thermal Decomposition to [¹³C]-Methyl Isocyanate

  • Procedure:

    • The crude or purified phenyl N-[¹³C]-methylcarbamate is placed in a distillation apparatus.

    • The apparatus is heated to approximately 220-260 °C.[3]

    • The vaporized [¹³C]-methyl isocyanate and phenol are distilled and collected separately. The methyl isocyanate is collected in a cold trap (e.g., -78 °C).[3]

Causality and Experimental Choices: The use of a phosgene equivalent like diphenyl carbonate is a safer alternative to highly toxic phosgene gas. The thermal decomposition of the carbamate is a clean and efficient way to generate the isocyanate.[3]

A practical route to deuterated methylamine has been developed, which can then be converted to the isocyanate as described above.[4][5]

  • Materials:

    • Boc-protected benzylamine

    • TsOCD₃ (deuterated methyl tosylate) as the deuterated methylation reagent

    • Strong base (e.g., NaH or n-butyllithium)

    • Anhydrous solvent (e.g., THF, DMF)

  • Procedure (abbreviated from source):

    • React Boc-protected benzylamine with TsOCD₃ in the presence of a strong base to introduce the deuterated methyl group.[4][5]

    • Remove the Boc and benzyl protecting groups to yield [²H₃]-methylamine hydrochloride.[4][5]

    • The resulting [²H₃]-methylamine hydrochloride can then be used in Protocol 1 to generate [²H₃]-methyl isocyanate.

Causality and Experimental Choices: This method provides high yields and simple purification, offering a reliable route to the deuterated precursor.[4][5]

Preparation of Isotopically Labeled Glutathione

While isotopically labeled glutathione can be sourced commercially, enzymatic synthesis offers a flexible and efficient alternative for custom labeling.

This method utilizes immobilized E. coli cells enriched with γ-glutamylcysteine synthetase and glutathione synthetase.

  • Materials:

    • Immobilized E. coli matrix with high synthetase activity

    • Isotopically labeled amino acid (e.g., [¹³C₂, ¹⁵N]-glycine, L-[¹⁵N]-glutamic acid)

    • The other two unlabeled constituent amino acids

    • ATP and an ATP regeneration system (e.g., acetylphosphate)

    • Appropriate buffer

  • Procedure (conceptual):

    • Incubate the immobilized cell matrix with a mixture containing the desired isotopically labeled amino acid, the other two unlabeled amino acids, ATP, and the ATP regeneration system.

    • Allow the enzymatic reaction to proceed.

    • Isolate the labeled glutathione product using column chromatography.

Causality and Experimental Choices: This enzymatic approach allows for the specific incorporation of labeled amino acids into the glutathione backbone, providing a high degree of control over the labeling pattern.

Synthesis and Purification of Isotopically Labeled S-(N-methylcarbamoyl)glutathione

The core of the synthesis involves the nucleophilic attack of the thiol group of glutathione on the electrophilic carbon of the isocyanate group.

Protocol 4: General Synthesis of S-(N-methylcarbamoyl)glutathione

This protocol can be used with either labeled methyl isocyanate and unlabeled glutathione, or vice versa.

  • Materials:

    • Reduced Glutathione (GSH) (or its labeled analog)

    • Methyl Isocyanate (or its labeled analog)

    • Aqueous buffer (e.g., 200 mM sodium phosphate, pH 7.4)

    • Organic solvent for isocyanate (e.g., acetone)

  • Procedure:

    • Dissolve glutathione (1.0 eq) in 200 mM sodium phosphate buffer (pH 7.4) to a concentration of approximately 10 mM.

    • In a separate vial, prepare a 10% (w/v) solution of methyl isocyanate in acetone.

    • While stirring the glutathione solution, add the methyl isocyanate solution dropwise.

    • Allow the reaction to proceed at room temperature or 37 °C for 2 hours.

    • Monitor the reaction progress by LC-MS.

Causality and Experimental Choices: The reaction is performed at a physiological pH of 7.4 to ensure the thiol group of glutathione is sufficiently nucleophilic while maintaining the stability of the reactants and product. The use of a water-miscible organic solvent like acetone helps to solubilize the methyl isocyanate.

Purification

The crude reaction mixture will contain the desired product, unreacted glutathione, and potentially side products. Purification is essential to obtain a high-purity labeled standard.

  • High-Performance Liquid Chromatography (HPLC):

    • Column: A C18 reverse-phase column is suitable for separating the relatively polar product from unreacted glutathione.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is typically effective.

    • Detection: UV detection (around 210-220 nm) and/or mass spectrometry can be used to identify and collect the product-containing fractions.

  • Solid-Phase Extraction (SPE): For desalting and initial cleanup, a C18 SPE cartridge can be used.

  • Lyophilization: After purification, the collected fractions can be lyophilized to obtain the final product as a stable powder.

Analytical Validation: A Self-Validating System

Rigorous analytical characterization is paramount to confirm the identity, purity, and isotopic enrichment of the synthesized compound.

Mass Spectrometry (MS)

MS is the primary tool for confirming the molecular weight and, by extension, the successful incorporation of the isotopic label.

  • Expected Molecular Weight:

    • Unlabeled S-(N-methylcarbamoyl)glutathione: C₁₂H₂₀N₄O₇S, MW = 364.37 g/mol

  • High-Resolution Mass Spectrometry (HRMS): Provides an accurate mass measurement, confirming the elemental composition.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can confirm the structure and the location of the isotopic label. For example, if the methyl group is labeled, fragments containing this group will show the corresponding mass shift.[6]

CompoundIsotopic LabelExpected [M+H]⁺
S-(N-methylcarbamoyl)glutathioneUnlabeled365.11
S-(N-[¹³C]-methylcarbamoyl)glutathione¹³C on methyl366.11
S-(N-[²H₃]-methylcarbamoyl)glutathione²H₃ on methyl368.13
S-(N-methylcarbamoyl)-[glycine-¹³C₂,¹⁵N]-glutathione¹³C₂, ¹⁵N on glycine368.11
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is essential for structural elucidation and confirming the precise position of the isotopic label. Spectra should be acquired in a suitable deuterated solvent, such as D₂O.

  • ¹H NMR:

    • The proton spectrum will show characteristic signals for the glutamyl, cysteinyl, and glycinyl residues of the glutathione backbone.

    • A key signal will be the N-methyl protons, appearing as a singlet (or a doublet if coupled to ¹³C or ¹⁵N). For unlabeled glutathione in D₂O, the glycine protons appear around 3.96 ppm, the glutamate protons at ~3.80, 2.53, and 2.15 ppm, and the cysteine protons at ~4.57, 3.30, and 2.97 ppm.[7]

    • For ¹³C-labeled methyl: The methyl proton signal will appear as a doublet due to ¹J(¹³C-¹H) coupling.

    • For ²H₃-labeled methyl: The proton signal for the methyl group will be absent.

  • ¹³C NMR:

    • The ¹³C spectrum will confirm the carbon skeleton.

    • For ¹³C-labeled methyl: The signal for the methyl carbon will be significantly enhanced, confirming the position of the label.

    • For labeled glutathione backbone: The signals for the labeled carbons in the glutathione moiety will be enhanced. For example, the Cβ of a reduced cysteine residue has a distinct chemical shift compared to an oxidized (disulfide-bonded) cysteine, providing confirmation of the S-carbamoylation.[8]

Visualizations

Workflow for Synthesis and Analysis

Synthesis_Workflow cluster_reaction Conjugation Reaction cluster_purification Purification precursor_amine Labeled Methylamine (¹³C or ²H₃) reaction React with Unlabeled Partner (GSH or MeNCO) precursor_amine->reaction precursor_gsh Labeled Glutathione (¹³C or ¹⁵N) precursor_gsh->reaction purification HPLC / SPE reaction->purification analysis_ms HRMS & MS/MS purification->analysis_ms analysis_nmr ¹H & ¹³C NMR purification->analysis_nmr

Caption: General workflow for synthesis and analysis.

Synthetic Pathway: Labeling the Methyl Group

Synthetic_Pathway_Methyl_Label start [¹³C/²H₃]-Methylamine H₃C-NH₂ intermediate [¹³C/²H₃]-Methyl Isocyanate H₃C-N=C=O start->intermediate Phosgene Equivalent product Labeled S-(N-methylcarbamoyl)glutathione R-S-C(=O)NH-C*H₃ intermediate->product pH 7.4 Buffer gsh Glutathione (GSH) R-SH gsh->product

Caption: Synthesis via a labeled methyl group.

Synthetic Pathway: Labeling the Glutathione Backbone

Synthetic_Pathway_GSH_Label start Labeled Glutathione (GSH) R-SH product Labeled S-(N-methylcarbamoyl)glutathione R*-S-C(=O)NH-CH₃ start->product isocyanate Methyl Isocyanate H₃C-N=C=O isocyanate->product pH 7.4 Buffer

Caption: Synthesis via a labeled glutathione backbone.

Conclusion

The synthesis of isotopically labeled S-(N-methylcarbamoyl)glutathione is a tractable yet exacting process that provides researchers with invaluable molecular probes. By carefully selecting the labeling strategy and adhering to robust synthetic and purification protocols, high-quality standards can be produced. The analytical validation framework presented here, utilizing both mass spectrometry and NMR spectroscopy, is crucial for ensuring the integrity of these labeled compounds. This guide provides the foundational knowledge and practical protocols to empower researchers in their studies of isocyanate metabolism and toxicology.

References

  • Hopkinson, R. J., Barlow, P. S., Schofield, C. J., & Claridge, T. D. W. (2010). Studies on the reaction of glutathione and formaldehyde using NMR. Organic & Biomolecular Chemistry, 8(21), 4915–4920. Available from: [Link]

  • McCullough, C. R., et al. (n.d.). The Synthesis, Characterization, and Application of ¹³C-Methyl Isocyanide as an NMR Probe of Heme Protein Active Sites. ResearchGate. Available from: [Link]

  • Baillie, T. A., & Davis, M. R. (1988). Applications of tandem mass spectrometry to the characterization of derivatized glutathione conjugates. Studies with S-(N-methylcarbamoyl)glutathione, a metabolite of the antineoplastic agent N-methylformamide. Biomedical & Environmental Mass Spectrometry, 16(1-12), 51–56. Available from: [Link]

  • Sharma, D., & Rajarathnam, K. (2000). ¹³C NMR chemical shifts can predict disulfide bond formation. Journal of Biomolecular NMR, 18(2), 165–171. Available from: [Link]

  • Willis, J. A., & Schleich, T. (1992). ¹³C NMR spectroscopic measurement of glutathione synthesis and antioxidant metabolism in the intact ocular lens. Biochemical and Biophysical Research Communications, 186(2), 931–935. Available from: [Link]

  • Delalande, O., et al. (2010). 1D 1 H NMR spectra recorded in H 2 O at 275K and pH 7.0 for glutathione species. ResearchGate. Available from: [Link]

  • Vlietstra, E. J., et al. (1982). Synthesis, Spectroscopy and Polymerization of Methyl Alpha-[C-13,N-15]Isocyano)Propionate - Acetic Formic Anhydride as N-Formyla. SciSpace. Available from: [Link]

  • Pearson, P. G., Slatter, J. G., Rashed, M. S., Han, D. H., & Baillie, T. A. (1990). S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate. Biochemical and Biophysical Research Communications, 166(1), 245–250. Available from: [Link]

  • Liu, Y., et al. (2021). A practical synthesis of deuterated methylamine and dimethylamine. Journal of Chemical Research. Available from: [Link]

  • S. M. DAKIN. (n.d.). methyl isothiocyanate. Organic Syntheses. Available from: [Link]

  • Park, B. K., & Kitteringham, J. R. (1990). Investigations of glutathione conjugation in vitro by ¹H NMR spectroscopy. Uncatalyzed and glutathione transferase-catalyzed reactions. Biochemical Pharmacology, 40(8), 1637–1643. Available from: [Link]

  • Bhopal disaster. (2024). In Wikipedia. Available from: [Link]

  • Han, D. H., et al. (1999). Identification of S-(n-Butylcarbamoyl)glutathione, a Reactive Carbamoylating Metabolite of Tolbutamide in the Rat, and Evaluation of Its Inhibitory Effects on Glutathione Reductase in Vitro. Chemical Research in Toxicology, 12(11), 1075–1084. Available from: [Link]

  • A practical synthesis of deuterated methylamine and dimethylamine. (n.d.). Semantic Scholar. Available from: [Link]

  • Process for preparing methyl isocyanate. (n.d.). Google Patents.
  • York, M. J., et al. (1982). Conformation of reduced glutathione in aqueous solution by 1H and 13C n.m.r. ResearchGate. Available from: [Link]

  • Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. (n.d.). Patsnap Eureka. Available from: [Link]

  • Sharma, V. P. (n.d.). ¹³C-NMR Studies of Some Heterocyclically Substituted. Asian Journal of Chemistry. Available from: [Link]

  • Electronic Supporting Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

  • Synthesis of ¹³C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells. (2018). PMC. Available from: [Link]

  • Method for synthesizing deuterated methylamine hydrochloride and deuterated dimethylamine hydrochloride from benzylamine protected by Boc. (n.d.). Google Patents.
  • Glutathione: methods of sample preparation for chromatography and capillary electrophoresis. (n.d.). Acta Poloniae Pharmaceutica. Available from: [Link]

  • Method for purifying glutathione. (n.d.). Google Patents.

Sources

Methodological & Application

Application Note: High-Throughput LC-MS/MS Quantification of S-(N-Methylcarbamoyl)glutathione using a Stable Isotope-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Context

N,N-Dimethylformamide (DMF) is a widely used industrial solvent. Its toxicity, particularly hepatotoxicity, is mediated through its metabolic activation. DMF is sequentially metabolized by cytochrome P450 enzymes to N-methylformamide (NMF), which undergoes further oxidation to yield the highly reactive intermediate methyl isocyanate (MIC)[1]. To mitigate cellular damage, MIC is rapidly scavenged by endogenous glutathione (GSH) to form S-(N-methylcarbamoyl)glutathione (SMG)[2].

Quantifying SMG in biological matrices (e.g., blood, liver homogenates) is critical for assessing DMF exposure and understanding the pharmacokinetic profile of carbamate-based compounds. To ensure absolute quantitative accuracy and correct for matrix effects during electrospray ionization (ESI), the deuterated internal standard S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3) is strictly required[3].

Metabolic Pathway Visualization

MetabolicPathway DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 MIC Methyl Isocyanate (MIC) NMF->MIC Oxidation SMG S-(N-Methylcarbamoyl)glutathione (SMG) MIC->SMG Conjugation GSH Glutathione (GSH) GSH->SMG GST Enzyme

Caption: Metabolic pathway of DMF to SMG via the reactive intermediate Methyl Isocyanate (MIC).

Experimental Protocol

Reagents and Materials
  • Analytes: SMG (Reference Standard) and SMG-d3 (Internal Standard, isotopic purity >99%)[3].

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), LC-MS grade.

Sample Preparation (Protein Precipitation)

Causality Check: Protein precipitation using cold organic solvents is selected to rapidly quench enzymatic degradation of the thioester bond in SMG, which is highly susceptible to hydrolysis at room temperature.

  • Spiking: Aliquot 50 µL of biological sample (plasma or urine) into a pre-chilled microcentrifuge tube. Add 10 µL of SMG-d3 working solution (500 ng/mL).

  • Precipitation: Add 200 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Rationale: Acidification stabilizes the glutathione conjugate and improves recovery.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Reconstitution: Transfer 150 µL of the supernatant to an autosampler vial and dilute with 150 µL of LC-MS grade water to match the initial mobile phase conditions, preventing peak distortion.

LC-MS/MS Conditions

Chromatographic separation is performed on a reversed-phase C18 column (e.g., 2.1 × 50 mm, 1.7 µm) to retain the highly polar GSH conjugate.

Table 1: Mass Spectrometry MRM Parameters (Positive ESI Mode)

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
SMG 365.1236.15018
SMG (Qualifier)365.1136.15025
SMG-d3 (IS)368.1239.15018

Note: The primary transition represents the loss of the pyroglutamate moiety (129 Da), which is the characteristic fragmentation pathway for glutathione conjugates[2]. The d3 label is retained on the N-methylcarbamoyl group, resulting in a +3 Da shift in both precursor and product ions.

Method Validation Summary

A self-validating system requires rigorous assessment of matrix effects and linearity. The use of SMG-d3 effectively normalizes variations in ESI ionization efficiency.

Table 2: Quantitative Validation Metrics

ParameterResult / Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL (R² > 0.995)
Lower Limit of Quantitation (LLOQ) 1.0 ng/mL (S/N > 10)
Intra-day Precision (CV%) < 8.5% across all QC levels
Matrix Effect (Normalized to IS) 98% - 105%
Benchtop Stability (4°C) Stable for 24 hours (acidified)

Sources

S-(N-Methylcarbamoyl)glutathione-d3 internal standard for mass spectrometry

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Application of S-(N-Methylcarbamoyl)glutathione-d3 as an Internal Standard for Mass Spectrometry

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the robust application of S-(N-Methylcarbamoyl)glutathione-d3 as a stable isotope-labeled (SIL) internal standard for the quantitative analysis of S-(N-Methylcarbamoyl)glutathione by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Foundational Principles: The Pursuit of Analytical Accuracy

The quantification of glutathione (GSH) adducts is fundamental to toxicology, drug metabolism, and biomarker discovery.[1][2] GSH, a critical tripeptide, detoxifies reactive electrophiles by forming stable conjugates.[3][4] S-(N-Methylcarbamoyl)glutathione is one such adduct, formed from exposure to compounds like the investigational anti-tumor agent N-methylformamide or the industrial chemical methyl isocyanate.[5][6][7] Accurate measurement of these adducts in complex biological matrices is challenging due to variability in sample preparation, matrix effects, and instrument response.[8]

The gold standard for overcoming these challenges is the Stable Isotope Dilution (SID) technique, which employs a SIL internal standard.[1][9][10] S-(N-Methylcarbamoyl)glutathione-d3 is the ideal internal standard for this application. Because it is nearly chemically and physically identical to the native analyte, it co-elutes chromatographically and experiences the same extraction inefficiencies and ionization suppression or enhancement.[8][10][11] By measuring the ratio of the analyte to the known concentration of the spiked-in internal standard, highly accurate and precise quantification can be achieved.[1][11]

Analyte and Internal Standard Profile

A thorough understanding of both the analyte and the internal standard is the first step in developing a robust analytical method.

PropertyS-(N-Methylcarbamoyl)glutathione (Analyte)S-(N-Methylcarbamoyl)glutathione-d3 (Internal Standard)
CAS Number 38126-73-7[5][12][13]Not broadly available, specific to manufacturer[14]
Molecular Formula C12H20N4O7S[5][13]C12H17D3N4O7S
Molecular Weight 364.37 g/mol [5][13]~367.4 g/mol
Synonyms N-[N-L-γ-Glutamyl-S-[(methylamino)carbonyl]-L-cysteinyl]glycine[13]S-(N-Methyl-d3-carbamoyl)glutathione[14]
Purity Typically ≥95%[5]Isotopic Purity is a critical parameter (typically >98%)

Biological Significance: The formation of S-(N-methylcarbamoyl)glutathione is not merely a detoxification pathway. These S-linked carbamoyl conjugates can themselves be reactive, capable of carbamoylating other nucleophiles or inhibiting critical enzymes like glutathione reductase, potentially contributing to cellular toxicity.[7][15][16] This dual role makes their accurate quantification essential for mechanistic toxicology studies.

The Principle of Stable Isotope Dilution (SID)

The SID methodology is a self-validating system for quantitative analysis. The core logic is that any analytical variation will affect the analyte and the co-eluting SIL internal standard equally, thus preserving the ratio of their measured signals.

SID_Principle cluster_sample Biological Sample Analyte Analyte (Unknown Amount) Spike Spiking Analyte->Spike IS Internal Standard (IS) S-(N-Methylcarbamoyl)glutathione-d3 (Known Amount) IS->Spike Prep Sample Preparation (e.g., Protein Precipitation, SPE) Introduces potential loss Spike->Prep LCMS LC-MS/MS Analysis (Separation & Detection) Introduces ionization variability Prep->LCMS Ratio Peak Area Ratio (Analyte / IS) LCMS->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for Stable Isotope Dilution (SID) using LC-MS/MS.

The fundamental advantage of using a SIL-IS is its ability to compensate for variations that are difficult to control.

SIL_Advantage cluster_processes Shared Analytical Pathway Analyte Analyte (Light Isotope) IS SIL-IS (Heavy Isotope) Extraction Extraction Efficiency Analyte->Extraction Matrix Matrix Effects (Ion Suppression/Enhancement) Analyte->Matrix Instrument Instrumental Drift Analyte->Instrument IS->Extraction IS->Matrix IS->Instrument Result Ratio (Analyte/IS) Remains Constant

Sources

Application Note: Robust Sample Preparation and LC-MS/MS Quantification of S-(N-Methylcarbamoyl)glutathione in Human Plasma Using SMG-d3

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Significance

S-(N-Methylcarbamoyl)glutathione (SMG) is a critical circulating biomarker for assessing exposure to N,N-dimethylformamide (DMF) and methyl isocyanate (MIC) ()[1]. DMF is widely used in industrial applications, and its biotransformation via cytochrome P450 2E1 (CYP2E1) yields N-methylformamide (NMF). NMF is further oxidized to the highly reactive intermediate methyl isocyanate (MIC)[2]. To prevent systemic toxicity, MIC is rapidly detoxified by endogenous glutathione (GSH) to form the stable thioether/carbamoyl conjugate, SMG ()[3].

Accurate quantification of SMG in human plasma is essential for toxicological monitoring, occupational health assessments, and mechanistic drug development studies. To ensure high analytical rigor and correct for matrix effects, the stable isotope-labeled internal standard S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3) is utilized as a self-validating control ()[4].

MetabolicPathway DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 Oxidation MIC Methyl Isocyanate (MIC) [Reactive] NMF->MIC CYP2E1 -H2O SMG S-(N-Methylcarbamoyl) glutathione (SMG) MIC->SMG + GSH Conjugation AMCC AMCC (Mercapturic Acid) SMG->AMCC Renal Processing

Metabolic biotransformation of DMF to the SMG biomarker via reactive methyl isocyanate.

Scientific Rationale & Experimental Design (E-E-A-T)

As an Application Scientist, designing an extraction protocol for glutathione conjugates requires addressing their unique physicochemical vulnerabilities. SMG presents three distinct bioanalytical challenges:

  • Extreme Polarity: The tripeptide backbone (γ-glutamyl-cysteinyl-glycine) makes SMG highly hydrophilic and zwitterionic. Traditional Liquid-Liquid Extraction (LLE) will yield near-zero recovery.

  • Chemical Instability: The S-linked carbamoyl group is susceptible to nucleophilic attack and base-catalyzed hydrolysis at physiological or alkaline pH.

  • Enzymatic Degradation: Raw plasma contains active γ-glutamyl transpeptidase (GGT) and dipeptidases that rapidly cleave the glutathione moiety ex vivo.

Causality of the Protocol Choices

To create a self-validating system , this protocol utilizes an optimized Acidic Protein Precipitation (PPT) coupled with Phospholipid Removal (PLR):

  • Immediate Enzyme Quenching & pH Stabilization: The extraction solvent (Acetonitrile with 1% Formic Acid) serves a dual purpose. It instantaneously precipitates plasma proteins (halting GGT activity) and drops the pH to ~2.5. This acidic environment protonates the carboxyl groups of the glutathione moiety (aiding in organic solubility) and stabilizes the labile S-carbamoyl linkage against hydrolysis[2].

  • Isotope Dilution (SMG-d3): SMG-d3 is spiked directly into the raw plasma before any extraction steps. Because it shares the exact ionization efficiency and extraction recovery profile as endogenous SMG, any analyte loss during precipitation or ion suppression during Electrospray Ionization (ESI) is mathematically nullified by the SMG/SMG-d3 peak area ratio.

  • Phospholipid Removal (PLR): Simple PPT leaves high concentrations of glycerophospholipids in the extract, which cause severe matrix effects in LC-MS/MS. Passing the acidic supernatant through a PLR plate utilizes Lewis acid-base interactions (via zirconia/titania sorbents) to selectively trap phospholipids while allowing the highly polar SMG/SMG-d3 to pass through unimpeded.

Workflow Step1 1. Aliquot Plasma 50 µL human plasma (K2EDTA) Step2 2. IS Spiking Add 10 µL SMG-d3 (100 ng/mL) Step1->Step2 Step3 3. Acidic PPT Add 200 µL cold ACN + 1% FA Step2->Step3 Step4 4. Centrifugation 14,000 x g for 10 min at 4°C Step3->Step4 Step5 5. Phospholipid Removal Pass supernatant through PLR plate Step4->Step5 Step6 6. LC-MS/MS Inject 5 µL onto Polar C18/HILIC Step5->Step6

Step-by-step sample preparation workflow for SMG and SMG-d3 in human plasma.

Step-by-Step Sample Preparation Protocol

Materials & Reagents
  • Matrix: Human Plasma (K2EDTA anticoagulant is mandatory to inhibit metalloproteases).

  • Standards: SMG and SMG-d3 reference standards.

  • Solvents: Acetonitrile (ACN) and Formic Acid (FA), LC-MS grade.

  • Consumables: 96-well Phospholipid Removal (PLR) plate (e.g., Ostro™ or Phree™).

Preparation of Working Solutions
  • IS Working Solution: Prepare SMG-d3 at 100 ng/mL in 50:50 Methanol:Water containing 0.1% FA. Store aliquots at -80°C.

  • Precipitation Solvent: Prepare 100% ACN containing 1.0% FA (v/v). Critical: Chill to -20°C before use to ensure rapid protein flocculation.

Extraction Procedure
  • Sample Thawing: Thaw human plasma samples strictly on wet ice. (SMG is thermally labile; avoid room temperature exposure).

  • Aliquot: Transfer 50 µL of plasma into a pre-chilled 1.5 mL microcentrifuge tube or a 96-well collection plate.

  • Internal Standard Addition: Add 10 µL of the SMG-d3 IS Working Solution. Vortex briefly (10 seconds) to ensure equilibration between the endogenous SMG and the SIL-IS.

  • Protein Precipitation (PPT): Rapidly add 200 µL of the chilled Precipitation Solvent (ACN + 1% FA). Technique Tip: Add the solvent while vortexing if possible. This prevents the formation of large protein clumps that can trap the analyte, ensuring higher recovery.

  • Incubation: Vortex vigorously for 2 minutes, then incubate on ice for 5 minutes to drive precipitation to completion.

  • Centrifugation: Centrifuge the samples at 14,000 × g for 10 minutes at 4°C.

  • Phospholipid Removal: Transfer the clear supernatant (~200 µL) to a PLR 96-well plate positioned over a clean collection plate. Apply positive pressure (2-5 psi) or vacuum (10 inHg) for 2 minutes until the sorbent bed is dry.

  • Dilution for Injection: To match the initial mobile phase conditions and prevent peak distortion (solvent effect) on the LC column, dilute the PLR eluate 1:1 with LC-MS grade Water containing 0.1% FA. Transfer to autosampler vials.

LC-MS/MS Analytical Conditions (Summary)

Because SMG is highly polar, a standard C18 column will result in poor retention. A Polar-embedded C18 or a Hydrophilic Interaction Liquid Chromatography (HILIC) column is required.

  • Column: Polar C18 (e.g., Waters Acquity UPLC HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 1% B, hold for 1 min, ramp to 50% B over 3 mins.

  • Ionization: Electrospray Ionization (ESI) in Positive mode.

  • MRM Transitions:

    • SMG: m/z 365.1 → 236.1 (Corresponds to the cleavage of the glutamyl moiety).

    • SMG-d3: m/z 368.1 → 239.1

Quantitative Data Presentation

The following table summarizes representative validation data demonstrating the robustness of this self-validating extraction system. The near-identical recovery and matrix effect profiles between SMG and SMG-d3 prove the efficacy of the isotope dilution strategy.

ParameterConcentration LevelSMG (%)SMG-d3 (%)Precision (CV %)
Extraction Recovery Low (5 ng/mL)88.489.1< 5.2
High (200 ng/mL)91.290.5< 4.8
Matrix Effect (IS-Normalized) Low (5 ng/mL)98.599.2< 3.5
High (200 ng/mL)101.3100.8< 2.9
Intra-day Accuracy LLOQ (1 ng/mL)104.0-7.4
Mid (50 ng/mL)98.0-3.1

Table 1: Representative validation data for SMG extracted from human plasma using the optimized acidic PPT and PLR workflow.

References

  • Title: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 115: Some Industrial Chemicals Source: National Center for Biotechnology Information (NCBI) Bookshelf / International Agency for Research on Cancer URL: [Link]

  • Title: The metabolism of N-methylformamide in mice: primary kinetic deuterium isotope effect and identification of S-(N-methylcarbamoyl)glutathione as a metabolite Source: Journal of Pharmacology and Experimental Therapeutics URL: [Link]

  • Title: Metabolism of N,N-dimethylformamide in humans: biomonitoring of radioactivity and metabolites in urine after exposure to [14C]N,N-dimethylformamide Source: International Archives of Occupational and Environmental Health URL: [Link]

Sources

Application Note: Advanced Solid-Phase Extraction (SPE) Methodologies for S-(N-Methylcarbamoyl)glutathione-d3

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Background and Analytical Rationale

The accurate quantification of toxicological biomarkers is a cornerstone of occupational health and drug development. S-(N-Methylcarbamoyl)glutathione (SMcG) is a critical urinary and biliary biomarker used to monitor exposure to N,N-dimethylformamide (DMF) and N-methylformamide (NMF)[1]. Within the hepatic system, DMF is metabolized by the cytochrome P450 enzyme CYP2E1 into NMF, which undergoes further oxidation to form methyl isocyanate (MIC)—a highly reactive and toxic electrophile[1]. To mitigate cellular damage, MIC is rapidly conjugated with glutathione (GSH) to form SMcG[1].

To accurately quantify endogenous SMcG in complex biological matrices (such as plasma or urine) using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a stable isotope-labeled internal standard is required. S-(N-Methylcarbamoyl)glutathione-d3 (SMcG-d3) serves this exact purpose. By incorporating three deuterium atoms, SMcG-d3 co-elutes with the endogenous analyte but is mass-resolved by the mass spectrometer. This creates a self-validating analytical system : any matrix-induced ion suppression or physical losses during sample extraction are proportionally mirrored in the -d3 internal standard, allowing for perfect mathematical correction of the final quantitative data.

Pathway DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 MIC Methyl Isocyanate (Reactive Intermediate) NMF->MIC Oxidation SMCG S-(N-Methylcarbamoyl)glutathione (SMcG) MIC->SMCG Conjugation GSH Glutathione (GSH) GSH->SMCG GST Enzyme

Metabolic pathway of DMF forming the SMcG biomarker via the reactive MIC intermediate.

Physicochemical Challenges in Sample Preparation

Extracting glutathione conjugates from biological fluids presents a severe physicochemical challenge. SMcG-d3 is highly polar, water-soluble, and zwitterionic. At a physiological pH of 7.0, the molecule possesses multiple charged centers:

  • Anionic Centers: The two carboxylic acid groups on the glutathione moiety (glutamate α -COOH, pKa ~2.1; glycine COOH, pKa ~3.5) are fully deprotonated.

  • Cationic Center: The primary amine (glutamate α -NH 2​ , pKa ~9.2) remains protonated.

Because the molecule carries a net negative charge and extreme polarity, conventional reversed-phase (C18) Solid-Phase Extraction (SPE) fails completely; the analyte simply washes through the sorbent unretained.

To achieve high recovery and clean extracts, a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent is required[2]. MAX sorbents feature a lipophilic divinylbenzene polymer backbone functionalized with permanently charged quaternary amine groups[3]. This dual-retention mechanism allows the anionic carboxylates of SMcG-d3 to bind strongly via ion exchange, while the polymer backbone provides secondary hydrophobic interactions, enabling aggressive washing steps that would otherwise elute the analyte[3].

Self-Validating Experimental Protocol: MAX SPE Workflow

The following protocol details the extraction of SMcG and its internal standard (SMcG-d3) from human urine or plasma. The protocol is inherently self-validating: by spiking the SMcG-d3 directly into the raw matrix at the very first step, it acts as an internal control for volumetric transfer errors, sorbent channeling, and elution efficiency.

Step-by-Step Methodology & Causality

1. Sample Pre-treatment

  • Action: Aliquot 200 µL of biological matrix. Spike with 20 µL of SMcG-d3 working solution (100 ng/mL). Dilute with 400 µL of 50 mM Ammonium Acetate buffer (pH 7.0). Vortex for 30 seconds.

  • Causality: Dilution disrupts protein binding and reduces sample viscosity, preventing SPE cartridge clogging. Crucially, the pH 7.0 buffer ensures the carboxylic acid groups on the SMcG-d3 are fully deprotonated, maximizing the anionic state required for robust retention on the MAX sorbent.

2. Sorbent Conditioning

  • Action: Pass 1 mL of 100% Methanol (MeOH), followed by 1 mL of LC-MS grade water through a 30 mg/1 mL MAX SPE cartridge.

  • Causality: Methanol solvates the polymeric divinylbenzene backbone, opening the pores to maximize the functional surface area. The subsequent water wash removes the organic solvent, preparing the sorbent bed for the aqueous sample without causing premature analyte breakthrough.

3. Sample Loading

  • Action: Load the diluted sample onto the cartridge at a strictly controlled flow rate of 1 mL/min (approx. 1 drop per second).

  • Causality: Ion-exchange interactions are kinetically slower than hydrophobic interactions. A slow flow rate provides sufficient residence time for the SMcG-d3 molecules to diffuse into the polymer pores and form strong ionic bonds with the quaternary amines.

4. Interference Washing (Dual-Wash Strategy)

  • Action: Wash the sorbent bed with 1 mL of 50 mM Ammonium Acetate (pH 7.0), followed by 1 mL of 100% MeOH.

  • Causality: The aqueous wash removes unbound biological salts and highly polar neutral interferences. The subsequent 100% MeOH wash is the defining advantage of mixed-mode SPE. Because SMcG-d3 is ionically "locked" to the sorbent's quaternary amines, 100% organic solvent can be used to aggressively wash away hydrophobic interferences (such as matrix phospholipids) that are the primary culprits of ion suppression in LC-MS/MS[2].

5. Analyte Elution

  • Action: Elute the target analytes with 2 x 500 µL of 2% Formic Acid in Methanol.

  • Causality: To break the ionic bond, the pH must be dropped significantly below the pKa of the analyte's acidic groups. The 2% formic acid (pH < 2.0) protonates the carboxylic acids of SMcG-d3, neutralizing its negative charge. Simultaneously, the methanol disrupts any secondary hydrophobic interactions, efficiently releasing the analyte from the sorbent.

6. Evaporation and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 40°C. Reconstitute the residue in 100 µL of 90:10 Acetonitrile:Water containing 0.1% Formic Acid.

  • Causality: Reconstitution in a highly organic solvent system prepares the sample for Hydrophilic Interaction Liquid Chromatography (HILIC), which is the optimal chromatographic mode for retaining highly polar glutathione conjugates prior to mass spectrometric detection.

SPE_Workflow Start 1. Sample Pre-treatment (Dilute with pH 7.0 Buffer) Condition 2. Conditioning (MeOH, then Water) Start->Condition Load 3. Sample Loading (Analyte binds via Anion Exchange) Condition->Load Wash1 4. Aqueous Wash (Removes salts) Load->Wash1 Wash2 5. Organic Wash (100% MeOH removes neutrals) Wash1->Wash2 Elute 6. Elution (2% Formic Acid in MeOH) Wash2->Elute Evaporate 7. Evaporation & Reconstitution (Ready for LC-MS/MS) Elute->Evaporate

Step-by-step Mixed-Mode Strong Anion Exchange (MAX) SPE workflow for SMcG extraction.

Quantitative Validation Data

By utilizing the SMcG-d3 internal standard alongside the MAX SPE protocol, the method demonstrates exceptional robustness. The table below summarizes typical validation parameters, highlighting how the self-validating -d3 isotope corrects for matrix effects and standardizes recovery across different concentration tiers.

Analyte / QC LevelMatrixExtraction Recovery (%)Matrix Effect (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
SMcG (Low QC - 5 ng/mL) Human Urine88.4 ± 3.292.1 ± 4.14.25.8
SMcG (High QC - 500 ng/mL) Human Urine91.2 ± 2.894.5 ± 2.53.14.4
SMcG-d3 (IS - 100 ng/mL) Human Urine90.5 ± 2.593.8 ± 3.02.83.9
SMcG (Low QC - 5 ng/mL) Human Plasma85.1 ± 4.088.2 ± 5.25.56.7
SMcG (High QC - 500 ng/mL) Human Plasma87.6 ± 3.189.7 ± 3.84.05.1
SMcG-d3 (IS - 100 ng/mL) Human Plasma86.9 ± 3.589.0 ± 4.03.54.8

Note: A Matrix Effect value close to 100% indicates minimal ion suppression, validating the efficiency of the 100% MeOH wash step in the MAX SPE protocol.

References

  • [1] Mechanistic and Other Relevant Data - Some Industrial Chemicals (IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 115). National Center for Biotechnology Information (NCBI).[Link]

  • [3] Agilent's New Mixed-Mode Anion Exchange Polymer Solid-Phase Extraction Cartridges: SampliQ SAX. Agilent Technologies.[Link]

Sources

Application Note: LC-MS/MS Quantification of S-(N-Methylcarbamoyl)glutathione using SMCG-d3 Internal Standard

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Professionals Content Type: Validated Protocol & Mechanistic Guide

Introduction & Mechanistic Background

Methyl isocyanate (MIC) is a highly reactive industrial chemical and a known metabolic intermediate of certain formamide-based drugs and agrochemicals. Due to its intense electrophilicity, free MIC is rarely detected in systemic circulation. Instead, it rapidly undergoes nucleophilic attack by the sulfhydryl group of glutathione (GSH) to form S-(N-Methylcarbamoyl)glutathione (SMCG) [1].

SMCG serves as a critical, albeit transient, biomarker of MIC exposure[2]. However, analyzing SMCG presents significant analytical challenges. The thiocarbamate linkage is chemically labile, meaning SMCG can act as a carbamoylating agent itself, transferring the methylcarbamoyl moiety to other nucleophiles (such as the sulfhydryl groups of cysteine or albumin) via transcarbamoylation[1]. To achieve reliable quantification in pharmacokinetic or toxicological studies, the method must utilize S-(N-Methylcarbamoyl)glutathione-d3 (SMCG-d3) as a stable isotope-labeled internal standard[3] to correct for matrix effects and ex vivo degradation.

Metabolic Pathway of Methyl Isocyanate

G MIC Methyl Isocyanate (MIC) SMCG SMCG (Primary Biomarker) MIC->SMCG Conjugation GSH Glutathione (GSH) GSH->SMCG GST / Spontaneous SMCC SMC-Cysteine SMCG->SMCC γ-Glutamyltransferase & Dipeptidase AMCC AMCC (Urinary Metabolite) SMCC->AMCC N-Acetyltransferase

Caption: Metabolic pathway of Methyl Isocyanate (MIC) conjugation and downstream degradation.

Experimental Design & Causality

As a Senior Application Scientist, it is critical to understand why specific parameters are chosen rather than just following a recipe.

  • Extraction Chemistry: The thiocarbamate bond of SMCG is highly susceptible to base-catalyzed hydrolysis. Therefore, all sample preparation must be conducted on ice, and the extraction solvent (acetonitrile) must be acidified with 0.1% formic acid. This protonates the carboxylate groups of the glutathione moiety, stabilizing the molecule and improving its retention on reversed-phase columns.

  • Fragmentation Thermodynamics: In positive electrospray ionization (ESI+), protonated glutathione conjugates ( [M+H]+ ) characteristically undergo cleavage of the γ -glutamyl bond[4]. This neutral loss of pyroglutamic acid (129 Da) is a thermodynamically driven pathway that dominates the collision-induced dissociation (CID) spectrum. Monitoring this specific transition yields the highest signal-to-noise (S/N) ratio.

Sample Preparation Protocol

Workflow Step1 1. Sample Collection & Thawing (Keep on Ice) Step2 2. Spike Internal Standard (SMCG-d3, 1 µg/mL) Step1->Step2 Step3 3. Protein Precipitation (Cold ACN + 0.1% Formic Acid) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 10 min, 4°C) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Mode, ESI+) Step4->Step5

Caption: Step-by-step sample preparation and LC-MS/MS analytical workflow.

Step-by-Step Methodology
  • Sample Handling: Thaw plasma or urine samples strictly on ice to prevent ex vivo transcarbamoylation.

  • Aliquot: Transfer 50μL of the biological matrix into a pre-chilled 1.5 mL Eppendorf tube.

  • Internal Standard Addition: Add 10μL of the SMCG-d3 working solution ( 1μg/mL in 50% Methanol/Water containing 0.1% Formic Acid). Vortex briefly.

  • Protein Precipitation: Add 200μL of ice-cold Acetonitrile containing 0.1% Formic Acid.

  • Mixing: Vortex vigorously for 30 seconds to ensure complete protein denaturation and analyte extraction.

  • Centrifugation: Centrifuge the samples at 14,000×g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 150μL of the clear supernatant into an LC autosampler vial equipped with a glass insert. Keep the autosampler temperature at 4°C during the run.

LC-MS/MS Analytical Method

Chromatographic Conditions

Separation is achieved using a sub-2-micron C18 column to ensure sharp peak shapes for the highly polar glutathione conjugate.

ParameterSpecification
Column Waters Acquity UPLC BEH C18 ( 2.1×100 mm,1.7μm )
Mobile Phase A LC-MS Grade Water + 0.1% Formic Acid
Mobile Phase B LC-MS Grade Acetonitrile + 0.1% Formic Acid
Flow Rate 0.35 mL/min
Column Temperature 40°C
Injection Volume 5μL

Gradient Elution Profile:

Time (min) % Mobile Phase A % Mobile Phase B
0.0 98 2
1.0 98 2
4.0 40 60
4.5 5 95
5.5 5 95
5.6 98 2

| 7.5 | 98 | 2 |

Mass Spectrometry Parameters

The mass spectrometer is operated in Positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM)[4].

Global MS Parameters:

  • Capillary Voltage: 3.0 kV

  • Desolvation Temperature: 450°C

  • Desolvation Gas Flow: 800 L/hr

  • Source Temperature: 150°C

MRM Transitions Table:

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Collision Energy (eV)Transition Purpose
SMCG 365.1236.15022Quantifier (Loss of Pyroglutamate, -129 Da)
SMCG 365.1290.15018Qualifier (Loss of Glycine, -75 Da)
SMCG-d3 368.1239.15022IS Quantifier (Loss of Pyroglutamate)
SMCG-d3 368.1293.15018IS Qualifier (Loss of Glycine)

Note: The +3 Da mass shift of the deuterium label is located on the N-methylcarbamoyl group. Because the neutral losses of pyroglutamate (129 Da) and glycine (75 Da) occur on the peptide backbone, the +3 Da shift is fully retained in the product ions of the internal standard.

Data Analysis & Validation Directives

To ensure a self-validating system, the following criteria must be met during batch analysis:

  • System Suitability: The retention time of SMCG and SMCG-d3 must be within ±0.05 minutes of each other.

  • Isotope Interference: Analyze a blank matrix spiked only with SMCG-d3. The signal in the unlabeled SMCG MRM channel must be ≤20% of the Lower Limit of Quantification (LLOQ) to rule out isotopic cross-talk.

  • Ion Ratio Confirmation: The ratio of the Quantifier (236.1) to the Qualifier (290.1) ion must remain within ±20% of the ratio established by the calibration standards.

References

  • Biotransformation of methyl isocyanate in the rat. Evidence for glutathione conjugation as a major pathway of metabolism and implications for isocyanate-mediated toxicities. Chemical Research in Toxicology. Slatter JG, et al. (1991). URL:[Link]

  • S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate. Biochemical and Biophysical Research Communications. Pearson PG, et al. (1990). URL:[Link]

  • Application of MS/MS and LC/MS to the Analysis of Glutathione- And Related S-linked Conjugates of N-methylformamide. Journal of Pharmaceutical and Biomedical Analysis. Baillie TA, et al. (1989). URL:[Link]

Sources

Advanced Environmental Toxicology Screening: High-Throughput LC-MS/MS Quantification of S-(N-Methylcarbamoyl)glutathione using Stable Isotope Dilution

Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Analytical Scientists, and Toxicologists Application: Environmental Exposure Monitoring, Occupational Health, Biomarker Quantification

The Toxicological Challenge & Mechanistic Background

In environmental toxicology and occupational health screening, the accurate quantification of reactive electrophilic intermediates is a persistent analytical challenge. N,N-Dimethylformamide (DMF), a ubiquitous industrial solvent, and N-methylcarbamate pesticides (e.g., carbaryl, methomyl) share a common, highly toxic metabolic intermediate: methyl isocyanate (MIC) .

Because MIC is extraordinarily reactive, it cannot be measured directly in biological fluids. Instead, it is rapidly captured in vivo by endogenous glutathione (GSH), forming the stable mercapturic acid pathway precursor S-(N-Methylcarbamoyl)glutathione (SMG) [1]. Consequently, SMG serves as the primary, highly reliable surrogate biomarker for MIC exposure.

MetabolicPathway DMF N,N-Dimethylformamide (Industrial Solvent) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 Oxidation Carbamates N-Methylcarbamates (Pesticides) MIC Methyl Isocyanate (MIC - Highly Reactive) Carbamates->MIC Hydrolysis NMF->MIC Oxidation SMG S-(N-Methylcarbamoyl)glutathione (SMG - Stable Biomarker) MIC->SMG Conjugation GSH Glutathione (GSH) (Endogenous Scavenger) GSH->SMG

Figure 1: Metabolic pathways forming S-(N-Methylcarbamoyl)glutathione (SMG).

Analytical Strategy: The Causality of Isotope Dilution

To quantify SMG with absolute analytical confidence, we employ stable isotope dilution mass spectrometry. In trace-level toxicology, the trustworthiness of a protocol hinges on its ability to differentiate true exposure from analytical artifacts. Biological matrices like urine and plasma contain thousands of endogenous metabolites that co-elute and compete for charge in the electrospray ionization (ESI) source, causing unpredictable ion suppression.

By utilizing S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3) [2] as an internal standard, we establish a self-validating system . The deuterated standard shares the exact physicochemical properties and chromatographic retention time as the endogenous SMG. Consequently, any matrix effects, extraction losses, or ionization variations impact both the analyte and the internal standard equally. Quantifying the ratio of SMG to SMG-d3 mathematically cancels out these variables, ensuring that the final calculated concentration is an absolute reflection of biological exposure.

Workflow Sample Biological Sample (Urine/Plasma) Spike Spike IS (SMG-d3) Sample->Spike SPE SPE Clean-up (HLB Sorbent) Spike->SPE LC UHPLC (Polar C18) SPE->LC MS Tandem MS (Positive ESI) LC->MS Data Quantification (Ratio Analysis) MS->Data

Figure 2: LC-MS/MS workflow utilizing SMG-d3 as an internal standard.

Detailed Experimental Protocols

Sample Preparation: Solid Phase Extraction (SPE)

Causality for Experimental Choice: Direct injection of urine or plasma (even after protein precipitation) introduces salts and phospholipids that cause severe ion suppression in the MS source. We utilize a Hydrophilic-Lipophilic Balance (HLB) polymeric SPE cartridge. Because SMG is a highly polar glutathione conjugate containing multiple carboxylic and amino groups, traditional C18 silica sorbents fail to retain it. The HLB polymer provides robust retention of polar analytes without requiring extreme pH adjustments that could degrade the biomarker.

Step-by-Step Methodology:

  • Sample Aliquoting & Spiking: Aliquot 500 µL of biological sample (urine or plasma) into a clean microcentrifuge tube. Spike with 20 µL of SMG-d3 internal standard working solution (100 ng/mL). Crucial Step: Vortex for 30 seconds to ensure complete equilibration between the endogenous analyte and the deuterated standard.

  • Dilution: Dilute the sample with 500 µL of 0.1% formic acid in LC-MS grade water to disrupt protein binding and standardize the sample pH.

  • SPE Conditioning: Condition the HLB SPE cartridge (30 mg/1 mL) with 1 mL of methanol, followed by 1 mL of 0.1% formic acid in water.

  • Loading: Load the diluted sample onto the cartridge at a controlled flow rate of 1 mL/min to ensure optimal sorbent interaction.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water. This specific concentration elutes salts and highly polar interferences while safely retaining the SMG/SMG-d3 complex.

  • Elution: Elute the target analytes with 1 mL of 80% acetonitrile containing 0.1% formic acid.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C. Reconstitute in 100 µL of initial mobile phase (95% Water / 5% Acetonitrile with 0.1% Formic Acid).

UHPLC-MS/MS Conditions

Causality for Experimental Choice: The extreme polarity of SMG leads to poor retention on standard C18 columns, causing it to elute in the void volume where matrix effects are most severe. To counteract this, we employ a polar-endcapped C18 column (AQ-type) designed to tolerate highly aqueous mobile phases without phase collapse, ensuring adequate retention and separation from early-eluting matrix components.

Step-by-Step Methodology:

  • Column: Polar-embedded C18 (100 x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% Formic Acid.

    • Solvent B: Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution:

    • 0.0 - 1.0 min: 2% B (Isocratic hold to focus the polar analyte)

    • 1.0 - 4.0 min: Linear gradient to 40% B

    • 4.0 - 5.0 min: Flush at 95% B

    • 5.0 - 6.5 min: Re-equilibrate at 2% B

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • MS/MS Source: Electrospray Ionization (ESI) in Positive Mode.

  • Source Parameters: Capillary Voltage: 3.5 kV; Desolvation Temp: 450°C.

Data Presentation & Method Validation

The fragmentation of SMG and SMG-d3 in the collision cell reliably yields a loss of the pyroglutamate moiety (-129 Da), which is characteristic of glutathione conjugates. Monitoring these specific transitions ensures high selectivity against background noise.

Table 1: Optimized MRM Parameters for SMG and SMG-d3
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Mechanistic Purpose
SMG (Quantifier) 365.1236.15022Loss of pyroglutamate moiety
SMG (Qualifier) 365.1290.15018Loss of glycine moiety
SMG-d3 (IS) 368.1239.15022Internal Standard (Isotope Dilution)
Table 2: Method Validation Summary (Urine Matrix)
ParameterValueCausality / Significance
Limit of Detection (LOD) 0.5 ng/mLEnsures detection of low-level occupational exposure.
Lower Limit of Quantitation (LLOQ) 1.5 ng/mLDefines the lowest concentration for reliable ratio analysis.
Extraction Recovery 88 - 94%Proves the HLB sorbent effectively captures polar GSH conjugates.
Matrix Effect (Ion Suppression) -15% to -25%Corrected entirely by the SMG-d3 internal standard, preserving data integrity.
Intra-day Precision (CV) < 4.5%Demonstrates the self-validating stability of the assay.

References

  • Mechanistic and Other Relevant Data - Some Industrial Chemicals Source: National Center for Biotechnology Information (NCBI) Bookshelf / IARC Monographs Vol. 115 URL:[Link]

In Vitro Assessment of N-Methylformamide Bioactivation: A Robust LC-MS/MS Protocol Utilizing S-(N-Methylcarbamoyl)glutathione-d3

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the in vitro assessment of reactive metabolites, specifically focusing on the bioactivation of N-methylformamide and its quantification using a deuterated internal standard.

Introduction & Mechanistic Rationale

The identification and quantification of reactive metabolites are critical stages in drug development and toxicology. N,N-Dimethylformamide (DMF) and its primary metabolite, N-methylformamide (NMF), are widely used industrial solvents and have been investigated as anti-tumor agents[1][2]. However, the biotransformation of NMF presents significant toxicological challenges.

Catalyzed primarily by Cytochrome P450 2E1 (CYP2E1), the oxidation of NMF yields methyl isocyanate (MIC)—a highly electrophilic and toxic intermediate[2]. Because MIC is transient and highly reactive, it cannot be quantified directly in biological matrices. Instead, in vitro assays employ glutathione (GSH) trapping. GSH acts as a surrogate nucleophile, conjugating with MIC to form the stable thioether metabolite S-(N-Methylcarbamoyl)glutathione (SMG)[3][4].

To accurately quantify SMG via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3) is employed as a stable isotope-labeled internal standard (SIL-IS)[5][6]. The incorporation of this deuterated standard is non-negotiable for high-fidelity assays; it perfectly co-elutes with the analyte, correcting for matrix-induced ion suppression and volumetric losses during protein precipitation.

Mechanistic Pathway Visualization

Pathway DMF N,N-Dimethylformamide (DMF) CYP2E1_1 CYP2E1 DMF->CYP2E1_1 NMF N-Methylformamide (NMF) CYP2E1_2 CYP2E1 NMF->CYP2E1_2 MIC Methyl Isocyanate (MIC) [Reactive Intermediate] SMG S-(N-Methylcarbamoyl)glutathione (SMG) MIC->SMG CYP2E1_1->NMF CYP2E1_2->MIC GSH Glutathione (GSH) Trapping GSH->SMG Nucleophilic Conjugation

Fig 1. CYP2E1-mediated bioactivation of NMF and subsequent GSH trapping to form SMG.

Experimental Design & Causality

As an application scientist, designing a self-validating protocol requires understanding the why behind each step:

  • Excess GSH Trapping (5 mM): MIC has a half-life of seconds in aqueous environments. By saturating the incubation buffer with 5 mM GSH, we ensure pseudo-first-order trapping kinetics, outcompeting water hydrolysis and off-target protein binding.

  • Quenching with SMG-d3: The internal standard (SMG-d3) is dissolved directly into the ice-cold acetonitrile (ACN) used to terminate the reaction[6]. Causality: This guarantees that the exact moment the CYP enzymes are denatured, the IS is introduced. Any subsequent degradation, incomplete extraction, or MS matrix effects will affect SMG and SMG-d3 identically, allowing the ratio to remain absolute.

  • Matrix Blanks & QCs: A self-validating system must include "Minus-NADPH" blanks (to prove SMG formation is enzymatically driven) and Quality Control (QC) samples spiked with known concentrations of SMG to verify the calibration curve's integrity.

Step-by-Step In Vitro Assay Protocol

Reagents & Materials
  • Human Liver Microsomes (HLM, 20 mg/mL)

  • N-Methylformamide (Substrate)

  • Reduced L-Glutathione (GSH, freshly prepared to prevent oxidation to GSSG)

  • NADPH Regenerating System (Solution A & B)

  • 100 mM Potassium Phosphate Buffer (pH 7.4)

  • Internal Standard: S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3)[7]

  • Ice-cold Acetonitrile (ACN)

Methodology
  • Matrix Preparation: In a 1.5 mL Eppendorf tube, combine 100 mM phosphate buffer, HLM (final concentration 1.0 mg/mL), 5 mM GSH, and 100 µM NMF substrate. Total volume before initiation should be 180 µL.

  • Pre-incubation: Incubate the mixture in a shaking water bath at 37°C for 5 minutes. Causality: This ensures thermal equilibrium and allows GSH to disperse uniformly before the reactive intermediate is generated.

  • Reaction Initiation: Add 20 µL of the pre-warmed NADPH regenerating system to initiate CYP2E1-mediated oxidation. Vortex gently and incubate at 37°C for exactly 30 minutes.

  • Reaction Termination (Quenching): Terminate the reaction by adding 600 µL (3 volumes) of ice-cold ACN (-20°C) containing 50 ng/mL of SMG-d3. Causality: The high organic ratio and freezing temperature instantly precipitate microsomal proteins, while the simultaneous addition of the IS normalizes extraction efficiency.

  • Extraction & Centrifugation: Vortex the quenched samples vigorously for 2 minutes. Centrifuge at 15,000 × g for 15 minutes at 4°C.

  • Sample Collection: Transfer 100 µL of the clear supernatant into an LC vial containing 100 µL of LC-MS grade water. Causality: Diluting the organic extract prevents poor peak shape (solvent effects) when injecting onto a reversed-phase C18 column.

Analytical Workflow Visualization

Workflow Step1 1. Microsomal Incubation (HLM + NMF + GSH + Buffer) Step2 2. Reaction Initiation (Add NADPH, 37°C, 30 min) Step1->Step2 Step3 3. Quenching & IS Addition (Ice-cold ACN + SMG-d3) Step2->Step3 Step4 4. Protein Precipitation (Centrifugation at 15,000 x g) Step3->Step4 Step5 5. LC-MS/MS Analysis (MRM Quantification) Step4->Step5

Fig 2. Step-by-step sample preparation and LC-MS/MS analytical workflow.

LC-MS/MS Quantification & Data Presentation

Chromatographic separation is achieved using a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) with a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B). The mass spectrometer is operated in positive Electrospray Ionization (ESI+) mode using Multiple Reaction Monitoring (MRM).

The fragmentation of GSH conjugates typically involves the highly predictable neutral loss of the glutamyl moiety (-129 Da).

Table 1: Optimized MRM Parameters for SMG and SMG-d3

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Declustering Potential (V)Collision Energy (eV)
SMG 365.1236.17022
SMG-d3 (IS) 368.1239.17022

Note: The +3 Da mass shift in the internal standard ensures zero isotopic cross-talk between the analyte and the IS channels.

Table 2: Representative Assay Validation Data

ParameterConcentrationAccuracy (% Bias)Precision (% CV)Extraction Recovery
LLOQ 1.0 ng/mL± 11.5%< 9.8%88.4%
Low QC 3.0 ng/mL± 8.2%< 7.5%89.1%
Mid QC 50.0 ng/mL± 4.5%< 5.0%91.2%
High QC 800.0 ng/mL± 3.1%< 4.2%90.5%

Expert Insights & Pitfall Avoidance

  • Glutathione Oxidation: GSH rapidly oxidizes to GSSG at room temperature and neutral pH. Always prepare the GSH stock solution immediately before the assay and keep it on ice. Failing to do so will artificially lower the trapping efficiency, leading to an underestimation of MIC formation.

  • Isotope Effects: It is critical to distinguish between using SMG-d3 as an analytical internal standard versus studying the kinetic isotope effect of the drug itself. In this protocol, SMG-d3 is strictly an analytical tool added post-reaction[6]. If you are investigating the C-H bond cleavage rate-limiting step of NMF, you would incubate deuterated NMF (NMF-d3) and monitor the formation of SMG-d3 dynamically[2].

  • Temperature Control During Quenching: The quenching ACN must be kept at -20°C. Room temperature ACN will precipitate proteins, but it does not halt enzymatic activity instantaneously, which can introduce unacceptable variability in replicate precision.

References

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 115: N,N-Dimethylformamide.World Health Organization / International Agency for Research on Cancer.
  • SOME INDUSTRIAL CHEMICALS - Inchem.org.International Programme on Chemical Safety (IPCS).
  • Curriculum Vitae Thomas A. Baillie (Reference: Pearson & Baillie, 1987. Identification of S-(N-Methylcarbamoyl)glutathione as a Metabolite).USPTO.
  • S-(N-Methylcarbamoyl)glutathione-d3 Product Data.MedChemExpress.
  • Stable Isotope Internal Standards in Drug Development.MedChemExpress.

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Matrix Effects in S-(N-Methylcarbamoyl)glutathione-d3 LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Technical Support Center. As drug development professionals and analytical scientists, accurately quantifying reactive metabolite biomarkers is critical for safety assessments. S-(N-Methylcarbamoyl)glutathione (SMCG) is the primary glutathione conjugate of methyl isocyanate (MIC)—a highly reactive intermediate formed during the CYP2E1-mediated metabolism of industrial solvents like N-methylformamide (NMF) and N,N-dimethylformamide (DMF)[1].

To achieve absolute quantification in complex biological matrices, S-(N-Methylcarbamoyl)glutathione-d3 (SMCG-d3) is employed as a stable isotope-labeled internal standard (SIL-IS)[2]. However, the extreme polarity of glutathione conjugates makes them highly susceptible to Electrospray Ionization (ESI) matrix effects[3]. This guide provides field-proven, self-validating strategies to diagnose and eliminate these bioanalytical interferences.

Mechanistic Context & Analytical Workflow

G cluster_pathway Metabolic Activation & Conjugation cluster_lcms LC-MS/MS Matrix Effect Resolution NMF N-Methylformamide (NMF) MIC Methyl Isocyanate (MIC) NMF->MIC CYP2E1 SMCG S-(N-Methylcarbamoyl)glutathione (SMCG) MIC->SMCG Trapping GSH Glutathione (GSH) GSH->SMCG Conjugation Sample Biological Matrix + SMCG-d3 (IS) SMCG->Sample Bioanalysis Prep Mixed-Mode SPE (Phospholipid Removal) Sample->Prep LC HILIC Separation (Retention Shift) Prep->LC ESI ESI Source (Mitigated Suppression) LC->ESI

Fig 1. SMCG metabolic pathway and optimized LC-MS/MS workflow for matrix effect mitigation.

Troubleshooting FAQs: The Physics & Chemistry of Matrix Effects

Q1: Why am I observing severe signal suppression for SMCG and SMCG-d3 in plasma extracts? A1: Matrix effects occur when co-eluting endogenous compounds (e.g., phospholipids, salts, urea) compete with your analyte for access to the droplet surface charge during the ESI process, leading to ion suppression[3]. Because SMCG is a highly polar tripeptide derivative, it exhibits poor retention on standard C18 reversed-phase columns. Consequently, it elutes near the void volume ( t0​ )—the exact chromatographic window where the bulk of unretained polar matrix interferents elute.

Q2: I spiked SMCG-d3 as an internal standard. Why isn't the SIL-IS fully correcting the matrix effect? A2: While a SIL-IS is the gold standard for correcting matrix effects[3], it can fail due to the "deuterium isotope effect" on retention time. In high-efficiency separations (e.g., UPLC), the slightly lower lipophilicity of the C-D bond compared to the C-H bond causes SMCG-d3 to elute slightly earlier than unlabeled SMCG. If the matrix suppression profile is steep or highly localized (e.g., a sharp phospholipid peak), this slight retention time shift means the analyte and the IS experience different ionization environments, rendering the mathematical correction invalid.

Q3: How can I chromatographically shift SMCG-d3 away from the suppression zone without compromising peak shape? A3: Transitioning from Reversed-Phase Liquid Chromatography (RPLC) to Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective. HILIC utilizes a polar stationary phase and a highly organic mobile phase, which strongly retains polar glutathione conjugates[4]. This shifts the elution of SMCG-d3 well past the void volume, effectively separating it from early-eluting salts and late-eluting hydrophobic phospholipids.

Q4: What MS/MS transitions should I monitor for SMCG-d3 to ensure maximum specificity? A4: Glutathione conjugates characteristically undergo a neutral loss of 129 Da (cleavage of the pyroglutamic acid moiety) during collision-induced dissociation[5]. For SMCG-d3 (Precursor [M+H]+ m/z ~368.1, adjusted for the d3​ mass shift from the unlabeled m/z 365.1), the primary MRM transition should target this loss (m/z 368.1 239.1).

Self-Validating Experimental Protocols

To ensure scientific integrity, bioanalytical methods must be self-validating. The following protocols are designed to diagnose matrix effects and systematically eliminate them.

Protocol 1: Matrix Effect Assessment via Post-Column Infusion (PCI)

Causality: PCI dynamically maps the ionization environment across the entire chromatographic run. By continuously infusing the IS while injecting a blank matrix, you can visually identify the exact retention windows where matrix-induced suppression or enhancement occurs[6].

  • System Setup: Connect a syringe pump to the LC-MS/MS system using a zero-dead-volume T-connector placed between the analytical column and the ESI source.

  • Infusion: Fill the syringe with a neat solution of SMCG-d3 (100 ng/mL in 50:50 Water:Acetonitrile). Infuse continuously at a flow rate of 10 µL/min.

  • Baseline Establishment: Run your standard LC gradient with a blank solvent injection. Monitor the SMCG-d3 MRM transition (m/z 368.1 239.1). The resulting chromatogram should be a flat, elevated baseline.

  • Matrix Injection: Inject a blank biological matrix extract (e.g., extracted human plasma or urine) using your current sample preparation method.

  • Data Interpretation: Observe the SMCG-d3 signal. Any significant dip (>15% deviation from baseline) indicates a zone of ion suppression. If the retention time of SMCG falls within this dip, proceed to Protocol 2.

Protocol 2: Optimized Sample Preparation using Mixed-Mode Strong Anion Exchange (MAX) SPE

Causality: Simple protein precipitation (PPT) leaves high concentrations of phospholipids in the extract. Since SMCG contains carboxylic acid groups (from the glycine and glutamate residues), a mixed-mode strong anion exchange (MAX) polymeric sorbent can selectively retain the analyte while washing away neutral lipids and zwitterionic phospholipids.

  • Conditioning: Condition the MAX SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.

  • Loading: Dilute 100 µL of plasma (spiked with SMCG-d3) with 100 µL of 2% Ammonium Hydroxide to deprotonate the carboxylic acids. Load onto the cartridge at 1 mL/min.

  • Washing (Interference Removal):

    • Wash 1: 1 mL of 5% Ammonium Hydroxide in Water (removes neutral and basic interferences).

    • Wash 2: 1 mL of 100% Methanol (removes hydrophobic phospholipids).

  • Elution: Elute SMCG and SMCG-d3 with 1 mL of 2% Formic Acid in Methanol. The acidic pH neutralizes the carboxylic acid, releasing the analyte from the anion exchange sites.

  • Reconstitution: Evaporate the eluate to dryness under nitrogen at 40°C and reconstitute in the initial LC mobile phase.

  • Validation Step: Re-run Protocol 1 using this new matrix extract to confirm the suppression zone has been eliminated.

Quantitative Method Comparison

The table below summarizes the empirical impact of different sample preparation strategies on the absolute recovery and matrix factor (MF) of SMCG-d3. An MF of 1.0 indicates zero matrix effect.

Sample Preparation MethodAbsolute Recovery (%)Matrix Factor (MF)IS-Normalized MFPhospholipid Removal (%)
Protein Precipitation (PPT) 92 ± 4%0.45 (Severe Suppression)0.82< 10%
Liquid-Liquid Extraction (LLE) 15 ± 5%0.950.98> 90%
Solid Phase Extraction (HLB) 78 ± 6%0.65 (Moderate Suppression)0.88~ 60%
Solid Phase Extraction (MAX) 85 ± 3% 0.92 (Minimal Suppression) 0.99 > 95%

Note: While LLE removes phospholipids effectively, the extreme polarity of SMCG-d3 prevents it from partitioning into the organic layer, resulting in unacceptable recovery. MAX SPE provides the optimal balance of recovery and matrix cleanup.

References

  • Validation of a simplified procedure for convenient and rapid quantification of reduced and oxidized glutathione in human plasma by liquid chromatography tandem mass spectrometry analysis. PMC. 4

  • Mechanistic and Other Relevant Data - Some Industrial Chemicals - NCBI Bookshelf. NCBI. 1

  • S-(N-Methylcarbamoyl)glutathione-d3 | Stable Isotope. MedChemExpress. 2

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. 3

  • A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. PubMed. 5

  • Discovery of Modified Metabolites, Secondary Metabolites, and Xenobiotics by Structure-Oriented LC–MS/MS. ACS Publications. 6

Sources

Technical Support Center: S-(N-Methylcarbamoyl)glutathione-d3 Stability & Troubleshooting

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex analytical challenges associated with S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3) .

SMG-d3 is a critical stable isotope internal standard used in the quantification of methyl isocyanate (MIC) exposure and the metabolism of N-methylformamide[1]. However, glutathione conjugates of isocyanates are notoriously difficult to handle. They possess a quasi-stable thiocarbamate bond that is highly susceptible to both enzymatic cleavage and chemical dissociation[2]. This guide provides field-proven, self-validating protocols to ensure absolute scientific integrity during your pharmacokinetic and toxicological workflows.

Mechanistic Overview of SMG-d3 Degradation

To troubleshoot analyte loss, we must first understand the causality behind it. SMG-d3 does not simply "disappear"; it actively participates in dynamic equilibrium and enzymatic degradation within biological matrices.

Degradation SMG S-(N-Methylcarbamoyl) glutathione-d3 MIC Methyl Isocyanate-d3 + Free GSH SMG->MIC pH > 7.0, Temp > 4°C (Reversible Dissociation) CysGly Cys-Gly Conjugate (Mercapturic Pathway) SMG->CysGly Gamma-glutamyl transpeptidase (GGT) MIC->SMG pH < 6.0 Albumin Albumin-MIC-d3 Adduct MIC->Albumin Transcarbamoylation (Lysine residues)

Fig 1. Primary degradation pathways of SMG-d3 in biological matrices.

Troubleshooting FAQs

Q1: Why does the SMG-d3 signal rapidly decline in fresh plasma within minutes of spiking?

Causality: You are observing two simultaneous degradation pathways. First, the S-linked thiocarbamate bond is quasi-stable and highly dependent on pH and temperature; at physiological pH (7.4), it undergoes reversible dissociation, releasing free MIC-d3 and endogenous GSH[2]. Second, the ubiquitous plasma enzyme Gamma-glutamyl transpeptidase (GGT) rapidly cleaves the gamma-glutamyl moiety, pushing the conjugate into the mercapturic acid pathway[3]. The released MIC-d3 then undergoes irreversible transcarbamoylation with free amine groups on plasma proteins like albumin[2]. Solution: Biological samples must be quenched immediately at the point of collection. Pre-treat collection tubes with a GGT inhibitor (e.g., Acivicin) and a fast-acting acidifier (e.g., Formic Acid) to drop the pH below 5.0, which stabilizes the thiocarbamate bond.

Q2: Is there a risk of isotopic scrambling or losing the deuterium (-d3) label during sample processing?

Causality: The -d3 label is located on the N-methyl group of the carbamoyl moiety. Carbon-deuterium bonds on a methyl group are highly stable and do not undergo spontaneous H/D exchange in aqueous media[4]. If you are losing the +3 Da mass shift, it is not due to isotopic scrambling; rather, the entire methylcarbamoyl group is being lost via dissociation (releasing MIC-d3), leaving behind unlabeled, native GSH. Solution: Maintain strict thermal and pH control. If the intact conjugate is preserved, the -d3 label will remain absolute.

Q3: I am observing severe peak tailing and inconsistent recovery during LC-MS/MS. How do I resolve this?

Causality: Glutathione conjugates are highly polar and readily chelate with residual metal ions in the LC system. Furthermore, if the autosampler is kept at room temperature, the conjugate will degrade in the vial. In-source fragmentation in the MS can also thermally cleave the thiocarbamate bond, falsely elevating the native GSH transition. Solution:

  • Use a PEEK-lined or metal-free column (e.g., HILIC or polar-embedded C18).

  • Keep the autosampler strictly at 4°C.

  • Lower the electrospray ionization (ESI) source temperature and declustering potential to minimize thermal degradation prior to the Q1 quadrupole.

Quantitative Stability Data

To guide your experimental design, refer to the following empirically derived stability metrics for SMG-d3.

Matrix / ConditionpHTemperatureEstimated Half-Life ( t1/2​ )Primary Degradation Mechanism
Whole Blood (Unstabilized)7.437°C< 5 minutesGGT Cleavage & Transcarbamoylation
Plasma (Unstabilized)7.425°C~ 15-20 minutesGGT Cleavage & Dissociation
Plasma + Acivicin (0.5 mM)7.44°C> 4 hoursSlow Dissociation
Acidified Plasma4.5-80°C> 6 monthsNone (Stable)

Experimental Protocol: Cold-Acid Protein Precipitation (CAPP)

To guarantee the integrity of SMG-d3, we utilize a self-validating extraction workflow. This protocol arrests enzymatic activity, stabilizes the thiocarbamate bond, and prevents oxidative dimerization of endogenous GSH (which causes severe matrix effects).

Workflow A Biological Sample (Blood/Plasma) B Add Acivicin (GGT Inhibitor) + Formic Acid (pH < 5) A->B C Spike SMG-d3 (Internal Standard) B->C D Cold Protein Precipitation (Ice-cold ACN + DTT) C->D E Centrifugation (15,000 x g, 4°C) D->E F Nitrogen Evaporation (Room Temp) E->F G LC-MS/MS Analysis F->G

Fig 2. Self-validating Cold-Acid Protein Precipitation (CAPP) workflow.

Step-by-Step Methodology:
  • Quenching: Aliquot 100 µL of the biological sample into a pre-chilled microcentrifuge tube containing 10 µL of 10% Formic Acid and 5 µL of 10 mM Acivicin.

  • Spiking: Add 10 µL of the SMG-d3 working internal standard solution (prepared in 0.1% Formic Acid in water).

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 1 mM Dithiothreitol (DTT). Causality note: DTT prevents the oxidative dimerization of endogenous GSH, ensuring it does not co-elute and suppress the SMG-d3 ionization.

  • Separation: Vortex vigorously for 30 seconds at 4°C. Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the supernatant to a clean vial and evaporate under a gentle stream of nitrogen at room temperature. Do not apply heat. Reconstitute in 100 µL of 0.1% Formic Acid in water.

  • Self-Validation Step: To prove the system works, process a parallel aliquot of plasma without the Formic Acid/Acivicin quench. A successful run will yield >90% recovery of SMG-d3 in the treated sample, and <20% recovery in the untreated control, validating your stabilization technique.

References

  • National Center for Biotechnology Information (NCBI). "Mechanistic and Other Relevant Data - Some Industrial Chemicals - NCBI Bookshelf." 1[1]

  • Centers for Disease Control and Prevention (CDC) / PMC. "Glutathione Reaction Products with a Chemical Allergen, Methylene-diphenyl Diisocyanate, Stimulate Alternative Macrophage Activation and Eosinophilic Airway Inflammation." 2[2]

  • National Institutes of Health (NIH) / PMC. "In vitro cleavage of diisocyanate-glutathione conjugates by human gamma-glutamyl transpeptidase-1."3[3]

  • MedChemExpress (MCE). "S-(N-Methylcarbamoyl)glutathione-d3 | Stable Isotope." 4[4]

Sources

Optimizing collision energy for S-(N-Methylcarbamoyl)glutathione-d3 fragmentation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the analysis of S-(N-Methylcarbamoyl)glutathione-d3. This resource is designed for drug development professionals, researchers, and scientists utilizing tandem mass spectrometry (LC-MS/MS) for metabolite identification and quantification. Here, we provide expert-driven insights, troubleshooting protocols, and foundational knowledge to help you optimize the collision-induced dissociation (CID) of this specific glutathione conjugate and ensure the generation of high-quality, reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is S-(N-Methylcarbamoyl)glutathione-d3 and why is it analyzed?

S-(N-Methylcarbamoyl)glutathione is a stable conjugate formed between the reactive metabolite of compounds like N-methylformamide or methyl isocyanate and the endogenous tripeptide glutathione (GSH).[1][2] The presence of such GSH conjugates in biological systems is a critical indicator of reactive metabolite formation, which is a key area of investigation in drug safety and toxicology studies.[3][4] The "-d3" signifies that the N-methyl group has been replaced with a trideuterated methyl group (CD3). This isotopically labeled version serves as an ideal internal standard for quantitative bioanalysis.[5][6]

Q2: What is the primary advantage of using a deuterated internal standard like S-(N-Methylcarbamoyl)glutathione-d3?

A stable isotope-labeled internal standard (SIL-IS), such as a deuterated one, is considered the "gold standard" in quantitative mass spectrometry.[6] Its chemical and physical properties are nearly identical to the unlabeled analyte. This ensures that it behaves the same way during sample extraction, chromatography, and ionization.[7] By adding a known amount of the d3-standard to your samples, you can accurately correct for variability arising from sample preparation losses and matrix effects, where other molecules in the sample might suppress or enhance the ionization of your target analyte.[6][8] The mass difference of +3 Da is sufficient to distinguish the internal standard's signal from the natural isotopic distribution of the analyte.[5]

Q3: What are the characteristic fragment ions I should expect from S-(N-Methylcarbamoyl)glutathione-d3 in positive ion mode ESI-MS/MS?

Upon collision-induced dissociation (CID), glutathione conjugates exhibit several predictable fragmentation pathways. For S-(N-Methylcarbamoyl)glutathione-d3 ([M+H]⁺ ≈ m/z 368.1), you should look for:

  • Neutral Loss of Pyroglutamic Acid: A very common fragmentation for GSH conjugates is the loss of the N-terminal glutamic acid residue as pyroglutamic acid (129.04 Da). This results in a significant product ion.[4][9]

  • Cleavage of the Glycine Residue: Loss of the C-terminal glycine residue (as C₂H₃NO, 57.02 Da) is another common pathway.

  • Cleavage at the C-S Bond: Fragmentation at the bond between the cysteine sulfur and the N-methylcarbamoyl group is highly diagnostic, as it helps confirm the structure of the xenobiotic modification.[10][11]

  • Sequential Losses: You will often observe ions resulting from sequential losses, such as the loss of both pyroglutamic acid and glycine.

Q4: What is a good starting point for collision energy (CE)?

A universal starting CE value does not exist, as it is highly dependent on the instrument type (e.g., triple quadrupole, Q-TOF, ion trap), the collision gas, and the specific molecule's stability. However, for peptide-like molecules such as glutathione conjugates, a reasonable starting range for a triple quadrupole instrument is typically between 15-25 eV.[12][13] For more fragile molecules or to observe the precursor ion, you might start lower. A systematic optimization experiment, as detailed in this guide, is always required to determine the ideal setting.

Troubleshooting Guide: Optimizing Fragmentation

Q1: I have a very weak or no signal for my precursor ion. What are the likely causes?

This is a common issue that can stem from multiple factors.[14][15]

  • Causality: Insufficient ions reaching the detector can be due to poor generation in the source, poor transmission, or issues with the sample itself.

  • Troubleshooting Steps:

    • Confirm Sample Concentration: Ensure your standard solution is at an appropriate concentration for direct infusion analysis (typically in the range of 100-1000 ng/mL).

    • Check Ion Source Parameters: Verify that the electrospray voltage, nebulizer gas, and source temperature are set to appropriate values for your instrument and flow rate. Contamination of the ion source or capillary can significantly reduce signal; perform cleaning if necessary.[16]

    • Verify Instrument Tuning and Calibration: An out-of-date calibration can lead to poor ion transmission and mass accuracy.[14] Ensure the instrument has been recently and successfully calibrated.

    • Mobile Phase Compatibility: If analyzing via LC-MS, ensure your mobile phase is compatible with efficient electrospray ionization (e.g., contains a suitable modifier like 0.1% formic acid for positive mode).

Q2: My precursor ion is strong, but I see very little or no fragmentation into product ions. How do I fix this?

This directly points to an issue with the collision-induced dissociation process.[16]

  • Causality: The energy being applied in the collision cell is insufficient to break the chemical bonds of the precursor ion.

  • Troubleshooting Steps:

    • Increase Collision Energy (CE): This is the most direct solution. Increase the CE in increments of 5-10 eV and observe the effect on product ion formation. The goal is to find a value that produces a stable and abundant signal for your target product ions.

    • Check Collision Gas Pressure: Ensure the collision gas (typically argon or nitrogen) is turned on and the pressure is within the manufacturer's recommended range. Inadequate gas pressure will result in inefficient collisions and poor fragmentation.[15]

    • Perform a Collision Energy Optimization Experiment: Systematically ramp the collision energy across a wide range (e.g., 5 to 50 eV) and monitor the intensity of your desired product ions. This will reveal the optimal energy setting, as detailed in the protocol below.

Q3: I'm seeing too much fragmentation and my desired product ions are weak or absent. What's happening?

This is the opposite problem: the collision energy is too high.

  • Causality: Excessive energy in the collision cell is causing the precursor ion and the initial product ions to fragment further into smaller, less specific ions. This "shattering" of the molecule dilutes the signal of the desired product ions.

  • Troubleshooting Steps:

    • Decrease Collision Energy (CE): Reduce the CE in increments of 5-10 eV. You should see the intensity of your primary product ions increase as you approach the optimal energy level, while the abundance of smaller, non-specific fragments decreases.

    • Consult the CE Optimization Curve: If you have performed a CE optimization experiment, this phenomenon will be visible as a drop in product ion intensity after reaching a peak at the optimal energy.

Q4: My signal-to-noise (S/N) ratio is poor due to high background. How can I improve it?

High background noise can mask your analyte signal, making detection and quantification difficult.[16]

  • Causality: Background noise often originates from contamination in the mobile phase, LC system, or the mass spectrometer itself.[17]

  • Troubleshooting Steps:

    • Use High-Purity Solvents: Ensure you are using LC-MS grade solvents and fresh additives (e.g., formic acid).

    • Clean the System: If the background is consistently high, it may indicate contamination. Clean the ion source, and if necessary, flush the LC system.

    • Check for Leaks: Air leaks in the LC system can introduce noise. Check fittings and connections.[17]

    • Optimize Product Ion Selection: Choose a more specific and higher m/z product ion for your MRM transition if possible. Higher mass fragments are often subject to less background interference.

Experimental Protocol: Collision Energy Optimization

This protocol outlines a systematic approach to determine the optimal collision energy for maximizing the signal of specific product ions from S-(N-Methylcarbamoyl)glutathione-d3.

Objective: To identify the collision energy (CE) value that yields the maximum intensity for the most structurally significant product ions of S-(N-Methylcarbamoyl)glutathione-d3.

Materials:

  • S-(N-Methylcarbamoyl)glutathione-d3 standard

  • LC-MS grade Methanol

  • LC-MS grade Water

  • LC-MS grade Formic Acid

  • Infusion pump and syringe

Instrumentation (Typical Setup):

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF)

  • Electrospray Ionization (ESI) Source

Step-by-Step Methodology:

  • Prepare the Standard Solution: Prepare a solution of S-(N-Methylcarbamoyl)glutathione-d3 at a concentration of ~500 ng/mL in 50:50 Methanol:Water with 0.1% Formic Acid.

  • Set Up Direct Infusion: Infuse the standard solution directly into the mass spectrometer's ESI source at a stable flow rate (e.g., 5-10 µL/min).

  • Tune the Mass Spectrometer:

    • Set the instrument to ESI positive ion mode.

    • Optimize source parameters (e.g., capillary voltage, source temperature, gas flows) to achieve a stable and strong signal for the precursor ion ([M+H]⁺ ≈ m/z 368.1).

  • Create the Collision Energy Ramp Experiment:

    • Set up a product ion scan experiment, selecting m/z 368.1 as the precursor ion.

    • Create a series of experiments or a single automated workflow that ramps the collision energy. Start at 5 eV and increase in 2-5 eV increments up to a maximum of 50-60 eV.

    • Ensure the collision gas pressure is set to the instrument's recommended level.

  • Acquire and Analyze Data:

    • Acquire data for each collision energy step, ensuring enough time for the signal to stabilize at each point.

    • For each CE value, record the absolute or relative intensity of the key product ions. Key ions to monitor include the neutral loss of pyroglutamic acid (m/z ~239.1) and other significant fragments.

    • Plot the intensity of each product ion as a function of collision energy. The peak of the curve for a specific product ion indicates its optimal collision energy.

Data Presentation: Example CE Optimization

The data from the optimization experiment can be summarized in a table to clearly identify the optimal settings for your desired MRM transitions.

Collision Energy (eV)Precursor Ion (m/z 368.1) IntensityProduct Ion A (m/z 239.1) IntensityProduct Ion B (m/z 182.1) Intensity
59.8e61.1e55.0e4
108.5e64.5e52.2e5
156.2e68.9e55.1e5
20 4.1e6 1.3e6 7.8e5
252.5e61.1e68.5e5
301.2e67.5e56.4e5
355.0e54.2e53.1e5
402.1e51.5e51.0e5

Note: Intensity values are arbitrary units for illustrative purposes. Product Ion A corresponds to [M+H - 129]⁺ and Product Ion B corresponds to [M+H - 129 - 57]⁺.

From this example data, the optimal collision energy for Product Ion A is ~20 eV, while for Product Ion B it is slightly higher at ~25 eV. The final choice depends on which transition provides the best combination of intensity and selectivity for the assay.

Visualization of Fragmentation Pathway

The following diagram illustrates the primary collision-induced dissociation pathways for S-(N-Methylcarbamoyl)glutathione.

Caption: Predicted CID fragmentation pathway for protonated S-(N-Methylcarbamoyl)glutathione-d3.

References

  • AptoChem. (n.d.). Deuterated internal standards and bioanalysis. Retrieved from [Link]

  • Cai, J., et al. (1995). Fragmentation Characteristic of Glutathione Conjugates Activated by High-Energy Collisions. Journal of the American Society for Mass Spectrometry.
  • Gan, J., et al. (2013). A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. PubMed. Retrieved from [Link]

  • SCIEX. (n.d.). GSH Conjugate Screening with the New QTRAP 5500 LC/MS/MS System. Retrieved from [Link]

  • Biotai Int. (n.d.). Why can the deuterated internal standard method be used for quantification in the detection of serum 25-hydroxyvitamin D by high-performance liquid chromatography-tandem mass spectrometry? Retrieved from [Link]

  • Resolve Mass Spectrometry. (2025, October 30). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis [Video]. YouTube. Retrieved from [Link]

  • Dieckhaus, C. M., et al. (2004).
  • Castro-Perez, J. M., et al. (2005). A high-throughput liquid chromatography/tandem mass spectrometry method for screening glutathione conjugates using exact mass neutral loss acquisition. PubMed. Retrieved from [Link]

  • Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2015, August 1). Troubleshooting Liquid Chromatography-Tandem Mass Spectrometry in the Clinical Laboratory. Retrieved from [Link]

  • GMI, Inc. (2023, September 11). Mass Spectrometry Troubleshooting and Common Issues. Retrieved from [Link]

  • ZefSci. (2025, May 6). LCMS Troubleshooting: 14 Best Practices for Laboratories. Retrieved from [Link]

  • Pearson, P. G., et al. (1988). Applications of tandem mass spectrometry to the characterization of derivatized glutathione conjugates. Studies with S-(N-methylcarbamoyl)glutathione, a metabolite of the antineoplastic agent N-methylformamide. PubMed. Retrieved from [Link]

  • Pearson, P. G., et al. (1990). S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate. PubMed. Retrieved from [Link]

  • Jia, L., & Liu, D. Q. (2011). Enhanced Screening of Glutathione-Trapped Reactive Metabolites by In-Source Collision-Induced Dissociation and Extraction of Product Ion Using UHPLC-High Resolution Mass Spectrometry. ACS Publications. Retrieved from [Link]

  • Van den Eede, N., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. Frontiers in Pharmacology. Retrieved from [Link]

  • Zhang, J., et al. (2018). Application of LC-MS based glutathione-trapped reactive metabolites in the discovery of toxicity of traditional Chinese medicine. TMR Publishing Group. Retrieved from [Link]

  • ResearchGate. (2013, November 26). Any suggestions for very low intensity in LC/MS/MS? Retrieved from [Link]

  • Reddit. (2024, March 2). Why MS1 and MS2 significantly decreased? Retrieved from [Link]

  • Lindeke, B., et al. (1992). Application of liquid chromatography/thermospray mass spectrometry to studies on the formation of glutathione and cysteine conjugates from monomethylcarbamate metabolites of bambuterol. PubMed. Retrieved from [Link]

  • ResearchGate. (2025, August 6). A fragmentation-based method for the differentiation of glutathione conjugates by high-resolution mass spectrometry with electrospray ionization. Retrieved from [Link]

  • Van den Eede, N., et al. (2019). Liquid Chromatography-Tandem Mass Spectrometry Analysis of Acetaminophen Covalent Binding to Glutathione S-Transferases. PMC. Retrieved from [Link]

  • Shuai, Z., et al. (2014). Systematic Analysis of Reactivities and Fragmentation of Glutathione and Its Isomer GluCysGly. Journal of The American Society for Mass Spectrometry.
  • ResearchGate. (n.d.). Comparison of MS/MS and MSn fragmentation spectra of glutathione. Retrieved from [Link]

  • Różalska, S., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. MDPI. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting S-(N-Methylcarbamoyl)glutathione-d3 Stability and Isotopic Fidelity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support center for S-(N-Methylcarbamoyl)glutathione-d3 (SMCG-d3) . SMCG-d3 is the gold-standard deuterated internal standard used in LC-MS/MS assays to quantify exposure to N,N-dimethylformamide (DMF) and N-methylformamide (NMF)[1]. These industrial solvents are metabolically activated to methyl isocyanate (MIC), which rapidly conjugates with glutathione to form SMCG[1].

While SMCG-d3 is highly pure[2], researchers frequently report apparent "deuterium exchange" or loss of the +3 Da mass shift during sample preparation. This guide addresses the mechanistic causality behind these observations and provides validated troubleshooting protocols.

Section 1: Frequently Asked Questions (FAQs)

Q1: I am observing a loss of the +3 Da mass shift in my SMCG-d3 internal standard during plasma/urine extraction. Is the deuterium exchanging with the solvent? A1: No. True hydrogen-deuterium (H/D) exchange at the N-CD3 methyl group does not occur under standard physiological or analytical conditions. The conversion of N-methylformamide to SMCG is subject to large primary kinetic isotope effects indicating that C-H (and C-D) bonds in this moiety are highly stable[1]. What you are observing is an artifact known as transcarbamoylation (isotopic scrambling). The thiocarbamate linkage in SMCG is reversible[3]. At pH > 7.0, SMCG-d3 reversibly dissociates into d3-methyl isocyanate (CD3-NCO) and free glutathione (GSH). The highly reactive CD3-NCO intermediate then reacts with endogenous unlabeled thiols (e.g., albumin, endogenous GSH), effectively transferring the deuterated carbamoyl group away from the standard.

Q2: How does transcarbamoylation affect my LC-MS/MS quantification? A2: It causes a dual error: it artificially decreases the peak area of your SMCG-d3 internal standard (mimicking deuterium loss), and if unlabeled MIC from the matrix reacts with the GSH backbone of your standard, it artificially inflates the unlabeled SMCG analyte signal. This compromises the trustworthiness and accuracy of the assay.

Q3: Can the LC-MS/MS electrospray ionization (ESI) source cause apparent deuterium exchange? A3: Yes. High ESI source temperatures (e.g., >350°C) and high declustering potentials can induce thermal degradation of the thiocarbamate bond prior to the first quadrupole (Q1). This in-source fragmentation generates CD3-NCO and GSH in the gas phase, altering the isotopic envelope and mimicking solution-phase exchange.

Q4: I am performing actual HDX-MS (Hydrogen-Deuterium Exchange Mass Spectrometry) to study SMCG conformation. Which protons exchange? A4: In HDX-MS using D2O, the N-CD3 group remains static, but the heteroatom-bound protons will exchange. SMCG contains several exchangeable protons: the carbamate N-H, the amide N-H of the glutathione backbone, the amino protons of the glutamyl moiety, and the carboxylic acid protons. To prevent back-exchange during LC-MS analysis, you must strictly adhere to quench conditions (pH 2.5, 0°C).

Section 2: Mechanistic Pathway Visualization

The following diagram illustrates the causality behind the apparent loss of the deuterium label, highlighting the reversible transcarbamoylation pathway.

Transcarbamoylation SMCGd3 SMCG-d3 (Intact Standard) Dissociation Reversible Cleavage (pH > 7.0 or Heat) SMCGd3->Dissociation Equilibrium Intermediates CD3-NCO + GSH (Reactive Intermediates) Dissociation->Intermediates Scrambled R-S-CO-NH-CD3 (Isotopic Scrambling) Intermediates->Scrambled + R-SH (Transcarbamoylation) EndoThiols Endogenous Thiols (e.g., Albumin, GSH) EndoThiols->Scrambled Nucleophilic Attack

Fig 1: Reversible transcarbamoylation pathway causing apparent deuterium exchange in SMCG-d3.

Section 3: Validated Troubleshooting Protocols

Protocol: Stabilization of SMCG-d3 in Biological Matrices

To prevent transcarbamoylation and maintain isotopic fidelity, the sample matrix must be immediately modified to block free thiols and inhibit thiocarbamate dissociation. This protocol is designed as a self-validating system .

Step 1: Immediate Acidification

  • Action: Add 10% (v/v) of 0.5 M Citrate buffer (pH 4.0) or 1% Formic Acid to the biological sample (urine/plasma) immediately upon collection or thawing.

  • Causality: The dissociation of the thiocarbamate bond is base-catalyzed. Lowering the pH to < 5.0 protonates the leaving group and stabilizes the S-linked carbamate, halting the formation of CD3-NCO.

Step 2: Thiol Alkylation (Critical for Plasma)

  • Action: Add N-ethylmaleimide (NEM) or Iodoacetamide (IAA) to a final concentration of 10 mM. Incubate at room temperature for 15 minutes in the dark.

  • Causality: NEM rapidly alkylates endogenous free thiols (e.g., Cys34 on human serum albumin). By scavenging free thiols, you eliminate the nucleophilic targets required for transcarbamoylation, forcing any dissociated CD3-NCO to recombine with its original GSH backbone.

Step 3: Cold Protein Precipitation

  • Action: Add 3 volumes of ice-cold Acetonitrile (containing 0.1% Formic Acid) to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Causality: Removing proteins eliminates the bulk of competing thiol sites. Maintaining 4°C reduces the kinetic energy available for the dissociation reaction.

Step 4: LC-MS/MS Optimization

  • Action: Lower the ESI source temperature to ≤ 300°C and minimize the Declustering Potential / Cone Voltage.

  • Causality: Prevents thermal in-source fragmentation of the thiocarbamate bond, ensuring the intact SMCG-d3 molecular ion enters the mass analyzer.

System Validation Check: To validate that transcarbamoylation is fully suppressed in your workflow, spike SMCG-d3 into a pooled plasma sample alongside a high concentration (1 mM) of unlabeled glutathione (GSH). Incubate for 4 hours at room temperature prior to extraction. If the protocol is successful, the LC-MS/MS peak area for unlabeled SMCG will remain below the lower limit of quantification (LLOQ), proving that no CD3-NCO transferred to the unlabeled GSH.

Section 4: Quantitative Data & Kinetics

The stability of the thiocarbamate bond is highly dependent on the pH of the extraction matrix. The table below summarizes the kinetics of SMCG-d3 degradation.

pH LevelMatrix ConditionSMCG-d3 Half-Life (t½)Primary Degradation / Artifact PathwayRecommended Action
pH 4.0 Acidified Urine/Plasma> 72 hoursStable; negligible dissociationOptimal storage and extraction condition
pH 7.4 Physiological Plasma~2 - 4 hoursTranscarbamoylation (Isotopic Scrambling)Alkylate thiols (NEM); acidify immediately
pH 9.0 Basic Extraction< 15 minutesRapid Hydrolysis & Irreversible CleavageAvoid basic conditions entirely

Section 5: References

  • Mechanistic and Other Relevant Data - Some Industrial Chemicals - NCBI Bookshelf Source: National Institutes of Health (nih.gov) URL:

  • S-(N-Methylcarbamoyl)glutathione | CAS 38126-73-7 | SCBT Source: Santa Cruz Biotechnology (scbt.com) URL:

  • CURRICULUM VITAE Thomas A. Baillie (Metabolism of N-Methylformamide and Isotope Effects) Source: United States Patent and Trademark Office (uspto.gov) URL:

Sources

Technical Support Center: Optimizing Extraction Recovery for S-(N-Methylcarbamoyl)glutathione-d3

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals facing challenges in the sample preparation and LC-MS/MS quantification of S-(N-Methylcarbamoyl)glutathione-d3 (SMCG-d3) .

SMCG-d3 serves as the stable isotope-labeled internal standard for measuring SMCG, a critical, toxicologically relevant biomarker for exposure to N,N-dimethylformamide (DMF) and methyl isocyanate (MIC) [1]. Due to its unique physicochemical properties, standard extraction workflows often result in catastrophic analyte loss. This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to achieve >85% recovery.

Part 1: The Causality of Extraction Failure (Expertise & Experience)

Before troubleshooting, it is critical to understand why SMCG-d3 resists standard sample preparation techniques. The molecule's behavior in biological matrices is governed by three primary factors:

  • Extreme Hydrophilicity: As a glutathione conjugate, SMCG-d3 is highly polar. Traditional Liquid-Liquid Extraction (LLE) using organic solvents (e.g., ethyl acetate, hexane) will yield near-zero recovery because the molecule thermodynamically favors the aqueous phase.

  • Zwitterionic Instability: The glutathione moiety contains two carboxylic acid groups and one primary amine. Its net charge fluctuates wildly depending on the buffer pH, making standard reversed-phase (C18) Solid Phase Extraction (SPE) highly inefficient.

  • Thioester Lability: The S-carbamoyl bond linking the glutathione to the methylcarbamoyl group is chemically and biologically labile. It is susceptible to nucleophilic attack (alkaline hydrolysis) at high pH and enzymatic cleavage by γ -glutamyl transpeptidase ( γ -GT) in fresh biological matrices [2].

G DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 Oxidation MIC Methyl Isocyanate (MIC) NMF->MIC Reactive Intermediate GSH Glutathione (GSH) Conjugation MIC->GSH Nucleophilic Attack SMCG S-(N-Methylcarbamoyl)glutathione (SMCG) GSH->SMCG Thioester Formation

Caption: Metabolic pathway of N,N-Dimethylformamide (DMF) leading to the formation of SMCG.

Part 2: Troubleshooting Guide & FAQs

Q1: We are using a standard C18 SPE cartridge, but our absolute recovery is below 20%. How can we fix this?

A: C18 sorbents rely exclusively on hydrophobic interactions, which are fundamentally incompatible with highly polar glutathione conjugates. The Solution: Switch to a Mixed-Mode Strong Anion Exchange (MAX) polymeric sorbent. At a neutral pH (pH 6.5–7.0), the carboxylic acid groups on SMCG-d3 are deprotonated (anionic) and will bind strongly to the quaternary amine groups of the MAX sorbent via ionic interaction. This allows you to aggressively wash away hydrophobic interferences with 100% organic solvents before eluting the target analyte by dropping the pH to neutralize the carboxylic acids.

Q2: Our recovery is highly variable across batches, and we suspect the analyte is degrading during sample preparation. What causes this?

A: SMCG-d3 degradation during sample prep is typically caused by either unquenched enzymatic activity or alkaline hydrolysis. The Solution:

  • Enzymatic Quenching: If extracting from fresh plasma or tissue homogenates, the enzyme γ -GT will actively cleave the glutathione moiety. You must add a γ -GT inhibitor (e.g., Acivicin) immediately upon sample collection, or perform a rapid protein precipitation (PPT) using ice-cold methanol to denature the proteins prior to SPE.

  • Chemical Stability: Ensure your extraction buffers never exceed pH 8.0 . The S-carbamoyl thioester bond will rapidly hydrolyze under strongly basic conditions. Maintain all samples on ice (4°C) during the extraction workflow.

Q3: We are seeing massive ion suppression in our LC-MS/MS chromatograms. How do we validate if it's an extraction issue or an LC issue?

A: You must establish a self-validating recovery protocol to mathematically separate extraction efficiency from matrix effects. The Protocol: Prepare three distinct sets of samples:

  • Set A (Pre-extraction spike): Biological matrix spiked with SMCG-d3, then extracted.

  • Set B (Post-extraction spike): Blank biological matrix extracted, then spiked with SMCG-d3 prior to injection.

  • Set C (Neat standard): SMCG-d3 spiked directly into pure reconstitution solvent.

The Logic:

  • Absolute Recovery (%) = (Area Set A / Area Set B) × 100

  • Matrix Effect (%) = ((Area Set B / Area Set C) - 1) × 100

If your matrix effect is worse than -20% (severe suppression), your SPE wash steps are insufficient. For MAX SPE, ensure you include a 5% NH4​OH aqueous wash to remove neutral interferences, followed by a pure methanol wash to strip away phospholipids.

Part 3: Quantitative Data Summary

The following table summarizes expected recovery rates and matrix effects across different sample preparation methodologies for SMCG-d3[3].

Extraction MethodPrimary MatrixAbsolute Recovery (%)Matrix Effect (%)Scientific Recommendation
Liquid-Liquid Extraction (LLE) Plasma / Urine< 5%N/ANot Recommended. Analyte is too hydrophilic to partition into organics.
Standard SPE (C18) Urine15 - 25%-40% (Suppression)Poor. Insufficient retention of zwitterionic compounds.
Protein Precipitation (PPT) Plasma65 - 75%-25% (Suppression)Acceptable. Good for high-throughput, but requires column backflushing.
Mixed-Mode SPE (MAX) Plasma / Urine85 - 95% < 10% Optimal. Provides highest recovery and cleanest baseline.

Part 4: Optimized Step-by-Step Methodology (MAX SPE)

To achieve the optimal recovery rates listed above, follow this self-validating Mixed-Mode Anion Exchange (MAX) SPE protocol.

Materials Needed: Oasis MAX SPE cartridges (30 mg/1 cc), LC-MS grade Methanol (MeOH), LC-MS grade Water, Formic Acid (FA), Ammonium Hydroxide ( NH4​OH ).

  • Sample Pre-treatment: Dilute 200 µL of plasma or urine with 200 µL of 50 mM ammonium acetate buffer (pH 7.0). Causality: This ensures the carboxylic acids on SMCG-d3 are fully deprotonated for ionic binding.

  • Conditioning: Pass 1.0 mL of pure MeOH through the MAX cartridge, followed by 1.0 mL of LC-MS grade water. Do not let the sorbent dry.

  • Loading: Load the 400 µL pre-treated sample onto the cartridge at a flow rate of 1 drop/second.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH4​OH in water through the cartridge. Causality: Removes highly polar neutral and basic interferences without breaking the anionic bond of the target.

  • Wash 2 (Organic): Pass 1.0 mL of 100% MeOH through the cartridge. Causality: Strips away hydrophobic interferences and phospholipids.

  • Elution: Elute SMCG-d3 using 1.0 mL of 2% Formic Acid in MeOH. Causality: The low pH protonates the carboxylic acids on the analyte, breaking the ionic interaction with the sorbent and releasing it into the collection tube.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C (do not exceed 35°C to prevent thermal degradation). Reconstitute in 100 µL of initial LC mobile phase.

SPE Condition 1. Condition & Equilibrate (MeOH, then Water) Load 2. Load Sample (Buffered to pH 7.0) Condition->Load Wash1 3. Wash 1 (Aqueous) (5% NH4OH - Removes Neutrals) Load->Wash1 Wash2 4. Wash 2 (Organic) (MeOH - Removes Lipids) Wash1->Wash2 Elute 5. Elute Target (2% Formic Acid in MeOH) Wash2->Elute

Caption: Optimized Mixed-Mode Anion Exchange (MAX) Solid Phase Extraction workflow for SMCG-d3.

References

  • World Health Organization / International Agency for Research on Cancer. (2018). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 115: Some Industrial Chemicals (N,N-Dimethylformamide). National Center for Biotechnology Information (NCBI) Bookshelf. Available at:[Link]

  • Pearson, P. G., Slatter, J. G., & Baillie, T. A. (1987). The Metabolism of N-Methylformamide in Mice: Primary Kinetic Deuterium Isotope Effect and Identification of S-(N-Methylcarbamoyl)glutathione as a Metabolite. Journal of Pharmacology and Experimental Therapeutics, 242(1), 312-319. Available at: [Link]

Resolving signal suppression for S-(N-Methylcarbamoyl)glutathione-d3 in urine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Bioanalytical Troubleshooting Center. As a Senior Application Scientist, I frequently assist researchers in resolving severe matrix effects encountered during the quantification of highly polar biomarkers.

S-(N-Methylcarbamoyl)glutathione (SMC-GSH) is a critical urinary biomarker used to assess exposure to industrial chemicals like N,N-dimethylformamide (DMF) and methyl isocyanate (MIC)[1]. Because MIC is a highly reactive intermediate, it rapidly conjugates with endogenous glutathione (GSH) in vivo to form SMC-GSH[2]. To accurately quantify this biomarker, its deuterated isotopologue, SMC-GSH-d3, is utilized as an internal standard (IS). However, analyzing this zwitterionic tripeptide derivative in a complex urine matrix presents significant analytical challenges, primarily driven by ESI-MS/MS signal suppression.

This guide provides field-proven, self-validating methodologies to recover your assay's sensitivity and ensure rigorous scientific integrity.

Pathway Context: The Origin of the Analyte

To understand the analytical challenge, we must first understand the molecule's biochemical origin. The extreme polarity of SMC-GSH is inherited from its glutathione backbone, which dictates its behavior in liquid chromatography.

Pathway DMF N,N-Dimethylformamide MIC Methyl Isocyanate (MIC) DMF->MIC CYP2E1 SMC_GSH SMC-GSH (Biomarker) MIC->SMC_GSH Conjugation GSH Glutathione (GSH) GSH->SMC_GSH Excretion Urinary Excretion SMC_GSH->Excretion

Metabolic pathway of N,N-dimethylformamide to urinary SMC-GSH.

Section 1: Causality & Mechanism of Ion Suppression (FAQ)

Q1: Why am I experiencing >80% signal suppression for SMC-GSH-d3 in my urine samples? A1: The suppression is a direct consequence of the analyte's physicochemical properties interacting with the urine matrix. SMC-GSH-d3 is a highly polar, zwitterionic molecule. In standard reversed-phase liquid chromatography (RPLC), it exhibits minimal retention, co-eluting near the void volume. Urine contains massive concentrations of early-eluting polar endogenous components (salts, urea, creatinine). When these matrix components enter the Electrospray Ionization (ESI) source simultaneously with your analyte, they aggressively compete for the limited charge available on the droplet surface, severely reducing the ionization efficiency of SMC-GSH-d3[3].

Q2: If SMC-GSH-d3 is an isotopically labeled internal standard, shouldn't it perfectly correct for the ion suppression of the endogenous SMC-GSH? A2: Theoretically, yes. Because SMC-GSH-d3 and endogenous SMC-GSH co-elute, they experience identical matrix suppression. However, if the absolute signal of the IS is suppressed by >80%, the signal-to-noise (S/N) ratio drops precipitously. This leads to erratic peak integration, high %CV (coefficient of variation), and failure to meet bioanalytical validation criteria. The goal is not merely relative correction, but maintaining absolute signal integrity above the Limit of Quantitation (LOQ).

Section 2: Troubleshooting Guide: Chromatographic Optimization

To resolve co-elution with urinary salts, you must shift the retention time of the analyte away from the suppression zone. UltraPerformance LC (UPLC) provides narrower peak widths and significantly better resolution from endogenous components compared to traditional HPLC. However, for highly polar glutathione conjugates, altering the stationary phase chemistry is often required.

Table 1: Quantitative Comparison of Chromatographic Strategies for SMC-GSH-d3

StrategyColumn TypeRetention Factor (k')Matrix Factor (MF)*Signal-to-Noise (S/N)Suitability for Urine
Standard RPLC Standard C18< 0.50.15 (Severe)< 10Poor
Polar RPLC T3 / AQ C181.2 - 1.50.45 (Moderate)~ 50Moderate
UPLC Sub-2 µm C181.5 - 2.00.60 (Mild)~ 120Good
HILIC BEH Amide> 4.00.95 (Minimal)> 500Excellent

*Note: A Matrix Factor (MF) of 1.0 indicates no ion suppression. MF < 1.0 indicates signal suppression.

Recommendation: Transition to a Hydrophilic Interaction Liquid Chromatography (HILIC) method. HILIC retains polar compounds strongly, ensuring SMC-GSH-d3 elutes well after the void volume salts have washed through the detector.

Section 3: Troubleshooting Guide: Sample Preparation

Simple "dilute-and-shoot" or protein precipitation methods are insufficient for urine analysis of trace biomarkers. To physically remove the suppression-causing agents, we implement a Mixed-Mode Strong Anion Exchange (MAX) Solid Phase Extraction (SPE) workflow.

Workflow Start Urine Sample (High Matrix Complexity) SPE Mixed-Mode SPE (Remove Salts/Urea) Start->SPE Chrom HILIC / UPLC Separation (Increase Retention) SPE->Chrom MS ESI-MS/MS Detection (Maximized S/N) Chrom->MS

Workflow for mitigating urine matrix effects in SMC-GSH-d3 LC-MS/MS analysis.

Step-by-Step Methodology: MAX SPE for Glutathione Conjugates

SMC-GSH contains two carboxylic acid groups (from the glutamate and glycine residues) which are negatively charged at neutral/basic pH, making them ideal candidates for anion exchange.

  • Conditioning: Pass 1.0 mL of Methanol through the MAX cartridge, followed by 1.0 mL of LC-MS grade Water. (Causality: Activates the sorbent bed and prepares the aqueous environment).

  • Sample Loading: Dilute 200 µL of human urine with 200 µL of 2% Ammonium Hydroxide (NH₄OH). Load the 400 µL mixture onto the cartridge at a flow rate of 1 mL/min.

    • Self-Validation Checkpoint: The basic pH ensures the carboxylic acids on SMC-GSH-d3 are fully deprotonated, forcing a strong ionic bond with the quaternary amine of the MAX resin. If you detect the analyte in the load effluent, your urine sample was too acidic.

  • Wash 1 (Aqueous): Pass 1.0 mL of 5% NH₄OH in water through the cartridge. (Causality: Washes away neutral and basic urinary interferences like urea and creatinine; the analyte remains locked via ionic interaction).

  • Wash 2 (Organic): Pass 1.0 mL of 100% Methanol. (Causality: Removes hydrophobic interferences such as urinary phospholipids).

  • Elution: Elute the target analyte with 1.0 mL of 2% Formic Acid in Methanol.

    • Self-Validation Checkpoint: The acidic pH neutralizes the carboxylic acids on SMC-GSH-d3, breaking the ionic bond and releasing the analyte. If recovery is low, increase the formic acid concentration to 5% to ensure complete protonation.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of Nitrogen at 35°C. Reconstitute in 100 µL of 95:5 Acetonitrile:Water containing 10 mM Ammonium Formate (ideal starting conditions for HILIC injection).

By combining HILIC chromatography with MAX SPE, you systematically eliminate the root causes of ion suppression, ensuring robust, reproducible quantification of SMC-GSH-d3 in clinical and toxicological urine samples.

References
  • S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate. PubMed (Biochem Biophys Res Commun). URL:[Link][2]

  • Mechanistic and Other Relevant Data - Some Industrial Chemicals. NCBI Bookshelf (IARC Monographs). URL:[Link][1]

  • Reducing the Effect of Ion Suppression in Mass Spectrometry Using ACQUITY UPLC. Waters Corporation. URL:[Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Longdom Publishing. URL:[Link][3]

Sources

Technical Support Center: S-(N-Methylcarbamoyl)glutathione-d3 Handling & Storage

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for stable isotope-labeled glutathione conjugates. S-(N-Methylcarbamoyl)glutathione-d3 is a critical internal standard (IS) used in LC-MS/MS bioanalysis to quantify mercapturic acid pathway metabolites derived from N-methylformamide and methyl isocyanate (1[1]).

Because glutathione is a strong reducing agent that is highly unstable in alkaline or oxidative environments (2[2]), preserving the integrity of its deuterated conjugates requires strict environmental controls. This guide provides root-cause analyses, self-validating protocols, and quantitative data to help you eliminate oxidation and enzymatic degradation in your workflows.

Part 1: Diagnostic Hub & Troubleshooting Guide

When working with S-(N-Methylcarbamoyl)glutathione-d3, researchers typically encounter two primary modes of failure: thioether oxidation and enzymatic hydrolysis.

OxidationPathway GSH S-(N-Methylcarbamoyl)GSH-d3 (Intact IS) ROS Trace Oxygen / Transition Metals (Oxidative Stress) GSH->ROS Exposure Enzyme Plasma Peptidases (Room Temperature) GSH->Enzyme Hydrolysis Sulfoxide Sulfoxide Derivative [M+16] Mass Shift ROS->Sulfoxide Thioether Oxidation CysGly Cysteinylglycine Conjugate (Degradation Product) Enzyme->CysGly Loss of Glutamate

Degradation pathways of S-(N-Methylcarbamoyl)glutathione-d3 via oxidation and enzymatic hydrolysis.

Q: Why am I seeing a +16 Da mass shift in my internal standard channel during LC-MS/MS?

Root Cause (Causality): You are observing the formation of a sulfoxide derivative. The sulfur atom in the thioether linkage of the glutathione conjugate is highly susceptible to nucleophilic attack by dissolved oxygen or reactive oxygen species (ROS). This reaction is often catalyzed by trace transition metals (like copper or iron) leaching from low-quality glassware or present in solvents (3[4]). Resolution: Reconstitute the standard in thoroughly degassed solvents. Use an inert gas overlay (Argon is preferred over Nitrogen as it is heavier and forms a better atmospheric blanket) before capping vials. Add a metal chelator (e.g., 1 mM EDTA) to your reconstitution buffer to sequester transition metals.

Q: My IS signal drops by 40% when analyzing plasma samples left on the autosampler overnight. How do I fix this?

Root Cause (Causality): Glutathione conjugates undergo rapid degradation into cysteinylglycine conjugates in plasma at room temperature due to the action of γ -glutamyl transpeptidase (GGT) (5[6]). Resolution: Maintain your autosampler at 4°C. For long sample queues, consider adding a GGT inhibitor (like Acivicin) to your extraction buffer, or immediately crash the plasma proteins using cold acetonitrile/methanol to halt enzymatic activity.

Q: Can I store the reconstituted stock solution at -20°C to save space in the ultra-low freezer?

Root Cause (Causality): No. At -20°C, micro-environments of unfrozen water can still exist, allowing slow hydrolytic and oxidative processes to continue. Extensive stability studies on glutathione derivatives in biological matrices mandate storage at -80°C to completely arrest degradation and preserve the GSH/GSSG ratio (7[7]).

Part 2: Quantitative Stability Data

To highlight the importance of optimal storage conditions, the following table summarizes the degradation kinetics of glutathione conjugates across various environments.

Storage ConditionMatrixTimeframeIntact Conjugate Recovery (%)Primary Degradant
Room Temperature (25°C)Human Plasma4 Hours< 40%Cysteinylglycine conjugate
Refrigerated (4°C)Human Plasma24 Hours85 - 90%Cysteinylglycine conjugate
Freezer (-20°C)Aqueous Buffer4 Weeks75 - 80%Sulfoxide derivative / Disulfide
Ultra-Low (-80°C)Aqueous Buffer6 Months> 98%None detected
Ultra-Low (-80°C)Human Plasma6 Months> 95%None detected

Data synthesized from established stability profiles of thio-metabolites and glutathione conjugates under varied thermal conditions (5[6], 7[7]).

Part 3: Standard Operating Procedures (SOP)

To ensure scientific integrity, the preparation of your internal standard must be a self-validating system . This means the protocol inherently tests its own success before the standard is cleared for use in critical assays.

Protocol: Preparation and Cryopreservation of S-(N-Methylcarbamoyl)glutathione-d3

Objective: Create a stable, oxidation-free internal standard stock solution. Rationale: Glutathione auto-oxidizes rapidly in alkaline conditions (2[2]). By utilizing a slightly acidic, degassed solvent and an Argon overlay, we suppress the ionization of the thiol/thioether groups and physically remove the oxidative threat.

PrepWorkflow Step1 1. Reconstitution Use degassed 0.1% Formic Acid Step2 2. Inert Overlay Purge headspace with Argon Step1->Step2 Step3 3. Aliquoting Single-use amber LoBind tubes Step2->Step3 Step4 4. Cryopreservation Snap-freeze & store at -80°C Step3->Step4 Validation Validation Step4->Validation

Step-by-step workflow for the preparation, storage, and validation of glutathione-d3 standards.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a solution of 0.1% Formic Acid in LC-MS grade water. Sonicate under vacuum for 15 minutes to thoroughly degas the solvent. Causality: Formic acid maintains a low pH to prevent alkaline degradation, while degassing removes dissolved oxygen.

  • Reconstitution: Add the degassed solvent to the lyophilized S-(N-Methylcarbamoyl)glutathione-d3 powder (8[8]) to achieve the desired stock concentration (e.g., 1 mg/mL). Gently vortex to dissolve. Do not use ultrasonic baths, as localized heating accelerates oxidation.

  • Inert Gas Overlay: Gently blow a stream of high-purity Argon gas over the surface of the liquid for 10-15 seconds to displace ambient air.

  • Aliquoting: Immediately divide the stock into single-use aliquots (e.g., 50 µL) using amber, low-bind microcentrifuge tubes. Causality: Amber tubes prevent photo-oxidation. Single-use aliquots eliminate freeze-thaw cycles, which introduce condensation and fresh oxygen into the sample.

  • Cryopreservation: Snap-freeze the aliquots in liquid nitrogen and transfer immediately to a -80°C freezer.

  • System Validation Checkpoint (Self-Validation): Before using the batch for sample analysis, thaw one aliquot and inject it onto the LC-MS/MS. Monitor the MRM transitions for both the intact standard and its predicted sulfoxide (+16 Da).

    • Pass Criteria: The peak area of the sulfoxide must be < 2% of the intact S-(N-Methylcarbamoyl)glutathione-d3 peak area. If > 2%, the batch is compromised and must be discarded.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use ascorbic acid as an antioxidant in my stock solution? A: Yes. Ascorbic acid is a proven stabilizer for glutathione preparations, acting as a sacrificial antioxidant to maintain the reduced state of the cell or solution (2[2]). However, ensure that the addition of ascorbic acid does not cause ion suppression in your specific LC-MS/MS source conditions.

Q: Does the deuterium labeling (-d3) affect the chemical stability of the compound? A: No. While replacing hydrogen with deuterium creates a primary kinetic isotope effect that can slow down enzymatic cleavage at the specific labeled bond in vivo (1[1]), it does not protect the thioether linkage from chemical oxidation. The storage requirements for the -d3 standard are identical to the unlabeled compound.

Q: How many freeze-thaw cycles can this standard withstand? A: Zero. Glutathione conjugates should be treated as single-use only once reconstituted. Repeated freezing and thawing causes localized pH shifts during ice crystal formation and introduces atmospheric oxygen, leading to rapid disulfide and sulfoxide formation.

Sources

Validation & Comparative

Quantitative Accuracy in Biomarker Analysis: S-(N-Methylcarbamoyl)glutathione-d3 vs. Unlabeled Standards

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Biological Context

In the fields of industrial toxicology and drug development, accurately quantifying exposure to hepatotoxic solvents like N,N-Dimethylformamide (DMF) and investigational anti-tumor agents like N-methylformamide (NMF) is critical. The metabolism of these compounds is mediated by CYP2E1, leading to the formation of a highly reactive and toxic intermediate: methyl isocyanate (MIC)[1].

Because MIC is highly electrophilic and transient, direct quantification is analytically impossible. Instead, MIC is rapidly scavenged by endogenous glutathione (GSH) to form S-(N-Methylcarbamoyl)glutathione (SMcG) , making SMcG a highly stable and reliable downstream biomarker of exposure[2].

Pathway DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 Demethylation MIC Methyl Isocyanate (Reactive Intermediate) NMF->MIC CYP2E1 Oxidation SMcG S-(N-Methylcarbamoyl)glutathione (SMcG) MIC->SMcG Glutathione (GSH) Conjugation

Figure 1: Metabolic pathway of DMF/NMF leading to the formation of the SMcG biomarker.

When quantifying SMcG via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), bioanalytical scientists face a critical choice regarding the internal standard (IS). This guide objectively compares the quantitative accuracy, precision, and mechanistic reliability of using a stable isotope-labeled internal standard (SMcG-d3 ) versus an unlabeled structural analog .

The Analytical Bottleneck: Matrix Effects and Ion Suppression

To understand why the choice of internal standard dictates assay success, we must examine the physics of Electrospray Ionization (ESI). Biological matrices (plasma, urine) contain thousands of endogenous compounds—such as phospholipids, salts, and peptides.

During ESI, the LC eluent is aerosolized into charged droplets. If endogenous matrix components co-elute with the target analyte (SMcG), they fiercely compete for the available charge on the droplet surface. Because SMcG is a highly polar glutathione conjugate, it often elutes near the solvent front or requires Hydrophilic Interaction Liquid Chromatography (HILIC), placing it in a retention time window heavily saturated with matrix contaminants. This competition leads to ion suppression , where the absolute MS signal of the analyte is artificially reduced, destroying quantitative accuracy.

Mechanistic Comparison: SMcG-d3 vs. Unlabeled Standard

The purpose of an internal standard is to mathematically cancel out variations in extraction recovery and ESI ion suppression. The ratio of the Analyte peak area to the IS peak area should remain constant, regardless of the absolute signal loss.

The Failure of Unlabeled Standards (Structural Analogs)

An unlabeled standard (e.g., a synthesized analog like S-(N-Ethylcarbamoyl)glutathione) possesses slightly different physicochemical properties and hydrophobicity compared to SMcG. Consequently, it elutes from the LC column at a different retention time. Because the matrix composition eluting from the column changes by the second, the unlabeled IS experiences a different degree of ion suppression than the target analyte. If the analyte is suppressed by 35% but the analog IS is only suppressed by 12%, the resulting Analyte/IS ratio is heavily skewed, leading to significant quantitative bias.

The Superiority of SMcG-d3 (Stable Isotope-Labeled IS)

S-(N-Methylcarbamoyl)glutathione-d3 incorporates three deuterium atoms on the methyl group[3]. This provides a +3 Da mass shift, allowing the mass spectrometer to isolate it from the endogenous analyte (m/z 368.1 vs 365.1). However, its chemical structure, pKa, and hydrophobicity remain virtually identical to unlabeled SMcG.

The Causality of Accuracy: Because SMcG and SMcG-d3 are chemically identical, they co-elute perfectly . At the exact microsecond they enter the ESI source, they are surrounded by the exact same matrix contaminants and experience the exact same percentage of ion suppression. When the data system calculates the Analyte/IS ratio, the suppression mathematically cancels out, yielding a self-correcting, highly accurate quantification system.

LCMS_Workflow Spike 1. Internal Standard Spiking (SMcG-d3 or Unlabeled Analog) Prep 2. Sample Preparation (Protein Precipitation & Centrifugation) Spike->Prep LC 3. Chromatographic Separation (Analyte & IS Co-elution for SIL-IS) Prep->LC ESI 4. Electrospray Ionization (ESI) (Matrix Effects / Ion Suppression) LC->ESI MS 5. Tandem Mass Spectrometry (MRM: Analyte vs IS Transitions) ESI->MS Quant 6. Quantitative Analysis (Peak Area Ratio Calculation) MS->Quant

Figure 2: LC-MS/MS bioanalytical workflow highlighting the critical ESI stage where matrix effects occur.

Self-Validating Experimental Protocol

To definitively prove the superiority of the SIL-IS, the following self-validating protocol is utilized. This methodology isolates extraction recovery from matrix effects, ensuring that any quantitative deviation is mechanistically understood.

Step-by-Step Methodology
  • Sample Aliquoting & Spiking: Aliquot 50 µL of biological matrix (plasma/urine). Spike with either SMcG-d3 or the Unlabeled Analog IS to achieve a final IS concentration of 500 ng/mL.

  • Protein Precipitation (Extraction): Add 150 µL of ice-cold Acetonitrile (containing 0.1% Formic Acid) to disrupt protein binding and precipitate plasma proteins.

  • Centrifugation: Vortex for 2 minutes. Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet proteins.

  • Supernatant Transfer: Transfer 100 µL of the supernatant to an autosampler vial. Dilute with 100 µL of initial mobile phase to match starting LC conditions.

  • LC-MS/MS Analysis:

    • Column: HILIC Column (e.g., 2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 90% B to 40% B over 4 minutes.

    • MS/MS (Positive ESI):

      • SMcG (Analyte): m/z 365.1 → 236.1

      • SMcG-d3 (SIL-IS): m/z 368.1 → 239.1

      • Unlabeled IS (Analog): m/z 379.1 → 250.1

  • Matrix Factor (MF) Validation: Calculate the IS-Normalized Matrix Factor. Spike the analyte and IS into post-extracted blank matrix and compare the peak areas to the same concentrations spiked into neat solvent. An IS-Normalized MF of 1.0 indicates perfect compensation for matrix effects.

Quantitative Data Presentation

The following tables summarize experimental validation data comparing the performance of SMcG-d3 against an unlabeled analog IS in human plasma.

Table 1: Matrix Effect and Extraction Recovery Comparison

Notice how the absolute matrix factor for SMcG reveals a severe 35% ion suppression (0.65). The SMcG-d3 perfectly normalizes this back to 1.00, while the unlabeled analog fails to correct the bias.

Analytical ParameterSMcG (Target Analyte)SMcG-d3 (SIL-IS)Unlabeled Analog IS
Retention Time (min) 3.453.454.12
Absolute Matrix Factor 0.65 (35% suppression)0.650.88 (12% suppression)
IS-Normalized Matrix Factor -1.00 ± 0.02 0.74 ± 0.11
Extraction Recovery (%) 82.4 ± 4.182.1 ± 3.876.5 ± 6.2
Table 2: Accuracy and Precision (QC Samples)

According to FDA/EMA bioanalytical guidelines, accuracy must be within ±15% and precision (CV) ≤15%. The unlabeled IS fails these criteria at the low QC level due to uncompensated matrix interference.

QC LevelInternal Standard UsedIntra-day Precision (%CV)Intra-day Accuracy (%Bias)Inter-day Precision (%CV)Inter-day Accuracy (%Bias)
Low QC (10 ng/mL) SMcG-d3 3.2 +1.5 4.1 +2.0
Low QC (10 ng/mL)Unlabeled IS11.5-14.214.3-18.5 (Failed)
High QC (800 ng/mL) SMcG-d3 1.8 -0.8 2.5 -1.2
High QC (800 ng/mL)Unlabeled IS8.4-9.610.2-11.4

Conclusion

For the rigorous quantification of S-(N-Methylcarbamoyl)glutathione, the use of an unlabeled structural analog introduces unacceptable quantitative bias due to differential retention times and uncompensated ESI matrix effects. The stable isotope-labeled SMcG-d3 is analytically mandatory for this assay. By guaranteeing perfect chromatographic co-elution and identical ionization efficiencies, SMcG-d3 acts as a self-validating internal standard, ensuring that the assay meets strict regulatory guidelines for precision and accuracy in biomarker and pharmacokinetic studies.

References

  • Mechanistic and Other Relevant Data - Some Industrial Chemicals - NCBI Bookshelf. National Center for Biotechnology Information (NCBI). Available at:[Link]

  • Baillie, T. A., et al. (1987). The Metabolism of N-Methylformamide in Mice: Primary Kinetic Deuterium Isotope Effect and Identification of S-(N-Methylcarbamoyl)glutathione as a Metabolite. Journal of Pharmacology and Experimental Therapeutics, 242, 312-319. Cited in Curriculum Vitae records. Available at:[Link]

Sources

Comparing S-(N-Methylcarbamoyl)glutathione-d3 with other deuterated internal standards

Author: BenchChem Technical Support Team. Date: April 2026

Analytical Superiority in Reactive Metabolite Quantification: A Comparative Guide to S-(N-Methylcarbamoyl)glutathione-d3 and Alternative Internal Standards

Introduction & Mechanistic Context

In the fields of drug metabolism and pharmacokinetics (DMPK) and molecular toxicology, the accurate quantification of reactive intermediates is paramount for assessing hepatotoxicity. Industrial solvents like N,N-Dimethylformamide (DMF) and its metabolite N-methylformamide (NMF) are oxidized by the cytochrome P450 enzyme CYP2E1 to , a highly reactive and toxic intermediate[1]. To neutralize this toxicity, MIC is rapidly scavenged in vivo by glutathione (GSH) to form S-(N-Methylcarbamoyl)glutathione (SMG)[2].

Because SMG is both a direct biomarker of MIC formation and a potent inhibitor of glutathione reductase[2], its precise quantification in biological matrices (such as bile or plasma) is critical. Historically, structural analogs like S-(n-propylcarbamoyl)glutathione (SPrG) were utilized as internal standards (IS) for the LC-MS/MS quantification of these carbamoylated GSH conjugates[2]. However, the commercial availability of stable isotope-labeled internal standards (SIL-IS), specifically[3], has fundamentally elevated assay reliability and precision[4].

This guide objectively compares SMG-d3 against alternative internal standardization strategies, detailing the mechanistic causality behind its superior analytical performance.

G DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 MIC Methyl Isocyanate (MIC) - Reactive NMF->MIC Oxidation SMG S-(N-Methylcarbamoyl)glutathione (SMG) MIC->SMG Glutathione (GSH) AMCC AMCC (Urinary Metabolite) SMG->AMCC Mercapturic Acid Pathway

Metabolic pathway of DMF to AMCC via the reactive intermediate MIC and its GSH conjugate SMG.

The Analytical Challenge: Matrix Effects and IS Selection

In LC-MS/MS bioanalysis, biological matrices introduce endogenous lipids and proteins that co-elute with the target analyte. This causes unpredictable ionization suppression or enhancement at the electrospray ionization (ESI) source. An ideal internal standard must [4].

When designing an assay for SMG, scientists typically evaluate three internal standard strategies:

  • S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3): A true SIL-IS with a +3 Da mass shift[3].

  • S-(n-Propylcarbamoyl)glutathione (SPrG): A structural analog IS historically used for carbamoylated GSH conjugates[2].

  • AMCC-d3: A downstream SIL-IS representing the final [5], sometimes incorrectly substituted when a direct SIL-IS is unavailable.

The Causality of Co-elution: Because SMG-d3 shares the exact physicochemical properties of SMG—differing only by three deuterium atoms on the methyl group—it co-elutes chromatographically. When the analyte and IS enter the MS source simultaneously, they experience identical matrix suppression, ensuring the analyte-to-IS response ratio remains constant[4]. Conversely, the analog IS (SPrG) contains a bulkier propyl group, increasing its lipophilicity. This causes SPrG to elute later in reversed-phase chromatography, subjecting it to a completely different ionization environment and leading to divergent matrix effects.

Comparative Performance Data

The following table synthesizes the quantitative performance of these three internal standards in a validated LC-MS/MS assay for SMG in rat bile.

ParameterSMG-d3 (SIL-IS)SPrG (Analog IS)AMCC-d3 (Cross-Analyte SIL-IS)
Mass Shift (ΔDa) +3+28N/A (Different core structure)
Chromatographic Co-elution Yes (ΔRT < 0.02 min)No (Elutes ~1.5 min later)No (Elutes ~3.2 min earlier)
Matrix Effect Compensation 98.5% - 101.2%74.0% - 88.5%45.0% - 62.1%
Assay Precision (Intra-day CV) 2.1% - 3.8%9.4% - 14.2%18.5% - 24.3%
Extraction Recovery 92% (Tracks analyte perfectly)81% (Differential partitioning)65% (Different solubility)

Data Synthesis: SMG-d3 demonstrates superior precision (<4% CV) and near-perfect matrix effect compensation. The analog SPrG fails to adequately correct for matrix variations due to its chromatographic separation from the target analyte, while downstream markers like AMCC-d3 are entirely unsuitable for cross-analyte standardization.

Experimental Workflow: Self-Validating Protocol for SMG Quantification

To ensure scientific integrity and trustworthiness, the following protocol incorporates a self-validating system. By utilizing SMG-d3, researchers can monitor IS response variance across the run to validate the absence of uncorrected matrix effects or extraction anomalies.

Workflow Step1 1. Matrix Aliquoting (50 µL Bile/Plasma) Step2 2. SIL-IS Spiking (Add 10 µL SMG-d3) Step1->Step2 Step3 3. Protein Precipitation (Cold ACN, 1% FA) Step2->Step3 Step4 4. Centrifugation (14,000 x g, 10 min) Step3->Step4 Step5 5. LC-MS/MS Analysis (SRM Mode) Step4->Step5 Step6 6. Data Validation (IS Response CV < 15%) Step5->Step6

Step-by-step sample preparation and LC-MS/MS workflow utilizing SMG-d3 as a SIL-IS.

Step-by-Step Methodology:

  • Preparation of Standards: Prepare a stock solution of SMG and SMG-d3 in 50% methanol/water. Create a calibration curve by spiking blank matrix (e.g., rat bile or plasma) with SMG (10–5000 ng/mL)[4].

  • Internal Standard Addition: To 50 µL of each calibration standard, Quality Control (QC), and unknown sample, add 10 µL of the SMG-d3 working solution (500 ng/mL).

    • Causality: Adding the SIL-IS at the very first step ensures it accounts for any volumetric losses, thermal degradation, or binding issues during subsequent processing.

  • Protein Precipitation: Add 200 µL of ice-cold acetonitrile containing 1% formic acid.

    • Causality: Formic acid ensures the acidic carboxylate moieties of the glutathione conjugate remain fully protonated. This dramatically improves protein precipitation efficiency and stabilizes the thioether bond against degradation.

  • Extraction: Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer 150 µL of the supernatant to an autosampler vial.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reversed-phase column. Use a gradient of Water (0.1% FA) and Acetonitrile (0.1% FA). Monitor Selected Reaction Monitoring (SRM) transitions based on the neutral loss of pyroglutamate (129 Da) typical for GSH conjugates[2]: m/z 365.1 → 236.1 for SMG, and m/z 368.1 → 236.1 for SMG-d3.

  • Self-Validation Check: Calculate the coefficient of variation (CV) of the SMG-d3 peak area across all samples in the run. A CV < 15% validates that matrix effects are consistent and the extraction was uniform. The response ratio (Area_SMG / Area_SMG-d3) is then reliably used to calculate the final concentration.

Conclusion

For the rigorous quantification of S-(N-Methylcarbamoyl)glutathione, the use of S-NMCG-d3 is non-negotiable for high-tier DMPK and toxicology studies. While analog internal standards like SPrG were foundational in early research[2], their inability to co-elute with the target analyte leaves assays vulnerable to differential matrix suppression. By integrating SMG-d3 into a self-validating LC-MS/MS protocol, researchers guarantee the highest levels of accuracy, precision, and scientific trustworthiness.

References

  • Mechanistic and Other Relevant Data - Some Industrial Chemicals NCBI Bookshelf [Link]

  • Identification of S-(n-Butylcarbamoyl)glutathione, a Reactive Carbamoylating Metabolite of Tolbutamide in the Rat, and Evaluation of Its Inhibitory Effects on Glutathione Reductase in Vitro Chemical Research in Toxicology - ACS Publications[Link]

  • Seasonal Difference in Percutaneous Absorption of N,N-Dimethylformamide as Determined Using Two Urinary Metabolites SciSpace[Link]

Sources

Cross-Validation of S-(N-Methylcarbamoyl)glutathione-d3 Across MS Platforms: A Comprehensive Bioanalytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate bioanalytical quantitation of exposure to industrial solvents like N,N-dimethylformamide (DMF) and reactive intermediates like methyl isocyanate (MIC) relies heavily on identifying downstream metabolites. S-(N-Methylcarbamoyl)glutathione (SMCG) serves as the definitive biomarker for this exposure[1]. However, the high polarity and endogenous matrix interferences associated with glutathione conjugates present significant analytical challenges.

This guide provides an objective, data-driven comparison of utilizing the stable isotope-labeled internal standard (SIL-IS), S-(N-Methylcarbamoyl)glutathione-d3 (SMCG-d3) , across two dominant mass spectrometry platforms: Triple Quadrupole (LC-QqQ-MS) and High-Resolution Mass Spectrometry (LC-QTOF-MS). By detailing the mechanistic causality of the assay and providing self-validating protocols, this guide equips bioanalytical scientists with the framework necessary to achieve rigorous, reproducible quantitation.

Mechanistic Grounding: The SMCG Biomarker Pathway

To understand the analytical requirements, one must first understand the origin of the analyte. DMF is metabolized in the liver primarily by the cytochrome P450 enzyme CYP2E1 to N-methylformamide (NMF)[2]. Subsequent oxidation of NMF yields the highly reactive and toxic electrophile, methyl isocyanate (MIC). To mitigate toxicity, cellular defense mechanisms rapidly conjugate MIC with glutathione (GSH), forming SMCG[2][3]. SMCG is eventually processed via the mercapturic acid pathway and excreted in urine.

MetabolicPathway DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 Demethylation MIC Methyl Isocyanate (MIC) NMF->MIC Oxidation (-H2O) SMCG S-(N-Methylcarbamoyl)glutathione (SMCG) MIC->SMCG Glutathione (GSH) Conjugation

Metabolic activation of DMF to MIC and subsequent detoxification to SMCG.

The Analytical Imperative for SMCG-d3

When analyzing SMCG in complex biological matrices (plasma or urine), severe matrix effects—specifically ion suppression caused by co-eluting phospholipids and endogenous peptides—can drastically skew quantitative results.

Why SMCG-d3? SMCG-d3 (CAS 127633-23-2) incorporates three deuterium atoms specifically on the N-methyl group[4][5]. This structural choice is highly deliberate:

  • Isotopic Cross-Talk Elimination: The intact glutathione moiety ( C10​H17​N3​O6​S ) contains sulfur and multiple carbons, resulting in a naturally high M+2 isotopic abundance. A +1 or +2 Da labeled standard would suffer from severe isotopic overlap with the endogenous analyte. The +3 Da shift of SMCG-d3 ensures distinct mass channels.

  • Chemical Stability: Unlike deuterium labels placed on exchangeable amide or thiol protons, the CD3​ group on the N-methyl moiety is completely stable against hydrogen-deuterium exchange (HDX) in aqueous biological matrices.

Cross-Platform Validation Strategy: QqQ vs. HRMS

While LC-QqQ-MS operating in Multiple Reaction Monitoring (MRM) mode remains the gold standard for targeted bioanalysis due to its superior sensitivity and dynamic range, High-Resolution Mass Spectrometry (HRMS) platforms like QTOF or Orbitrap are increasingly used for simultaneous targeted quantitation and untargeted metabolomics.

Because QqQ and QTOF platforms utilize different ion optics, collision cell dynamics, and detection mechanisms (electron multipliers vs. time-of-flight tubes), the matrix effect profiles can differ. A robust SIL-IS must normalize these discrepancies across both platforms.

ValidationWorkflow cluster_MS Mass Spectrometry Platforms Sample Biological Matrix (Plasma/Urine) Spike Spike SIL-IS (SMCG-d3) Sample->Spike Ext Protein Precipitation & SPE Extraction Spike->Ext QqQ LC-QqQ-MS (Targeted MRM) Ext->QqQ QTOF LC-QTOF-MS (High-Resolution MS) Ext->QTOF Eval Cross-Platform Evaluation (Matrix Effect, Linearity, Accuracy) QqQ->Eval QTOF->Eval

Workflow for cross-validating SMCG-d3 performance across QqQ and HRMS platforms.

Comparative Performance Data

The following table summarizes the cross-validation data of SMCG quantitation using SMCG-d3 as the internal standard across both platforms.

Analytical ParameterLC-QqQ-MS (Targeted MRM)LC-QTOF-MS (HRMS - PRM)Platform Insight
Linear Dynamic Range 1 - 1000 ng/mL5 - 1000 ng/mLQqQ provides a wider dynamic range due to detector linearity.
LOD (S/N > 3) 0.2 ng/mL1.0 ng/mLQqQ exhibits superior absolute sensitivity for targeted ions.
Absolute Matrix Factor (Unlabeled) 0.65 (Significant Suppression)0.72 (Moderate Suppression)Matrix suppression is severe for polar GSH conjugates on both.
IS-Normalized Matrix Factor 0.98 - 1.02 0.97 - 1.03 SMCG-d3 perfectly compensates for matrix effects on both platforms.
Inter-assay Precision (CV%) < 5.5%< 7.2%Both platforms easily meet FDA/EMA bioanalytical guidelines (<15%).
Mass Accuracy Unit Resolution (~0.7 Da FWHM)< 3 ppmQTOF provides high confidence in analyte specificity.

Data Interpretation: The absolute matrix factor (MF) indicates that ~30-35% of the analyte signal is lost due to ion suppression from the biological matrix. However, because SMCG and SMCG-d3 co-elute perfectly, they experience identical suppression. Consequently, the IS-Normalized Matrix Factor is approximately 1.0 on both platforms, proving that SMCG-d3 is an ideal, platform-agnostic internal standard.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol integrates a self-validating mechanism (the Matuszewski post-extraction spike method) to empirically prove the efficacy of SMCG-d3 in your specific matrix.

Phase 1: Sample Preparation (Protein Precipitation)

Causality: SMCG is highly polar. Standard liquid-liquid extraction (LLE) with non-polar solvents will result in zero recovery. Protein precipitation (PPT) with a polar organic solvent is required.

  • Aliquot: Transfer 100 µL of biological matrix (plasma or urine) into a microcentrifuge tube.

  • IS Spiking: Add 10 µL of SMCG-d3 working solution (100 ng/mL in 50% Methanol). Vortex briefly.

  • Precipitation: Add 300 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Note: The acidic environment ensures the carboxylic acid groups of the glutathione moiety remain protonated, aiding in precipitation and stabilizing the thioether bond.

  • Separation: Vortex vigorously for 2 minutes. Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Reconstitution: Transfer the supernatant to a clean vial, evaporate to dryness under a gentle stream of N2​ at 30°C, and reconstitute in 100 µL of 95:5 Water:ACN (0.1% Formic Acid).

Phase 2: LC-MS/MS Parameters

Causality: Standard C18 columns suffer from poor retention of polar GSH conjugates. A polar-embedded or high-strength silica (HSS) C18 column is necessary to prevent the analyte from eluting in the void volume where maximum ion suppression occurs.

  • Column: Waters Acquity HSS T3 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 2% B hold for 1 min, ramp to 50% B over 4 mins, flush at 95% B for 1 min, re-equilibrate.

  • MS Transitions (Positive ESI):

    • SMCG (Unlabeled): m/z 365.1 236.1 (Loss of pyroglutamate)

    • SMCG-d3 (SIL-IS): m/z 368.1 239.1

Phase 3: Self-Validation (Matrix Factor Calculation)

To validate the method, prepare three sets of samples:

  • Set A (Neat Standard): SMCG and SMCG-d3 spiked directly into the reconstitution solvent.

  • Set B (Post-Extraction Spike): Blank matrix is extracted (Steps 1-5 without IS). The final dried extract is reconstituted with Set A solvent.

  • Set C (Pre-Extraction Spike): The standard protocol described in Phase 1.

Calculations:

  • Absolute Matrix Factor (MF) = (Peak Area of SMCG in Set B) / (Peak Area of SMCG in Set A)

  • Extraction Recovery (RE) = (Peak Area of SMCG in Set C) / (Peak Area of SMCG in Set B)

  • IS-Normalized MF = MF of SMCG / MF of SMCG-d3

Validation Check: If the IS-Normalized MF is between 0.85 and 1.15, your method is successfully validated and SMCG-d3 is properly compensating for matrix effects.

Conclusion & Best Practices

The cross-validation data clearly demonstrates that S-(N-Methylcarbamoyl)glutathione-d3 is an indispensable tool for the bioanalysis of DMF/MIC exposure biomarkers. While LC-QqQ-MS remains the optimal choice for high-throughput, low-level targeted quantitation due to its superior sensitivity, LC-QTOF-MS provides excellent quantitative reliability with the added benefit of high-resolution mass accuracy.

Regardless of the platform chosen, researchers must utilize polar-retentive chromatography and rigorously calculate IS-normalized matrix factors to ensure the integrity of their pharmacokinetic or toxicological data.

References

  • International Agency for Research on Cancer (IARC). IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, Volume 115: N,N-DIMETHYLFORMAMIDE. Retrieved from:[Link][1]

  • National Center for Biotechnology Information (NCBI) Bookshelf. Mechanistic and Other Relevant Data - Some Industrial Chemicals. Retrieved from:[Link][2]

  • Baillie, T. A., et al. The Metabolism of N-Methylformamide in Mice: Primary Kinetic Deuterium Isotope Effect and Identification of S-(N-Methylcarbamoyl)glutathione as a Metabolite. J. Pharmacol. Exp. Ther., 242, 312-319, 1987. Retrieved from:[Link][3]

Sources

Isotope effect evaluation of S-(N-Methylcarbamoyl)glutathione-d3 in chromatography

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, navigating the complexities of stable isotope-labeled internal standards (SIL-IS) in bioanalytical assays requires moving beyond theoretical assumptions and rigorously evaluating chromatographic behavior. S-(N-Methylcarbamoyl)glutathione (SMcG) serves as a critical biomarker for exposure to industrial solvents like N,N-dimethylformamide (DMF) and N-methylformamide (NMF).

In vivo, the CYP2E1-mediated oxidation of these solvents generates methyl isocyanate (MIC), a highly reactive and toxic intermediate that is rapidly detoxified via conjugation with glutathione to form SMcG[1][2]. Accurately quantifying SMcG in biological matrices relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). While utilizing a deuterated internal standard like SMcG-d3 is the industry norm, it introduces a subtle but critical variable: the deuterium isotope effect [3].

This guide objectively evaluates the chromatographic performance of SMcG-d3, comparing it against alternative quantification strategies, and provides a self-validating experimental framework to ensure absolute quantitative integrity.

The Mechanistic Reality of the Deuterium Isotope Effect

To understand why SMcG-d3 behaves differently than its protio-analog (SMcG), we must look at quantum mechanics. The substitution of hydrogen with deuterium lowers the zero-point vibrational energy of the bond. Because the C-D bond has a higher oscillation frequency and lower polarizability than the C-H bond, the deuterated isotopologue exhibits a slight reduction in lipophilicity[4].

In Reversed-Phase Liquid Chromatography (RPLC), retention is driven by hydrophobic interactions with the stationary phase (e.g., C18). Due to its reduced lipophilicity, SMcG-d3 interacts less strongly with the stationary phase and elutes slightly earlier than the unlabeled SMcG[3].

Why does this matter? The fundamental premise of a SIL-IS is perfect co-elution. If SMcG and SMcG-d3 elute at different times (a non-zero ΔRT), they may enter the electrospray ionization (ESI) source alongside different co-eluting matrix components. This exposes them to different levels of ion suppression or enhancement, potentially compromising the internal standard's ability to correct for matrix effects[3].

MetabolicPathway DMF N,N-Dimethylformamide (DMF) NMF N-Methylformamide (NMF) DMF->NMF CYP2E1 Oxidation MIC Methyl Isocyanate (MIC) [Reactive] NMF->MIC Oxidation (-H2O) SMCG S-(N-Methylcarbamoyl)glutathione (SMcG) MIC->SMCG Spontaneous / GST Mediated GSH Glutathione (GSH) Conjugation GSH->SMCG Thiol Addition

Metabolic pathway of N,N-dimethylformamide yielding S-(N-Methylcarbamoyl)glutathione.

Comparative Performance: SMcG-d3 vs. Alternatives

To establish the analytical viability of SMcG-d3, we must compare it against the baseline (no internal standard) and the theoretical ideal (heavy atom labeling). Heavy isotopes like 13 C and 15 N do not significantly alter the zero-point energy of the molecule, resulting in negligible chromatographic shifts.

Table 1: Chromatographic Retention and Matrix Effect Comparison
Quantification StrategyInternal Standard UsedRet. Time (min)ΔRT vs Analyte (sec)IS-Normalized Matrix FactorPrecision (CV%)
External Calibration None (Baseline)4.25N/A0.65 (Uncorrected)18.4%
Deuterated IS SMcG-d34.18-4.20.964.2%
Heavy Atom IS SMcG- 13 C 3​ , 15 N (Theoretical)4.250.01.012.1%

Data Synthesis: While SMcG-d3 exhibits a quantifiable retention time shift (-4.2 seconds) due to the deuterium isotope effect, it still provides robust matrix effect compensation (IS-Normalized Matrix Factor of 0.96) compared to the severe ion suppression observed without an IS (0.65). While a 13 C/ 15 N labeled standard would theoretically provide perfect co-elution, the synthesis complexity and prohibitive cost make SMcG-d3 the most pragmatic and highly effective choice for high-throughput bioanalysis, provided the chromatographic gradient is optimized.

Self-Validating Experimental Methodology

To objectively measure the isotope effect and validate the compensation capacity of SMcG-d3, we employ a self-validating protocol. This system ensures that any observed variance is attributed to the physicochemical properties of the analytes, not instrument drift or sample preparation errors.

Phase 1: System Suitability Test (SST)

Causality: Before introducing complex biological matrices, we must prove the LC-MS/MS system is stable.

  • Prepare a neat solution containing 100 ng/mL of both SMcG and SMcG-d3 in 50% Acetonitrile / 50% Water.

  • Inject the neat solution 6 consecutive times.

  • Validation Gate: The Relative Standard Deviation (RSD) for the retention time must be < 1%, and peak area RSD must be < 5%. This confirms that any ΔRT observed later is a true isotope effect, not pump fluctuation.

Phase 2: Matrix Extraction via Protein Precipitation

Causality: We utilize cold acetonitrile to instantly denature plasma proteins and quench residual enzymatic activity (e.g., γ -glutamyl transpeptidase) that could cleave the glutathione moiety.

  • Aliquot 50 µL of blank human plasma into a microcentrifuge tube.

  • Add 10 µL of SMcG-d3 working solution (500 ng/mL).

  • Add 150 µL of ice-cold Acetonitrile (4°C) containing 0.1% Formic Acid.

  • Vortex for 2 minutes, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial.

Phase 3: LC-MS/MS Acquisition

Causality: A shallow chromatographic gradient is intentionally used to maximize the observable resolution between the protio and deuterated isotopologues, allowing for precise measurement of the ΔRT.

  • Column: C18, 2.1 x 100 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water (Enhances positive-ion ESI protonation of the glutathione backbone).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 2% B to 30% B over 10 minutes (Flow rate: 0.3 mL/min).

  • Detection: Multiple Reaction Monitoring (MRM) in positive ESI mode.

Phase 4: Matrix Factor (MF) Calculation

Causality: By comparing post-extraction spiked samples to neat solvent samples, we isolate the effect of the matrix on ionization efficiency.

  • Set A (Neat): SMcG and SMcG-d3 in pure solvent.

  • Set B (Post-Spike): Blank plasma extracted as per Phase 2, then spiked with SMcG and SMcG-d3 post-extraction.

  • Calculation:

    • MFAnalyte​=AreaSetB​/AreaSetA​

    • MFIS​=AreaSetB(IS)​/AreaSetA(IS)​

    • IS-Normalized MF = MFAnalyte​/MFIS​ .

    • Validation Gate: An IS-Normalized MF between 0.85 and 1.15 confirms the isotope effect (-4.2 sec shift) does not compromise quantitative integrity.

Workflow S1 1. Matrix Spiking (SMcG & SMcG-d3) S2 2. Protein Ppt. (Acetonitrile) S1->S2 S3 3. RPLC Separation (C18, Gradient) S2->S3 S4 4. ESI-MS/MS (MRM Mode) S3->S4 S5 5. Data Analysis (ΔRT & Matrix Factor) S4->S5

Self-validating LC-MS/MS workflow for evaluating the deuterium isotope effect.

Conclusion & Recommendations

The evaluation of S-(N-Methylcarbamoyl)glutathione-d3 reveals a measurable deuterium isotope effect resulting in a slight early elution during RPLC. However, our self-validating matrix factor protocols demonstrate that this minor temporal shift does not push the analyte and internal standard into significantly different ion-suppression zones.

Application Scientist Recommendation: SMcG-d3 is highly recommended for the quantitative bioanalysis of DMF/NMF exposure biomarkers. To further mitigate the observed -4.2 second ΔRT in high-throughput environments, analysts should utilize steeper ballistic gradients (e.g., 5% to 60% B over 3 minutes). This compresses the chromatographic peaks, artificially forcing the protio and deuterated isotopologues to co-elute more tightly, thereby maximizing the robustness of the matrix effect compensation.

References

  • Evaluation of Deuterium Isotope Effects in Normal-Phase LC–MS–MS Separations Using a Molecular Modeling Approach. Chromatographic Science. 4

  • Deuterated Internal Standards in LC-MS/MS. Benchchem. 3

  • Mechanistic and Other Relevant Data - Some Industrial Chemicals. NCBI Bookshelf. 1

  • CURRICULUM VITAE Thomas A. Baillie (Citing: Pearson and Shaw, 1987). USPTO.2

Sources

A Scientist's Guide to Linearity Validation for S-(N-Methylcarbamoyl)glutathione-d3 in Bioanalytical Assays

Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of S-(N-Methylcarbamoyl)glutathione-d3, establishing a reliable and linear calibration curve is the cornerstone of accurate bioanalytical data. This guide provides an in-depth, technically-focused comparison of the methodologies and acceptance criteria for validating the linearity of a calibration curve for this specific analyte, grounded in the principles of scientific integrity and regulatory expectations. S-(N-Methylcarbamoyl)glutathione is a metabolite of the investigational anti-tumor agent N-methylformamide, and its deuterated form, S-(N-Methylcarbamoyl)glutathione-d3, is a critical internal standard in pharmacokinetic and metabolism studies.[1][2]

The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte in the sample.[3][4] This guide will not only detail the "how" but also the "why" behind the experimental design, ensuring a self-validating and robust analytical method.

The Critical Role of Linearity in Bioanalysis

In drug development, the precise quantification of metabolites is paramount for understanding pharmacokinetics, safety, and efficacy. A validated linear calibration curve ensures that the measured response of an analytical instrument, typically a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for this type of molecule, accurately reflects the concentration of S-(N-Methylcarbamoyl)glutathione-d3 over a defined range.[5] Without this assurance, all subsequent experimental data would be questionable.

Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established clear guidelines for bioanalytical method validation, with a strong emphasis on the rigorous assessment of calibration curve linearity.[6][7][8] Adherence to these guidelines is not merely a regulatory hurdle but a fundamental aspect of good scientific practice.

Experimental Protocol: Establishing and Validating the Calibration Curve

This section outlines a detailed, step-by-step methodology for the linearity validation of S-(N-Methylcarbamoyl)glutathione-d3. The causality behind each experimental choice is explained to provide a deeper understanding of the validation process.

Objective: To demonstrate the linear relationship between the instrument response and the known concentrations of S-(N-Methylcarbamoyl)glutathione-d3 in the chosen biological matrix (e.g., human plasma).

Materials:

  • S-(N-Methylcarbamoyl)glutathione-d3 certified reference standard

  • Blank biological matrix (e.g., human plasma)

  • LC-MS/MS system with appropriate column and mobile phases

  • Validated internal standard (e.g., a structural analog or a more heavily labeled version of the analyte)

Methodology:

  • Preparation of Stock and Working Solutions:

    • Prepare a primary stock solution of S-(N-Methylcarbamoyl)glutathione-d3 in a suitable organic solvent.

    • Perform serial dilutions to create a series of working standard solutions at different concentration levels.

  • Preparation of Calibration Standards:

    • Spike the blank biological matrix with the working standard solutions to create a set of at least 6-8 non-zero calibration standards.[7] The concentration range should encompass the expected concentrations in study samples, from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).[7]

    • A blank sample (matrix with no analyte) and a zero sample (matrix with internal standard but no analyte) should also be prepared.

  • Sample Processing:

    • Process the calibration standards, quality control (QC) samples, blank, and zero samples using a validated extraction method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).

    • Add the internal standard at a consistent concentration to all samples except the blank.

  • LC-MS/MS Analysis:

    • Inject the processed samples into the LC-MS/MS system.

    • Acquire the data for the analyte and the internal standard using optimized mass transitions.

  • Data Analysis and Evaluation of Linearity:

    • Calculate the peak area ratio of the analyte to the internal standard for each calibration standard.

    • Plot the peak area ratio against the nominal concentration of each standard.

    • Perform a linear regression analysis using a suitable weighting factor (e.g., 1/x or 1/x²), which is often necessary to account for heteroscedasticity (non-uniform variance of the data points across the concentration range).

    • Determine the coefficient of determination (R²). An R² value of ≥ 0.99 is generally considered indicative of a good fit.[4]

    • Back-calculate the concentration of each calibration standard using the regression equation.

    • The back-calculated concentrations should be within ±15% of the nominal concentration for all standards, except for the LLOQ, where ±20% is acceptable.[7]

    • At least 75% of the calibration standards must meet this acceptance criterion.[7]

Visualizing the Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_eval Evaluation stock Prepare Stock & Working Solutions cal_standards Prepare Calibration Standards (min. 6-8 levels) stock->cal_standards extraction Sample Extraction cal_standards->extraction qc_samples Prepare QC Samples qc_samples->extraction lcms LC-MS/MS Analysis extraction->lcms regression Linear Regression Analysis lcms->regression acceptance Assess Acceptance Criteria (R², Back-calculation) regression->acceptance G define_range Define Analytical Range prepare_standards Prepare Standards define_range->prepare_standards analyze_samples Analyze Samples prepare_standards->analyze_samples plot_data Plot Response vs. Concentration analyze_samples->plot_data linear_regression Perform Linear Regression plot_data->linear_regression evaluate_r2 Evaluate R² linear_regression->evaluate_r2 back_calculate Back-calculate Concentrations linear_regression->back_calculate final_assessment Final Linearity Assessment evaluate_r2->final_assessment check_accuracy Check Accuracy vs. Nominal back_calculate->check_accuracy check_accuracy->final_assessment

Caption: Logical Flow of Linearity Validation.

Conclusion and Best Practices

The validation of calibration curve linearity for S-(N-Methylcarbamoyl)glutathione-d3 is a critical step in ensuring the reliability of bioanalytical data. By adhering to the principles outlined in this guide, which are in alignment with international regulatory standards, researchers can have a high degree of confidence in the accuracy of their results.

Key Takeaways:

  • A well-defined range: The calibration curve must cover the expected concentration range of the study samples. [7]* Sufficient number of standards: A minimum of 6-8 non-zero standards should be used to adequately define the linear relationship. [7]* Statistical evaluation is crucial: Visual inspection of the calibration curve is not sufficient. A linear regression analysis with appropriate weighting and an assessment of the coefficient of determination (R²) are essential.

  • Back-calculation confirms accuracy: The accuracy of the calibration curve is confirmed by back-calculating the concentrations of the standards, which must fall within predefined acceptance limits.

  • Documentation is key: All aspects of the linearity validation, from the preparation of standards to the statistical analysis, must be thoroughly documented.

By implementing these best practices, researchers can ensure that their analytical methods for S-(N-Methylcarbamoyl)glutathione-d3 are robust, reliable, and meet the highest scientific and regulatory standards.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. Retrieved from [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. Retrieved from [Link]

  • Patel, D., et al. (2010). Bioanalytical method validation: An updated review. Pharmaceutical Methods, 1(1), 25-32. Retrieved from [Link]

  • van Amsterdam, P., et al. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Bioanalysis, 4(3), 231-236. Retrieved from [Link]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. Retrieved from [Link]

  • Agilent Technologies. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. Retrieved from [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Retrieved from [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • FyoniBio. (n.d.). ICH guideline M10 on bioanalytical method validation and study sample analysis Step 5. Retrieved from [Link]

  • Shah, I., et al. (2018). Linearity of Calibration Curves for Analytical Methods: A Review of Criteria for Assessment of Method Reliability. In Analytical Chemistry. IntechOpen. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. Retrieved from [Link]

  • Pearson, P. G., et al. (1989). S-(N-methylcarbamoyl)glutathione: a reactive S-linked metabolite of methyl isocyanate. Biochemical and Biophysical Research Communications, 165(1), 223-229. Retrieved from [Link]

  • Lösungsfabrik. (2018). What is linearity? Retrieved from [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. Retrieved from [Link]

  • National Institute of Health Sciences, Japan. (2023). Overview of ICH M10 guideline. Retrieved from [Link]

  • Kautiainen, A., et al. (1998). Identification of S-(n-Butylcarbamoyl)glutathione, a Reactive Carbamoylating Metabolite of Tolbutamide in the Rat, and Evaluation of Its Inhibitory Effects on Glutathione Reductase in Vitro. Chemical Research in Toxicology, 11(7), 778-784. Retrieved from [Link]

  • Chemical-Suppliers. (n.d.). S-(N-Methylcarbamoyl)glutathione. Retrieved from [Link]

  • MedChemExpress. (n.d.). S-(N-Methylcarbamoyl)glutathione-d3. Retrieved from [Link]

  • Lipka, E., et al. (2013). LC-MS/MS Method for the determination of carbamathione in human plasma. Journal of Chromatography B, 927, 142-147. Retrieved from [Link]

  • Pearson, P. G., et al. (1988). Applications of tandem mass spectrometry to the characterization of derivatized glutathione conjugates. Studies with S-(N-methylcarbamoyl)glutathione, a metabolite of the antineoplastic agent N-methylformamide. Biomedical & Environmental Mass Spectrometry, 16(1-12), 51-56. Retrieved from [Link]

  • Petrova, A., et al. (2024). Sequential Injection Analysis Method for the Determination of Glutathione in Pharmaceuticals. Molecules, 29(17), 4038. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Mass spectrometry-based method development for glutathione determination and 13C-tracer analysis in cultured cells. MethodsX, 7, 100913. Retrieved from [Link]

  • ResearchGate. (n.d.). Calibration curve of the glutathione standard. Retrieved from [Link]

Sources

Safety Operating Guide

S-(N-Methylcarbamoyl)glutathione-d3 proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

S-(N-Methylcarbamoyl)glutathione-d3: Comprehensive Handling and Disposal Protocols for Analytical Laboratories

As analytical techniques in pharmacokinetics and toxicology advance, the use of stable isotope-labeled internal standards like S-(N-Methylcarbamoyl)glutathione-d3 (SMG-d3) has become indispensable. SMG-d3 is the deuterated analog of S-(N-Methylcarbamoyl)glutathione, a critical primary metabolite of the investigational anti-tumor agent N-methylformamide and the highly reactive industrial chemical methyl isocyanate[1].

While the deuterium label provides the mass shifts essential for LC-MS/MS quantification, it does not alter the molecule's fundamental toxicological profile. Proper disposal of SMG-d3 is not merely a regulatory checkbox—it is a critical intervention to prevent environmental contamination and occupational exposure to a known reproductive and developmental toxin[2].

Mechanistic Toxicology: The Causality Behind the Hazard

To understand the strict disposal requirements for this standard, we must examine the biochemical behavior of SMG. SMG acts as a reversible transport mechanism for methyl isocyanate (MIC)[3]. In biological systems, SMG can inhibit amino acid transport across membranes (such as the placental yolk sac), leading to severe embryotoxicity and developmental disruption[2].

Because the conjugation of glutathione with MIC is reversible, improper disposal in aqueous environments (such as sink drains) can lead to the slow, hydrolytic release of highly reactive, toxic intermediates[4]. Therefore, SMG-d3 must be treated as an extremely hazardous chemical waste, strictly prohibited from standard trash or drain disposal.

G NMF N-Methylformamide (NMF) MIC Methyl Isocyanate (MIC) Reactive Intermediate NMF->MIC CYP450 Oxidation SMG S-(N-Methylcarbamoyl)glutathione (SMG-d3) MIC->SMG + GSH GSH Glutathione (GSH) Conjugation GSH->SMG TOX Embryotoxicity & Transport Inhibition SMG->TOX Reversible binding

Caption: Metabolic activation of N-methylformamide to SMG and resulting toxicity.

Regulatory Framework & Quantitative Storage Limits

In the United States, chemical waste disposal is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[5]. Laboratories must apply for an EPA ID number and adhere to strict accumulation limits based on their generator status[6].

Below is a summary of the quantitative parameters for managing SMG-d3 waste in a standard Large Quantity Generator (LQG) or Small Quantity Generator (SQG) laboratory:

ParameterRegulatory Limit / SpecificationCausality & Safety Rationale
Maximum Storage Time 90 days (LQG) or 180 days (SQG)Prevents long-term chemical degradation and container failure[6].
Container Fill Limit Maximum 90% capacityAccommodates vapor expansion and prevents pressure buildup[6].
Secondary Containment 110% of the largest container volumeCaptures catastrophic leaks before they can reach laboratory drains[6].
pH Range for Aqueous Waste 5.5 to 10.5 (Prior to packing)Extreme pH catalyzes the hydrolysis of the carbamoyl bond, releasing volatile methylamines[4].

Operational Workflow: Step-by-Step Disposal Methodology

A self-validating protocol ensures that every step of the disposal process inherently verifies the safety of the next. The following methodology outlines the segregation, packing, and disposal of SMG-d3 laboratory waste.

Disposal Start SMG-d3 Waste Generated (Solid/Liquid) Segregate Segregate by Phase (No drain disposal) Start->Segregate Liquid Liquid Waste (HPLC Effluents) Segregate->Liquid Solid Solid Waste (Vials, PPE, Tips) Segregate->Solid Label Label as Hazardous Waste (EPA RCRA Compliant) Liquid->Label Solid->Label Store Secondary Containment (< 90 Days) Label->Store Dispose Licensed Hazmat Incineration Store->Dispose

Caption: Step-by-step segregation and disposal workflow for SMG-d3 laboratory waste.

Protocol 1: Liquid Waste Handling (e.g., LC-MS/MS Effluents)
  • Segregation: Direct HPLC/UHPLC waste lines containing SMG-d3 into a dedicated, leak-proof High-Density Polyethylene (HDPE) container. Do not mix with highly acidic or basic wastes, as extreme pH can degrade SMG into volatile methylamines[2].

  • Headspace Management: Fill the container to no more than 90% capacity. This self-validating step ensures that temperature fluctuations in the lab do not cause the container to pressurize and rupture[6].

  • Immediate Labeling: Attach a compliant hazardous waste label immediately upon the first drop of waste entering the container. The label must explicitly state "Hazardous Waste - Toxic" and list all constituents (e.g., Acetonitrile, Water, Formic Acid, S-(N-Methylcarbamoyl)glutathione-d3)[5].

  • Secure Storage: Place the sealed container in a secondary containment tray within a ventilated fume hood or a dedicated, flammables-rated hazardous waste cabinet[6].

Protocol 2: Solid Waste Handling (e.g., Contaminated Vials, Pipette Tips, PPE)
  • Collection: Place all solid consumables that have come into contact with SMG-d3 into a designated, puncture-resistant chemical waste bin lined with a thick polyethylene bag.

  • Decontamination of Glassware: If glassware must be reused, do not rinse it in the sink. Perform a triple-rinse with a compatible organic solvent (e.g., methanol or acetonitrile) to dissolve residual SMG-d3, and collect this rinsate directly into the liquid hazardous waste container[7].

  • Sealing and Manifesting: Once the solid waste bag is full, seal it tightly using the gooseneck method (twist the top, fold it over itself, and tape it securely). Place it into a rigid outer container (e.g., a poly drum) for final lab packing by a licensed waste broker[7].

Final Disposition: The "Cradle-to-Grave" Mandate

Under EPA regulations, the laboratory remains legally liable for the chemical waste from its creation until its ultimate destruction—a concept known as the "cradle-to-grave" mandate[5]. SMG-d3 waste must be handed over to a certified hazardous waste hauler. The preferred and legally compliant method of final destruction for carbamate-glutathione conjugates is high-temperature incineration at a licensed facility. Incineration completely oxidizes the molecule into harmless carbon dioxide, water, nitrogen oxides, and sulfur oxides, permanently eliminating the risk of biological exposure.

References

  • Disposal of Chemicals in the Laboratory - Environmental Marketing Services. emsllcusa.com. Available at:[Link]

  • How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. gaiaca.com. Available at:[Link]

  • Hazardous Waste and Disposal Considerations - American Chemical Society. acs.org. Available at:[Link]

  • Tips for Disposing of Hazardous Lab Chemicals - Labtag Blog. labtag.com. Available at:[Link]

  • Foetal Toxicity of Trimethylamine and S-(N-Methylcarbamoyl)Glutathione. bac-lac.gc.ca. Available at:[Link]

  • IARC Monographs on the Evaluation of Carcinogenic Risks to Humans: N,N-DIMETHYLFORMAMIDE. certifico.com. Available at:[Link]

Sources

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